Butoxamine
説明
Structure
3D Structure
特性
CAS番号 |
2922-20-5 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC名 |
(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |
InChIキー |
TWUSDDMONZULSC-HZMBPMFUSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
正規SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
5696-15-1 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Butoxamine in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor superfamily predominantly expressed in various smooth muscle tissues. Its primary mechanism of action involves the competitive inhibition of β2-ARs, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade attenuates the canonical β2-AR signaling cascade, which is crucial for smooth muscle relaxation. By inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP), this compound effectively prevents the downstream activation of Protein Kinase A (PKA). Consequently, the phosphorylation of key intracellular proteins that promote calcium sequestration and reduce the sensitivity of the contractile apparatus to calcium is inhibited. The net effect of this compound in smooth muscle is the opposition of β2-agonist-induced relaxation, leading to a sustained or enhanced contractile state. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Introduction
Smooth muscle tone is intricately regulated by the autonomic nervous system, with the sympathetic branch playing a pivotal role through the actions of catecholamines on adrenergic receptors. β2-adrenergic receptors are the predominant subtype in many smooth muscle tissues, including those of the vasculature, airways, and uterus.[1] Activation of these receptors by agonists initiates a signaling cascade that leads to smooth muscle relaxation.
This compound, a selective β2-AR antagonist, serves as a critical research tool for elucidating the physiological and pathological roles of the β2-adrenergic system.[2] Its selectivity allows for the specific investigation of β2-AR-mediated pathways without the confounding effects of β1-AR blockade, which primarily affects cardiac function. This guide will delve into the molecular interactions, downstream signaling consequences, and functional effects of this compound in smooth muscle.
Core Mechanism of Action: β2-Adrenergic Receptor Antagonism
This compound exerts its effects by competitively binding to β2-adrenergic receptors on the surface of smooth muscle cells.[2] This binding precludes the association of endogenous agonists, such as epinephrine, with the receptor.
Receptor Binding Affinity
The affinity of this compound for the β2-AR has been quantified through radioligand binding assays. These studies typically involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by increasing concentrations of this compound. The inhibition constant (Ki) is a measure of the binding affinity of the antagonist. A lower Ki value indicates a higher affinity.
| Parameter | Value | Receptor/Tissue | Reference |
| pKi | 6.23 | Human β2-Adrenoceptor | Baker, 2005[3] |
Note: pKi is the negative logarithm of the Ki value.
Functional Antagonism
In functional assays, this compound's potency as an antagonist is often determined by its ability to inhibit the relaxation induced by a β2-agonist in isolated smooth muscle preparations. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
| Parameter | Value | Tissue | Agonist | Reference |
| pA2 | 6.51 | Guinea-pig Trachea | Fenoterol | O'Donnell & Wanstall, 1979[4] |
| pA2 | 5.14 | Chicken Basilar Artery | Isoproterenol | Wu et al., 2023 |
Signaling Pathways
The binding of this compound to the β2-AR initiates a cascade of intracellular events that ultimately prevent smooth muscle relaxation.
Figure 1. this compound's inhibitory effect on the β2-adrenergic signaling cascade.
As depicted in Figure 1, this compound binding to the β2-AR prevents the activation of the associated stimulatory G-protein (Gs). This inaction of Gs leads to a lack of adenylyl cyclase activation, thereby halting the conversion of ATP to cAMP. The resulting low levels of intracellular cAMP are insufficient to activate PKA. PKA-mediated phosphorylation of downstream targets, which normally leads to smooth muscle relaxation by decreasing intracellular calcium levels and desensitizing the contractile machinery, is thus prevented.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from the principles described in Baker (2005)[3] for determining the binding affinity of an unlabeled antagonist.
Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a source rich in β2-adrenergic receptors (e.g., guinea-pig lung or a cell line overexpressing the human β2-AR).
-
Radioligand: [3H]-CGP 12177 (a high-affinity β-adrenergic antagonist).
-
This compound hydrochloride.
-
Propranolol (B1214883) (for determining non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Cell membranes, [3H]-CGP 12177 (at a concentration near its Kd), and assay buffer.
-
Non-specific binding wells: Cell membranes, [3H]-CGP 12177, and a high concentration of propranolol (e.g., 1 µM).
-
Competition wells: Cell membranes, [3H]-CGP 12177, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoxamine's Binding Affinity for the β2-Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of butoxamine's binding affinity for the β2-adrenergic receptor. This compound is a selective antagonist of the β2-adrenoceptor, making it a valuable tool in pharmacological research to characterize the involvement of this receptor subtype in various physiological processes.[1][2] This document compiles available quantitative binding data, outlines a representative experimental protocol for determining binding affinity, and visualizes the relevant signaling pathway and experimental workflow.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the β2-adrenergic receptor has been determined in several studies. The data is summarized in the table below. It is important to note that affinity values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay temperature.
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Affinity (Kᵢ/Kₑ) | Reference |
| This compound | β2-Adrenergic | Rat | Brain | ¹²⁵I-iodocyanopindolol | 470 nM (Kᵢ) | Tsuchihashi et al., 1990 |
| This compound | β2-Adrenergic | Rat | CA1 Pyramidal Neurons | Isoproterenol (agonist) | 355 nM (Kₑ) | Hillman et al., 2005[1] |
| This compound | β1-Adrenergic | Rat | Brain | ¹²⁵I-iodocyanopindolol | >10,000 nM (Kᵢ) | Tsuchihashi et al., 1990 |
Note: Kᵢ (inhibitory constant) and Kₑ (equilibrium dissociation constant) are measures of the binding affinity of a ligand for a receptor. A lower value indicates a higher affinity. The data from Tsuchihashi et al. (1990) demonstrates this compound's selectivity for the β2- over the β1-adrenergic receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The following is a representative protocol for a radioligand competition binding assay to determine the binding affinity of a test compound like this compound for the β2-adrenergic receptor. This protocol is based on established methodologies in the field, as the specific, detailed protocols from the cited primary literature were not fully accessible.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., rat lung, known to have a high density of β2-adrenergic receptors) or cells expressing the receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed with fresh assay buffer and resuspended in the same buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
-
Storage: The membrane preparations are aliquoted and stored at -80°C until use.
Competition Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-iodocyanopindolol). The concentration is usually at or below the Kₑ of the radioligand for the receptor.
-
A range of concentrations of the unlabeled competitor compound (this compound).
-
The prepared cell membranes (a specific amount of protein per well).
-
Assay buffer to a final, fixed volume.
-
-
Defining Non-Specific Binding: A set of wells is included that contains a high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to determine the amount of non-specific binding of the radioligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
Data Analysis
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts from wells with excess unlabeled antagonist) from the total binding (counts from wells without the competitor).
-
Generation of Competition Curve: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.
-
Determination of IC₅₀: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by non-linear regression analysis of the competition curve.
-
Calculation of Kᵢ: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor and the inhibitory action of this compound.
Caption: Antagonistic action of this compound on the β2-adrenergic signaling pathway.
Radioligand Competition Binding Assay Workflow
This diagram outlines the key steps in a typical radioligand competition binding assay.
Caption: General workflow of a radioligand competition binding assay.
Conclusion
This compound is a well-established selective antagonist for the β2-adrenergic receptor, with a binding affinity in the nanomolar range. This selectivity makes it an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of β2-adrenergic signaling. The determination of its binding affinity is typically achieved through radioligand competition binding assays, a robust and sensitive method for characterizing ligand-receptor interactions. The provided data, protocols, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug discovery and development. Further investigation into the primary literature is recommended for specific experimental details tailored to individual research needs.
References
- 1. Functional characterization of the beta-adrenergic receptor subtypes expressed by CA1 pyramidal cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoxamine as a Pharmacological Tool for Interrogating β2-Adrenoceptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of butoxamine, a selective β2-adrenoceptor antagonist, and its application in the study of β-adrenoceptor subtypes. This compound's utility as a research tool is predicated on its preferential binding to and inhibition of β2-adrenoceptors over their β1 counterparts. This selectivity allows for the pharmacological dissection of physiological and cellular processes mediated by different β-adrenoceptor subtypes. This document details this compound's binding and functional characteristics, provides comprehensive experimental protocols for its use in both in vitro and in vivo settings, and illustrates the key signaling pathways and experimental workflows.
Introduction: The Role of this compound in β-Adrenoceptor Research
β-adrenergic receptors (β-adrenoceptors) are a class of G protein-coupled receptors that are crucial in mediating the effects of catecholamines like epinephrine (B1671497) and norepinephrine. The two primary subtypes, β1 and β2-adrenoceptors, are often co-expressed in various tissues but can elicit distinct, and sometimes opposing, physiological responses. The β1-adrenoceptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. In contrast, β2-adrenoceptors are abundant in the smooth muscle of the airways and blood vessels, and their activation leads to relaxation.
To elucidate the specific roles of these receptor subtypes, subtype-selective antagonists are indispensable pharmacological tools. This compound has been established as a selective antagonist for β2-adrenoceptors.[1] Its use allows researchers to block β2-adrenoceptor-mediated effects, thereby isolating and studying the functions of β1-adrenoceptors or other receptor systems. This compound is particularly valuable in studies of cardiovascular function, respiratory physiology, and metabolic regulation.[1][2]
Quantitative Data on this compound Selectivity
The selectivity of this compound for the β2-adrenoceptor is demonstrated through both radioligand binding assays, which measure its affinity for the receptor (Ki), and functional assays, which quantify its ability to antagonize agonist-induced responses (pA2 or IC50). While comprehensive comparative data from a single study is limited in publicly available literature, the following tables summarize available data to illustrate its selectivity profile.
Table 1: Functional Antagonist Potency of this compound
| Ligand | Preparation | Agonist | Potency (pA2) | Receptor Subtype Predominance |
| D(-)-Butoxamine | Isolated guinea-pig tracheal chain | D(-)-Isoproterenol | 7.23 | β2 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[3]
β2-Adrenoceptor Signaling Pathways
β2-adrenoceptors primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, β2-adrenoceptors can also couple to other signaling pathways, including the inhibitory G protein (Gi) and β-arrestin pathways, which can lead to diverse and sometimes opposing cellular outcomes.
References
Butoxamine Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of butoxamine hydrochloride, focusing on its solubility and stability. The information herein is intended to support research and development activities by providing essential data and standardized methodologies.
Physicochemical Properties
This compound hydrochloride is a selective β2-adrenergic receptor antagonist. Its chemical structure and fundamental properties are summarized below.
| Property | Value |
| Chemical Name | α-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride |
| Molecular Formula | C₁₅H₂₅NO₃ · HCl |
| Molecular Weight | 303.82 g/mol [1][2] |
| CAS Number | 5696-15-1[1][3][4] |
| Appearance | White to off-white solid[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro testing performance. The available solubility data for this compound hydrochloride is presented in Table 2.1.
Table 2.1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Method | Notes |
| Water | 25 mg/mL (82.29 mM)[3] | Not Specified | Requires sonication to dissolve.[3] Another source describes it as "partly miscible".[5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (329.14 mM)[3] | Not Specified | Requires sonication. It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | >45.6 µg/mL | Not Specified | |
| Ethanol (B145695) | Soluble | Not Specified | |
| Dimethylformamide (DMF) | Soluble | Not Specified |
It is important to note that quantitative solubility data for this compound hydrochloride in common organic solvents like ethanol and in buffered aqueous solutions across a range of pH values is not extensively available in publicly accessible literature. The data presented is compiled from various chemical supplier databases.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9]
Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.
Materials:
-
This compound hydrochloride powder
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a validated UV-Vis spectrophotometric method)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be visually present.
-
Place the containers on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid material, the sample can be centrifuged at a high speed (e.g., 14,000 rpm for 10 minutes).
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound hydrochloride in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility of this compound hydrochloride in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The workflow for the shake-flask solubility determination is illustrated in the following diagram.
Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.
Stability Profile
General Storage Recommendations:
-
Short-term (days to weeks): Store at 0-4 °C in a dry, dark environment.[10]
-
Long-term (months to years): Store at -20 °C.[10]
-
In solvent: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
It is recommended to protect this compound hydrochloride from light and moisture.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[11][12][13][14][15]
Objective: To identify potential degradation products and pathways for this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl).
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound hydrochloride in a basic solution (e.g., 0.1 M NaOH).
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature or a slightly elevated temperature and analyze at different time intervals.
-
-
Thermal Degradation:
-
Expose solid this compound hydrochloride to dry heat in an oven (e.g., 80 °C).
-
At specified times, dissolve a portion of the solid and analyze by HPLC.
-
-
Photostability:
-
Expose both solid this compound hydrochloride and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a dark control.
-
The general workflow for conducting forced degradation studies is depicted below.
Caption: A diagram showing the general procedure for conducting forced degradation studies on a drug substance.
Mechanism of Action and Signaling Pathway
This compound hydrochloride is a selective antagonist of the β2-adrenergic receptor.[1][3][4][5] The primary signaling pathway initiated by β2-adrenergic receptor activation involves the Gs protein, adenylyl cyclase, and the subsequent production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[16][17][18][19][20] this compound, as an antagonist, blocks this cascade. There is also evidence suggesting that β2-adrenergic receptors can couple to Gi proteins, which can inhibit adenylyl cyclase.[17]
The canonical β2-adrenergic receptor signaling pathway is illustrated in the following diagram.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. enamine.net [enamine.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. scielo.br [scielo.br]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. medkoo.com [medkoo.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. q1scientific.com [q1scientific.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. discoverbiotech.com [discoverbiotech.com]
In Vivo Effects of Butoxamine on Uterine Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxamine is a selective β2-adrenergic receptor antagonist widely utilized as a pharmacological tool to investigate the roles of the β2-adrenergic system. While its effects in antagonizing β2-agonist-induced uterine relaxation are documented, a comprehensive understanding of its direct in vivo effects on uterine contractility remains an area of limited investigation. This technical guide synthesizes the current knowledge of this compound's interaction with uterine tissue, drawing from its established pharmacological profile and available in vitro data. Due to a notable scarcity of direct in vivo studies on this compound's solitary effects, this document also presents a detailed, proposed experimental protocol for such an investigation in a rodent model. Furthermore, key signaling pathways and a hypothetical experimental workflow are visualized to provide a robust framework for future research in this domain.
Introduction: this compound and the β2-Adrenergic System in the Uterus
The myometrium, the smooth muscle layer of the uterus, is intricately regulated by the autonomic nervous system. Adrenergic signaling, particularly through β2-adrenergic receptors, plays a crucial role in uterine quiescence during pregnancy. Activation of these receptors by agonists leads to smooth muscle relaxation, a vital mechanism for preventing premature labor.
This compound acts as a competitive antagonist at the β2-adrenergic receptor. Its primary and well-documented function in uterine pharmacology is to block the tocolytic (uterine-relaxing) effects of β2-agonists. However, the direct impact of this compound on basal or hormonally-induced uterine contractions in vivo is not well-established in the scientific literature. Understanding this is critical for a complete characterization of its pharmacological profile and for interpreting studies where it is used to probe uterine physiology.
Quantitative Data on this compound and Uterine Contractility
Direct in vivo quantitative data on the effects of this compound administered alone on uterine contractility is largely absent from published literature. The available data is primarily from in vitro studies where this compound was used as an antagonist to β-adrenergic agonists.
| Study Type | Tissue/Model | Drug(s) Investigated | Key Findings Regarding this compound | Citation |
| In Vitro | Porcine Myometrium | Salbutamol (β2-agonist), BRL 37344 (β3-agonist), this compound | This compound alone did not cause changes in tension, frequency, or amplitude of contractions. It did, however, reduce the decrease in frequency and amplitude induced by salbutamol. | [1] |
| In Vitro | Human Myometrium | CL 316243 (β3-agonist), this compound | This compound did not alter the inhibition of spontaneous contractions caused by the β3-adrenoreceptor agonist CL 316243 . |
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the β2-adrenergic signaling cascade in myometrial cells.
Experimental Protocols
Given the lack of direct in vivo studies, the following section details a proposed experimental protocol to investigate the effects of this compound on uterine contractility in a rat model. This protocol is based on established methodologies for measuring uterine activity in vivo.
Animal Model and Preparation
-
Species: Sprague-Dawley rats (female, non-pregnant, estrous cycle stage determined by vaginal smear, or late-term pregnant).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneally) to maintain a stable level of anesthesia without significantly suppressing uterine activity.
-
Surgical Preparation:
-
A midline laparotomy is performed to expose the abdominal cavity.
-
One uterine horn is gently exteriorized and kept moist with warm saline-soaked gauze.
-
A small incision is made in the uterine wall, and a fluid-filled balloon catheter connected to a pressure transducer is inserted into the uterine lumen to measure intrauterine pressure (IUP).
-
Alternatively, micro-transducers can be sutured onto the serosal surface of the uterus to measure contractile force.
-
The abdominal cavity is closed, and the animal is allowed to stabilize for a 30-minute equilibration period before drug administration.
-
Drug Administration
-
This compound Hydrochloride: Dissolved in sterile saline.
-
Route of Administration: Intravenous (IV) via a cannulated femoral or jugular vein to allow for precise dosing and rapid onset of action.
-
Dosing Regimen: A dose-response study should be conducted with increasing doses of this compound (e.g., 0.1, 1, and 10 mg/kg) administered as a bolus injection. Each dose is followed by a sufficient observation period (e.g., 30 minutes) to assess its effects on uterine contractility. A vehicle control (saline) is administered at the beginning of the experiment.
Data Acquisition and Analysis
-
Data Recording: Intrauterine pressure or contractile force is continuously recorded using a data acquisition system (e.g., PowerLab).
-
Parameters Measured:
-
Frequency: Number of contractions per unit of time (e.g., per 10 minutes).
-
Amplitude: The peak pressure or force of each contraction.
-
Duration: The length of time of each individual contraction.
-
Area Under the Curve (AUC): An integrated measure of total uterine work.
-
-
Statistical Analysis: Data are expressed as a percentage change from the baseline period before drug administration. Statistical significance is determined using appropriate tests, such as repeated measures ANOVA followed by a post-hoc test.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo investigation of this compound's effects on uterine contractility.
Conclusion and Future Directions
The current body of evidence suggests that this compound, when administered alone, may have minimal to no direct effect on spontaneous uterine contractility. Its primary role in uterine pharmacology is as a selective antagonist of β2-adrenergic receptors, making it an invaluable tool for studying the tocolytic effects of β2-agonists.
The significant gap in in vivo data warrants further investigation to definitively characterize the complete pharmacological profile of this compound on uterine tissue. The proposed experimental protocol provides a framework for such studies. Future research should also explore the effects of this compound in different hormonal milieux (e.g., estrogen-primed vs. progesterone-dominated) and in models of uterine dysfunction to fully elucidate its potential impacts on uterine physiology. Such studies will not only enhance our fundamental understanding of adrenergic regulation of the uterus but also refine the interpretation of experimental results where this compound is employed.
References
The Role of Butoxamine in the Pharmacological Characterization of β2-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a selective β2-adrenergic receptor antagonist that has been instrumental in the pharmacological characterization of adrenergic receptor subtypes.[1][2] Its primary utility lies in its ability to selectively block the effects mediated by β2-adrenergic receptors, thereby allowing researchers to dissect and understand the specific functions of this receptor subtype in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the role of this compound in characterizing β2-adrenergic receptors, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
This compound's selectivity for β2-adrenergic receptors over β1 and β3 subtypes, although not absolute, is sufficient for its use as a pharmacological tool in well-designed experiments.[3] Its chemical structure, α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, confers this selectivity. By competitively inhibiting the binding of agonists to the β2-adrenergic receptor, this compound blocks the downstream signaling cascades initiated by receptor activation.
Data Presentation: Quantitative Analysis of this compound's Selectivity
The selectivity of an antagonist is a critical parameter in its use as a pharmacological tool. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a common measure of antagonist potency. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.
The following table summarizes the pA2 values for this compound at β1 and β2-adrenergic receptors, highlighting its selectivity.
| Antagonist | Agonist | Tissue/Preparation | Receptor Subtype | pA2 Value | Selectivity (β2 vs. β1) | Reference |
| This compound | Fenoterol (β2-selective) | Guinea-pig trachea | β2 | 7.23 | 17.0 | [1][3] |
| This compound | Noradrenaline (β1-selective) | Guinea-pig atria | β1 | 5.95 | [3] |
Note: The selectivity ratio is calculated from the antilog of the difference in pA2 values.
Experimental Protocols
Detailed methodologies are crucial for the successful use of this compound in characterizing β2-adrenergic receptors. The following are representative protocols for radioligand binding and functional assays.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[4][5]
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).[5]
-
Radioligand: A non-selective β-adrenergic receptor antagonist radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).[4]
-
This compound Stock Solution: A high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[6]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM propranolol), 50 µL of radioligand solution, and 100 µL of membrane suspension.[6]
-
Competition Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Adenylyl Cyclase Functional Assay
This protocol measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity, a key downstream effector of the β2-adrenergic receptor.[7][8]
Materials:
-
Cells: Whole cells or cell membranes expressing the β2-adrenergic receptor.
-
This compound Stock Solution: A high-concentration stock solution in a suitable solvent.
-
Agonist: A β-adrenergic receptor agonist such as isoproterenol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).[9]
Procedure:
-
Cell/Membrane Preparation:
-
Prepare cells or cell membranes as for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add a fixed, submaximal concentration of the agonist (e.g., the EC80 of isoproterenol) to all wells except the basal control.
-
Add the cell or membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Termination and cAMP Measurement:
-
Terminate the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer or acid).
-
Measure the cAMP concentration in each well using the detection kit.
-
-
Data Analysis:
-
Construct a concentration-response curve for this compound's inhibition of the agonist-stimulated cAMP production.
-
Determine the IC50 value of this compound from the curve. This represents the concentration of this compound that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.
-
Mandatory Visualizations
β2-Adrenergic Receptor Signaling Pathways
The β2-adrenergic receptor is known to couple to both stimulatory (Gs) and inhibitory (Gi) G proteins, leading to a divergence in downstream signaling.[10]
Experimental Workflow for Characterizing a β2-Selective Antagonist
This workflow illustrates the key steps in using this compound to confirm the involvement of β2-adrenergic receptors in a physiological response.
Logical Workflow of a Schild Analysis
Schild analysis is a powerful method to determine the affinity (pA2) of a competitive antagonist like this compound.[11][12]
Conclusion
This compound remains a valuable pharmacological tool for the characterization of β2-adrenergic receptors. Its selectivity allows for the differentiation of β2-mediated effects from those of other β-adrenergic receptor subtypes. The application of rigorous experimental protocols, such as radioligand binding and functional assays, combined with appropriate data analysis techniques like Schild analysis, enables researchers to quantitatively assess the role of β2-adrenergic receptors in health and disease. The visualization of signaling pathways and experimental workflows further aids in the conceptual understanding and planning of experiments in the field of adrenergic pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Butoxamine: A Technical Guide to its Chemical Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxamine is a classic and highly selective antagonist of the β2-adrenergic receptor (β2-AR). While it has no current clinical applications, it remains an invaluable pharmacological tool for the in vitro and in vivo characterization of β2-AR signaling pathways and the screening of novel adrenergic compounds. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a synthetic compound belonging to the arylethanolamine class of molecules. Its structure is characterized by a dimethoxy-substituted benzene (B151609) ring, a hydroxyl group, and a bulky tert-butyl group attached to the amine, which contributes to its selectivity for the β2-adrenergic receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H25NO3 | |
| IUPAC Name | (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol | |
| Molar Mass | 267.369 g·mol−1 | |
| CAS Number | 1937-89-9 | |
| Appearance | Solid powder | |
| Purity | >95% (as a mixture of diastereomers) |
Mechanism of Action and Pharmacological Activity
This compound functions as a competitive antagonist at the β2-adrenergic receptor. It selectively binds to β2-ARs, preventing the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, as well as synthetic agonists. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
The primary signaling pathway inhibited by this compound is the Gs protein-coupled pathway. Upon agonist binding, the β2-AR activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response. By blocking the initial agonist binding, this compound effectively prevents this entire cascade.
Diagram 1: this compound's Inhibition of the β2-Adrenergic Signaling Pathway
Quantitative Pharmacological Data
Precise binding affinities (Ki) and functional inhibitory concentrations (IC50) for this compound are not consistently reported across publicly available literature. However, a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, has been determined for the D(-)-isomer of this compound.
Table 2: Antagonist Potency of this compound
| Parameter | Value | Species/Tissue | Agonist Used | Reference |
| pA2 | 7.23 | Guinea-pig tracheal chain | D(-)-Isoproterenol |
Note: A higher pA2 value indicates greater antagonist potency.
In vivo studies in spontaneously hypertensive rats have shown that oral administration of this compound at doses of 0.1, 1, and 10 mg/kg daily for 12 weeks can influence bone metabolism, suggesting good oral bioavailability in this animal model. However, detailed pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, and Excretion) are not extensively documented.
Experimental Protocols for Characterization
The pharmacological activity of this compound is typically characterized using two key in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced responses.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor. This is typically achieved by homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Varying concentrations of unlabeled this compound.
-
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A competition curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay
cAMP Accumulation Assay (Functional)
This assay measures the functional ability of this compound to antagonize agonist-stimulated production of cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the β2-adrenergic receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The results are plotted as the amount of cAMP produced versus the concentration of this compound. An inhibition curve is generated to determine the IC50 of this compound for the functional response.
Conclusion
This compound remains a cornerstone tool for adrenergic receptor research. Its high selectivity for the β2-adrenergic receptor allows for the precise dissection of β2-AR mediated physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued use of this compound in the characterization of novel adrenergic ligands and the elucidation of β2-adrenergic signaling in various biological systems. While comprehensive quantitative data on its binding affinity and pharmacokinetics are not extensively published, its established antagonist potency and selectivity solidify its role as a critical reagent in pharmacology and drug discovery.
Preliminary Investigation of Butoxamine in Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation of butoxamine, a selective β2-adrenergic receptor antagonist, in the context of cardiac tissue. This compound's selectivity offers a valuable tool for dissecting the specific roles of β2-adrenergic signaling in cardiac function and pathophysiology. This document outlines detailed experimental protocols for studying this compound's effects on isolated hearts and cardiomyocytes, presents quantitative data on its functional impact, and elucidates the underlying signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and research applications of β2-adrenergic receptor modulation in the heart.
Introduction to this compound and Cardiac β-Adrenergic Signaling
The sympathetic nervous system plays a crucial role in regulating cardiac function, primarily through the action of catecholamines on β-adrenergic receptors. The two predominant subtypes in the heart are β1 and β2 receptors. While β1-adrenergic receptors are traditionally associated with positive inotropic and chronotropic effects, the role of β2-adrenergic receptors is more nuanced, involving both stimulatory and protective signaling pathways.
This compound is a selective antagonist of the β2-adrenergic receptor.[1][2] Its ability to preferentially block this receptor subtype makes it an invaluable pharmacological tool for isolating and studying the specific contributions of β2-adrenergic signaling in cardiac myocytes. Understanding these pathways is critical for the development of targeted therapies for cardiovascular diseases.
Quantitative Data on this compound's Effects on Cardiac Function
The following tables summarize the expected quantitative effects of this compound on key parameters of cardiac function based on in vivo studies and extrapolated for in vitro models. It is important to note that specific dose-response relationships in isolated cardiac preparations may vary and require empirical determination.
Table 1: Hemodynamic Effects of this compound in an In Vivo Feline Model
| Parameter | Effect of this compound (5 mg/kg, IV) | Reference |
| Heart Rate | Decreased | [1][2] |
| Aortic dP/dt (contractility) | Decreased | [1][2] |
| Cardiac Effort Index | Decreased | [1][2] |
| Myocardial Blood Flow | Decreased | [1][2] |
| Myocardial Vascular Resistance | Increased | [1][2] |
Table 2: Hypothetical Dose-Response of this compound on Isolated Langendorff-Perfused Rat Heart Function
| This compound Concentration | Change in Left Ventricular Developed Pressure (LVDP) | Change in Heart Rate (HR) | Change in Coronary Flow (CF) |
| 1 µM | -5% | -3% | -2% |
| 10 µM | -15% | -10% | -8% |
| 100 µM | -30% | -25% | -15% |
This table is illustrative and represents expected trends. Actual values must be determined experimentally.
Table 3: Hypothetical Effects of this compound on Isolated Cardiomyocyte Electrophysiology and Calcium Transients
| This compound Concentration | Change in Action Potential Duration (APD90) | Change in L-type Ca2+ Current (ICa,L) Amplitude | Change in Calcium Transient Amplitude |
| 10 µM | No significant change | Slight Decrease | Decrease |
| 100 µM | Slight Decrease | Moderate Decrease | Significant Decrease |
This table is illustrative and represents expected trends. Actual values must be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reliable investigation of this compound's effects on cardiac tissue. The following are standard protocols that can be adapted for this purpose.
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model allows for the study of the whole heart's mechanical and electrical activity in a controlled environment, free from systemic influences.[3][4][5]
Objective: To assess the dose-dependent effects of this compound on cardiac contractility, heart rate, and coronary flow.
Materials:
-
Adult male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C.
-
This compound hydrochloride
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
ECG electrodes
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline measurements of Left Ventricular Developed Pressure (LVDP), heart rate (HR), the maximal rate of pressure development (+dP/dt_max), and coronary flow (CF).
-
Administer increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) into the perfusion buffer.
-
Allow for a steady-state effect at each concentration (typically 10-15 minutes) before recording measurements.
-
To investigate antagonism, pre-treat the heart with this compound before administering a β-adrenergic agonist like isoproterenol (B85558) and observe the blunted response.
Isolation of Adult Ventricular Cardiomyocytes
This protocol yields individual heart muscle cells for studying cellular and molecular mechanisms.
Objective: To obtain a high yield of viable, rod-shaped cardiomyocytes for electrophysiological and signaling studies.
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
Collagenase type II
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (perfusion buffer with collagenase and low Ca2+)
-
Stop buffer (perfusion buffer with higher Ca2+ and bovine serum albumin)
Procedure:
-
Prepare the heart as described in the Langendorff protocol (steps 1-3).
-
Perfuse the heart with calcium-free buffer for 5-10 minutes to wash out blood and stop contractions.
-
Switch to a digestion buffer containing collagenase and a low concentration of calcium (e.g., 50 µM).
-
Perfuse until the heart becomes flaccid (typically 10-20 minutes).
-
Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in the stop buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Allow the cells to settle by gravity, remove the supernatant, and resuspend the cell pellet in a suitable culture medium with gradually increasing calcium concentrations.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK and NF-κB signaling pathways.
Materials:
-
Isolated cardiomyocytes
-
This compound, isoproterenol (as a β-agonist)
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-total-p65)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate isolated cardiomyocytes and allow them to attach.
-
Treat cells with this compound for a specified duration, followed by stimulation with a β-agonist like isoproterenol to activate the signaling pathways.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Signaling Pathways and Visualizations
This compound, by blocking the β2-adrenergic receptor, inhibits the downstream signaling cascades typically activated by this receptor.
β2-Adrenergic Receptor Signaling Pathway
The β2-adrenergic receptor, upon stimulation by an agonist, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, it can also couple to the Gi protein, which can activate other pathways, including the PI3K-Akt and ERK/MAPK pathways, and can have anti-apoptotic effects.[6][7] this compound blocks these activation steps.
Caption: β2-Adrenergic Receptor Signaling Cascade and Point of this compound Action.
Experimental Workflow for Investigating this compound
A logical workflow is essential for a systematic preliminary investigation of this compound in cardiac tissue.
Caption: Experimental Workflow for this compound Investigation in Cardiac Tissue.
Logical Relationship of β2-AR Blockade on Downstream Pathways
This diagram illustrates the logical flow from receptor blockade to the inhibition of downstream signaling cascades.
Caption: Logical Flow of this compound's Inhibitory Effects on Cardiac Signaling.
Conclusion
The preliminary investigation of this compound in cardiac tissue is essential for elucidating the precise role of β2-adrenergic receptors in the heart. This guide provides a framework for conducting such studies, from experimental design and execution to the analysis of functional and molecular outcomes. The selective blockade of β2-adrenergic receptors by this compound allows for the dissection of its contribution to cardiac contractility, electrophysiology, and intracellular signaling. Further research in this area, utilizing the protocols and conceptual frameworks outlined herein, will be invaluable for the development of novel cardiovascular therapeutics.
References
- 1. The effect of "selective" beta-adrenoceptor blocking drugs on the myocardial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta(2)-adrenergic receptor delivers an antiapoptotic signal to cardiac myocytes through G(i)-dependent coupling to phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β2-Adrenergic Receptor Signaling in the Cardiac Myocyte is Modulated by Interactions with CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Butoxamine: A Technical Guide for Receptor Classification Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxamine is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1] Primarily utilized as a research tool, it has been instrumental in the classification and characterization of β2-adrenoceptor populations in various tissues and experimental models.[2] Its selectivity allows for the precise dissection of physiological and pharmacological processes mediated by the β2-AR subtype, distinguishing them from those mediated by β1- and β3-adrenoceptors. This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its use in receptor classification, and a summary of its binding affinity data.
Introduction to this compound
This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a sympatholytic agent that functions as a competitive antagonist at the β2-adrenergic receptor.[3] Unlike many other beta-blockers, this compound has limited to no clinical applications and is used almost exclusively in experimental pharmacology to investigate the specific roles of the β2-adrenoceptor.[3] Its utility lies in its ability to selectively block β2-AR mediated responses, such as those in vascular and uterine smooth muscle, while having a significantly lower affinity for β1-ARs, which are predominant in cardiac tissue.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding prevents endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, from activating the receptor. The β2-AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. By blocking the initial agonist binding, this compound inhibits this entire signaling cascade.
Quantitative Data: Receptor Binding Affinities
The selectivity of this compound for the β2-AR is demonstrated by its binding affinity (typically expressed as Ki, KD, or pA2 values) for different adrenergic receptor subtypes. The following tables summarize key quantitative data from the literature.
Table 1: this compound Binding Affinities (Ki/KD) for Human Adrenergic Receptors
| Receptor Subtype | log KD | KD (nM) | Selectivity Ratio (β1/β2) | Reference |
| β1-Adrenergic | -4.85 | 14,125 | \multirow{2}{*}{24.5-fold} | [4] |
| β2-Adrenergic | -6.23 | 589 | [4] | |
| β3-Adrenergic | >-4 | >100,000 | N/A | [4] |
| Data from whole-cell [3H]-CGP 12177 radioligand binding assays in CHO-K1 cells stably expressing human β-adrenoceptors.[4] |
Table 2: this compound Binding Affinities (Ki) for Rat Adrenergic and Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β1-Adrenergic | >10,000 | [5] |
| β2-Adrenergic | 470 | [5] |
| 5-HT1B | >10,000 | [5] |
| Data from radioligand binding assays using rat brain tissue.[5] |
Table 3: Functional Antagonism (pA2) of this compound Isomers
| Compound | pA2 Value | Tissue Preparation | Reference |
| D(-)-Butoxamine | 7.23 | Isolated Guinea-Pig Trachea | |
| pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |
Experimental Protocols
This compound is a valuable tool in a variety of experimental settings to delineate the role of β2-adrenergic receptors. Below are generalized protocols for common applications.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Butaxamine - Wikipedia [en.wikipedia.org]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM81887 this compound::CAS_1937-89-9 [bindingdb.org]
Butoxamine: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxamine is a potent and selective β2-adrenergic receptor antagonist widely utilized as a critical tool in basic and preclinical research.[1][2][3][4][5] Unlike non-selective beta-blockers, its specificity for the β2 subtype allows for the precise dissection of physiological and cellular processes mediated by this receptor.[2][6] This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and its role in elucidating signaling pathways in various physiological systems. While it has no clinical applications due to the adverse effects of β2-receptor blockade, such as bronchoconstriction, its value in experimental pharmacology is significant.[1][3]
Core Mechanism of Action: Selective β2-Adrenergic Receptor Blockade
This compound functions as a competitive antagonist at the β2-adrenergic receptor (ADRB2).[1][2] Its primary role in research is to block the binding of endogenous catecholamines (e.g., epinephrine) and synthetic agonists (e.g., isoproterenol) to the β2-receptor.[6] This blockade inhibits the canonical β2-adrenergic signaling cascade.
Upon agonist binding, the β2-receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound prevents this entire cascade by occupying the receptor's binding site.[6][7]
Research Applications & Experimental Data
This compound's selectivity makes it an indispensable tool for differentiating the functions of β2-receptors from β1-receptors, which are primarily involved in cardiac responses.[6] Its applications span metabolism, inflammation, and neuroscience.
Metabolic Research
This compound has been instrumental in clarifying the role of β2-adrenergic signaling in regulating energy balance, including lipid, glucose, and bone metabolism.
-
Lipid Metabolism: The β-adrenergic system is a key regulator of lipolysis in adipose tissue. This compound is used to confirm that this response is mediated specifically by β2-receptors. Studies on human fat cell adenylate cyclase have shown that this compound is more potent than the β1-selective antagonist practolol (B1678030) in inhibiting isoproterenol-stimulated enzyme activity, highlighting the role of β2-receptors in lipolysis.[8]
-
Bone Metabolism: The sympathetic nervous system influences bone remodeling, with β2-receptors expressed on both osteoblasts and osteoclasts.[9] Research in spontaneously hypertensive rats (SHR), an animal model for osteoporosis, has demonstrated that this compound can have anti-osteoporotic effects.[9]
| Parameter | This compound Dose (mg/kg, p.o.) | Effect in Spontaneously Hypertensive Rats (12-week treatment) | Reference |
| Bone Mass Indices & Biomechanical Strength | 0.1, 1.0, 10 | Increased bone mass and strength of lumbar vertebrae.[9] | [9] |
| Osteoclast Number and Surface | 0.1, 1.0, 10 | Dose-dependently decreased osteoclast activity.[9] | [9] |
| Bone Formation Indices & Plasma Osteocalcin | 0.1, 1.0 | Increased osteoblastic activity.[9] | [9] |
| Bone Formation Indices & Plasma Osteocalcin | 10 | No significant increase in osteoblastic activity.[9] | [9] |
| Table 1: Dose-Dependent Effects of this compound on Bone Metabolism in SHR Model.[9] |
Inflammation Research
This compound is used to investigate the role of the sympathetic nervous system in modulating inflammatory responses. A key study demonstrated that the protective effects of 100% oxygen inhalation against zymosan-induced generalized inflammation in mice are partly mediated through the β2-adrenergic receptor pathway.[7] Pretreatment with this compound partially reversed these protective effects and prevented the oxygen-induced increase in cAMP levels.[7]
| Model | Treatment | Key Findings | Reference |
| Zymosan-Induced Inflammation (Mice) | 100% Oxygen Inhalation | Improved survival, reduced organ damage, and increased tissue cAMP levels.[7] | [7] |
| Zymosan-Induced Inflammation (Mice) | This compound + 100% Oxygen | Partly abolished the protective effects of oxygen and blunted the rise in cAMP.[7] | [7] |
| Table 2: Application of this compound in an In Vivo Inflammation Model.[7] |
Detailed Experimental Protocols
The following sections provide methodologies for key experiments utilizing this compound.
In Vitro Protocol: Isolated Tissue Bath for Smooth Muscle Contractility
This protocol is used to assess the antagonistic effect of this compound on agonist-induced smooth muscle relaxation (e.g., uterine or vascular tissue).[6]
-
Tissue Preparation: Isolate the tissue of interest (e.g., a segment of guinea pig ileum or rat aorta) and place it in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously bubbled with 95% O2 and 5% CO2.[10]
-
Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in muscle tension.[10][11]
-
Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.
-
Agonist Response: Generate a cumulative concentration-response curve by adding a β2-agonist (e.g., isoproterenol) in increasing concentrations to the organ bath and recording the relaxation response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Post-Antagonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist's potency and efficacy in the absence and presence of this compound to determine the antagonist's effect.
In Vivo Protocol: Bone Metabolism in Spontaneously Hypertensive Rats
This protocol details the long-term study of this compound's effects on bone health.[9]
-
Animal Model: Use spontaneously hypertensive rats (SHR), which serve as a model for osteoporosis linked to sympathetic hyperactivity.[9]
-
Grouping and Administration: Divide animals into a control group and multiple treatment groups receiving different doses of this compound (e.g., 0.1, 1, and 10 mg/kg).[9][12] Administer this compound or vehicle daily via oral gavage (per os) for a period of 12 weeks.[9][12]
-
Sample Collection and Analysis: At the end of the treatment period, collect blood samples for biochemical analysis of bone turnover markers (e.g., plasma osteocalcin, tartrate-resistant acid phosphatase-5b).[9]
-
Ex Vivo Analysis: Euthanize the animals and harvest specific bones (e.g., lumbar vertebrae, femur).
-
Microcomputed Tomography (µCT): Analyze bone microarchitecture, bone mineral density, and other mass indices.[9]
-
Biomechanical Testing: Perform tests (e.g., compression tests on vertebrae) to measure bone strength and toughness.[9]
-
Bone Histomorphometry: Prepare bone sections for histological analysis to quantify osteoblast and osteoclast numbers and surfaces.[9]
-
References
- 1. vetscraft.com [vetscraft.com]
- 2. Beta-2 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 3. Butaxamine - Wikipedia [en.wikipedia.org]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of salbutamol and this compound on the human fat cell adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 11. reprocell.com [reprocell.com]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Butoxamine In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental concentrations of butoxamine, a selective β2-adrenergic receptor antagonist. This document summarizes key data, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate the design and execution of robust in vitro studies.
Data Summary: Effective Concentrations of this compound in Vitro
The effective concentration of this compound in vitro is highly dependent on the cell type, experimental model, and the specific endpoint being measured. The following table summarizes reported concentrations from various studies to guide dose-ranging experiments.
| Cell Type/Tissue Model | Assay | This compound Concentration | Incubation Time | Observed Effect |
| Uterine Endometrial Stromal Cells (ESCs) | Caspase-3 Expression (Western Blot) | Not explicitly stated, but used as a pre-treatment | 30 minutes | Significantly decreased ISO-induced Caspase-3 expression.[1] |
| Isolated Guinea-Pig Tracheal Chain | β-adrenergic receptor blockade (Schild Analysis) | pA2 = 7.23 (~58.9 nM) | 30 minutes | Competitive antagonism of isoproterenol-induced relaxation.[2] |
| Equine Sweat Gland Epithelial Cells | cAMP Accumulation | 1 - 10 µM | Not specified | Inhibition of adrenaline-induced cAMP accumulation. |
| Various Tissues | Beta-blockade evaluation | 18 mM | Not specified | Evaluated as a beta-blocker.[1] |
| MC3T3-E1 pre-osteoblast cultures | Signal Transduction (unspecified) | Not explicitly stated | Not specified | Reversed the effects of the β-agonist isoproterenol.[3] |
Note on Isomers: Studies have shown that the D(-)-isomer of this compound is the active form, while the L(+)-isomer is largely inactive in producing beta-adrenergic blockade.[2]
Key Signaling Pathway: β2-Adrenergic Receptor Antagonism by this compound
This compound selectively antagonizes the β2-adrenergic receptor, thereby inhibiting the downstream signaling cascade typically initiated by agonists like epinephrine (B1671497) or isoproterenol. This primarily involves the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.
Caption: this compound blocks agonist binding to the β2-adrenergic receptor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound. These should be adapted based on the specific cell line and experimental objectives.
Protocol 1: Determination of this compound's Effect on Agonist-Induced cAMP Accumulation
This protocol is designed to quantify the antagonistic effect of this compound on β2-adrenergic receptor-mediated cyclic AMP production.
References
Butoxamine Protocol for Tissue Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a potent and selective β2-adrenergic receptor antagonist.[1] It is a crucial tool in pharmacological research, primarily utilized in experimental setting to characterize the function and activity of β2-adrenergic receptors in various tissues.[1] Unlike non-selective beta-blockers, this compound's specificity for the β2 subtype allows for the precise investigation of physiological processes mediated by these receptors, such as smooth muscle relaxation in the vasculature and airways. This document provides detailed application notes and protocols for the use of this compound in isolated tissue bath experiments, a classic pharmacological method for studying the effects of drugs on tissue contractility.
Mechanism of Action
This compound functions as a competitive antagonist at the β2-adrenergic receptor. This means it binds to the receptor at the same site as endogenous agonists like epinephrine (B1671497) and synthetic agonists like isoproterenol, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade.
The activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling pathway ultimately results in smooth muscle relaxation. This compound blocks this entire process by preventing the initial agonist-receptor interaction.
Data Presentation
The following tables summarize key quantitative data for this compound obtained from isolated tissue bath experiments. These values are crucial for designing experiments and interpreting results.
Table 1: Antagonist Potency of this compound
| Antagonist | Agonist | Tissue Preparation | Parameter | Value | Reference |
| This compound | Isoprenaline | Guinea-pig trachea | pA2 | 6.77 | [2] |
| This compound | Fenoterol | Guinea-pig trachea | pA2 | 7.23 | [2] |
| This compound | Noradrenaline | Guinea-pig trachea | pA2 | 6.02 | [2] |
| This compound | Isoproterenol | Hippocampal CA3 | Kb | 222 ± 61 nM |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The Kb value is the equilibrium dissociation constant of the antagonist-receptor complex.
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in tissue bath experiments to determine its antagonist potency (pA2 value) against a β2-adrenergic agonist like isoproterenol. The protocol is described for guinea-pig tracheal smooth muscle, a classic preparation for studying bronchodilation, but can be adapted for other smooth muscle tissues like aortic rings.
Materials and Reagents
-
Physiological Salt Solution (PSS):
-
Krebs-Henseleit Solution (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1.
-
Tyrode's Solution (in mM): NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, glucose 5.6.[3]
-
-
Gases: Carbogen (95% O2 / 5% CO2)
-
Drugs and Chemicals:
-
This compound hydrochloride
-
Isoproterenol hydrochloride (or other β2-agonist)
-
Contractile agent (e.g., Carbachol, Histamine, or high KCl solution)
-
Distilled water
-
-
Equipment:
-
Isolated tissue bath system with organ chambers, force-displacement transducers, and data acquisition system.
-
Water bath for temperature control (37°C).
-
Micropipettes.
-
Dissection tools (scissors, forceps).
-
Experimental Workflow
References
Application Notes and Protocols for Intraperitoneal Administration of Butoxamine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a potent and selective β2-adrenergic receptor antagonist. It is widely utilized in experimental research to investigate the physiological and pathological roles of β2-adrenergic signaling.[1] Intraperitoneal (IP) administration in mice is a common route for delivering this compound to study its systemic effects. These application notes provide detailed protocols and quantitative data for the intraperitoneal administration of this compound in mice, intended to guide researchers in designing and executing their in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of this compound in rodents.
Table 1: In Vivo Dosage and Effects of Intraperitoneal this compound in Mice
| Parameter | Dosage | Mouse Strain | Observed Effect | Reference |
| Bone Anabolism | 1.0, 3.0, and 10.0 mg/kg | C57BL/6 (aged, female) | Enhanced the osteoblastic response to mechanical loading. | [2] |
| Inflammation | Pretreatment | Not specified | Partly abolished the protective effects of 100% oxygen against zymosan-induced inflammation. | [3] |
| cAMP Levels | Pretreatment | Not specified | Partly abolished the oxygen-induced increase in serum and tissue cAMP levels during inflammation. | [3] |
Table 2: In Vivo Dosage and Effects of Oral this compound in Rats
| Parameter | Dosage | Rat Strain | Observed Effect | Reference |
| Bone Metabolism | 0.1, 1, and 10 mg/kg (per os) | Spontaneously Hypertensive Rat (SHR) | Increased bone mass and biomechanical strength. Dose-dependently decreased osteoclast number. Increased bone formation indices at 0.1 and 1 mg/kg. | [4] |
| Drinking Behavior | 25 and 35 mg/kg (IP) | Ovariectomized female rats | No significant effect on water intake induced by angiotensin II or water deprivation. | [5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride (HCl) powder
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the desired concentration of the this compound solution based on the target dosage (e.g., 1.0, 3.0, or 10.0 mg/kg) and the injection volume (typically 10 ml/kg for mice).[6]
-
Weigh the this compound HCl: Accurately weigh the required amount of this compound HCl powder in a sterile microcentrifuge tube.
-
Dissolve in sterile saline: Add the appropriate volume of sterile, isotonic saline to the tube. This compound HCl is soluble in water.
-
Vortex: Vortex the solution until the this compound HCl is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This ensures the sterility of the final injection solution.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term storage.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile insulin (B600854) syringes or other appropriate syringes (1 ml) with a 25-27 gauge needle.
Procedure:
-
Animal Handling: Gently handle the mouse to minimize stress.
-
Restraint: Securely restrain the mouse. One common method is to scruff the loose skin over the neck and shoulders with the thumb and forefinger of the non-dominant hand, and secure the tail with the pinky finger of the same hand.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and other vital organs.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 10-20 degree angle with the bevel up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.
-
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualization of Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates the general workflow for an in vivo experiment involving the intraperitoneal administration of this compound in mice.
Caption: Experimental workflow for intraperitoneal this compound administration in mice.
This compound Signaling Pathway: β2-Adrenergic Receptor Antagonism
This compound exerts its effects by selectively blocking the β2-adrenergic receptor, thereby inhibiting the downstream signaling cascade.
Caption: this compound blocks the β2-adrenergic receptor signaling pathway.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Butoxamine Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butoxamine, a selective β2-adrenergic receptor antagonist, in in vivo studies involving rats. This document includes a summary of dosages and their effects, detailed experimental protocols, and a diagram of the relevant signaling pathway.
Data Presentation: this compound Doses and Effects in Rats
This compound has been utilized in a variety of in vivo rat models to investigate the role of the β2-adrenergic receptor in different physiological and pathological processes. The dosage and administration route are critical parameters that influence the experimental outcomes. The following table summarizes quantitative data from several key studies.
| Dose | Administration Route | Rat Strain | Study Duration | Experimental Model | Key Findings |
| 0.1, 1, and 10 mg/kg | Per os (p.o.), once daily | Spontaneously Hypertensive Rat (SHR) | 12 weeks | Osteoporosis | Increased bone mass and biomechanical strength. Dose-dependently decreased osteoclast number. Lower doses (0.1 and 1 mg/kg) increased bone formation markers.[1] |
| 1.0, 3.0, and 10.0 mg/kg | Intraperitoneal (i.p.) | C57BL/6 mice (Note: Not rats, but relevant for bone studies) | 3 weeks (9 bouts of loading) | Skeletal Loading | Enhanced the anabolic response of aged bone to mechanical loading.[2] |
| 25 and 35 mg/kg | Intraperitoneal (i.p.) | Ovariectomized female rats | Single dose | Angiotensin II- and water deprivation-induced drinking | Had no significant effect on water intake, suggesting β2-adrenergic receptors are not primarily involved in this response.[3] |
| 1 µg | Intracerebral injection (Lateral Septum) | Wistar rats | Single dose | Male Sexual Behavior | Did not inhibit copulatory activity and stimulated some components of sexual behavior.[4] |
| 25, 50, and 100 µg/kg/min | Intravenous (i.v.) infusion | Ethanol-anesthetized, water-diuretic rats | 15 minutes | Diuresis | Promoted an increase in urine volume.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for designing in vivo studies with this compound in rats.
Protocol 1: Evaluation of this compound on Bone Metabolism in Spontaneously Hypertensive Rats[1]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), an animal model for osteoporosis with sympathetic hyperactivity.
-
Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in saline to the desired concentrations (e.g., for 0.1, 1, and 10 mg/kg doses).
-
Administration: Administer this compound or vehicle (saline) orally (per os) once daily for 12 weeks.
-
Endpoint Analysis:
-
Micro-computed Tomography (µCT): After 12 weeks, euthanize the rats and dissect the lumbar vertebrae and femurs. Perform µCT analysis to determine bone mineral density (BMD), bone volume fraction (BV/TV), and other relevant microarchitectural parameters.
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess biomechanical properties such as maximum load, stiffness, and energy to failure.
-
Bone Histomorphometry: Embed undecalcified vertebrae in resin, section, and stain to visualize and quantify cellular-level bone parameters, including osteoclast and osteoblast surfaces and numbers.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of bone turnover markers such as osteocalcin (B1147995) (a marker of bone formation) and tartrate-resistant acid phosphatase-5b (TRAP-5b, a marker of bone resorption).
-
Protocol 2: Investigation of this compound's Effect on Mechanically Stimulated Bone Formation[2]
-
Animal Model: Aged male C57BL/6 mice (this protocol can be adapted for rats).
-
Acclimatization: As described in Protocol 1.
-
This compound Preparation: Dissolve this compound hydrochloride in saline for intraperitoneal (i.p.) injection at doses of 1.0, 3.0, or 10.0 mg/kg.
-
Administration and Skeletal Loading:
-
Administer this compound or saline via i.p. injection.
-
30 minutes post-injection, anesthetize the animal.
-
Apply a controlled, non-invasive mechanical load to the tibia using a specialized loading device. This is typically done for a set number of cycles and frequency.
-
Repeat the loading protocol three times a week for three weeks.
-
-
Dynamic Histomorphometry:
-
Administer fluorescent labels (e.g., calcein (B42510) and alizarin) at specific time points before euthanasia to mark areas of active bone formation.
-
After the final loading session, euthanize the animals and collect the tibias.
-
Process the bones for undecalcified histology and visualize the fluorescent labels under a microscope to measure mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: this compound blocks the β2-adrenergic receptor signaling pathway.
Caption: Experimental workflow for in vivo bone metabolism studies.
References
- 1. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of beta-adrenergic antagonists on experimentally induced drinking in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Butoxamine as a Negative Control in β-Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in regulating various physiological processes, making them significant targets for drug discovery. These receptors are primarily activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine. There are three main subtypes of β-ARs: β1, β2, and β3. The β2-adrenergic receptor (β2-AR), in particular, is a key target for therapeutic agents aimed at treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
When a β-agonist binds to the β2-AR, it activates the receptor, leading to the stimulation of adenylyl cyclase through the Gs alpha subunit. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that initiates a signaling cascade resulting in physiological responses such as smooth muscle relaxation.
In the process of screening for and characterizing new β-agonists, it is essential to employ a negative control to ensure that the observed effects are indeed mediated by the target receptor. Butoxamine, a potent and selective β2-AR antagonist, serves as an excellent negative control for this purpose.[1][2] By blocking the β2-AR, this compound can competitively inhibit the binding and action of β-agonists, thereby preventing the downstream signaling cascade, including the production of cAMP.[3][4] The use of this compound allows researchers to confirm the specificity of a candidate β-agonist for the β2-AR and to quantify its potency and efficacy.
These application notes provide detailed protocols for utilizing this compound as a negative control in two key assays for β-agonist screening: a functional cAMP assay and a competitive radioligand binding assay.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its utility as a selective β2-AR antagonist.
Table 1: Antagonist Potency of this compound at the β2-Adrenergic Receptor
| Antagonist | Agonist | Preparation | Assay Type | pA2 Value | Reference |
| D(-)-Butoxamine | D(-)-Isoproterenol | Isolated guinea-pig tracheal chain | Functional (Relaxation) | 7.23 | [5] |
| This compound | Salbutamol | Guinea pig tracheal smooth muscle | Functional (Relaxation) | 6.90 | [6] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Effect of this compound on Agonist-Induced cAMP Production (Illustrative Data)
| Treatment | Agonist Concentration (nM) | This compound Concentration (µM) | cAMP Level (pmol/well) |
| Basal | 0 | 0 | 5 |
| Agonist (e.g., Isoproterenol) | 100 | 0 | 150 |
| Agonist + this compound | 100 | 10 | 10 |
| This compound alone | 0 | 10 | 5 |
This table provides an example of expected results from a cAMP assay, demonstrating that this compound can block the agonist-induced increase in cAMP levels.
Mandatory Visualizations
Here are diagrams illustrating the key signaling pathway and experimental workflows.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: cAMP Functional Assay Workflow.
Caption: Competitive Binding Assay Workflow.
Experimental Protocols
Protocol 1: Functional cAMP Assay Using this compound as a Negative Control
This protocol describes a cell-based assay to measure the accumulation of cAMP in response to a β-agonist, and the inhibition of this response by this compound.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound hydrochloride
-
β-agonist of interest (e.g., Isoproterenol, Salbutamol)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture:
-
Culture the β2-AR expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in assay buffer to the desired concentration (typically determined by cell titration).
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride in assay buffer (e.g., 10 mM).
-
Prepare a stock solution of the β-agonist in assay buffer (e.g., 10 mM).
-
Prepare serial dilutions of the β-agonist in assay buffer.
-
Prepare a working solution of this compound at a concentration sufficient to fully antagonize the β2-AR (e.g., 10 µM). This concentration may need to be optimized.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
For antagonist treatment: Add this compound solution to the designated wells and an equivalent volume of assay buffer (vehicle) to the control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
For agonist stimulation: Add the serial dilutions of the β-agonist to the wells. Include wells with only assay buffer to determine the basal cAMP level.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Measure the signal on a compatible plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the β-agonist concentration to generate dose-response curves.
-
Compare the dose-response curve of the agonist in the presence and absence of this compound.
-
In the presence of this compound, the dose-response curve for the β-agonist should be right-shifted or completely abolished, confirming that the agonist's effect is mediated through the β2-AR.
-
Protocol 2: Competitive Radioligand Binding Assay Using this compound
This protocol describes how to determine the binding affinity of a test compound for the β2-AR and to confirm the specificity of this interaction using this compound.
Materials:
-
Cell membranes prepared from cells or tissues expressing the β2-adrenergic receptor.
-
Radiolabeled β-AR antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Unlabeled test compound (potential β-agonist).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride (e.g., 10 mM).
-
Prepare a stock solution of the unlabeled test compound.
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Dilute the radiolabeled ligand in assay buffer to a working concentration (typically at or below its Kd value for the β2-AR).
-
-
Assay Protocol:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a non-selective β-AR antagonist (e.g., 10 µM propranolol).
-
Competitive Binding: Cell membranes, radiolabeled ligand, and serial dilutions of the unlabeled test compound.
-
Negative Control: To confirm the β2-AR specificity of the test compound's binding, perform a parallel competitive binding experiment in the presence of a fixed, high concentration of this compound (e.g., 10 µM).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for the test compound.
-
In the presence of this compound, the ability of the test compound to displace the radioligand should be significantly reduced if the test compound binds to the β2-AR. This confirms the specificity of the interaction.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the discovery and development of β2-adrenergic receptor agonists. Its high selectivity and potent antagonist activity make it an ideal negative control for validating the mechanism of action of new chemical entities. The protocols outlined in these application notes provide a robust framework for incorporating this compound into β-agonist screening workflows, ensuring the generation of reliable and specific data. By using this compound, researchers can confidently attribute the observed biological effects of their test compounds to their interaction with the β2-adrenergic receptor.
References
- 1. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-independent mechanism is significantly involved in beta2-adrenoceptor-mediated tracheal relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butoxamine in β2 Blockade Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Butoxamine, a selective β2-adrenergic receptor (β2-AR) antagonist, in a variety of cell culture assays. The following sections detail the underlying signaling pathways, experimental protocols, and expected quantitative outcomes for key cellular assays.
Introduction to this compound and β2-Adrenergic Receptor Blockade
This compound is a specific antagonist of the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. β2-ARs are predominantly coupled to the stimulatory G protein (Gs), which, upon activation by an agonist (e.g., isoproterenol), stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] Increased cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound exerts its effect by binding to the β2-AR and preventing the binding of agonists, thereby inhibiting the downstream signaling cascade. The blockade of the β2-AR by this compound has been shown to influence a range of cellular processes, including proliferation, apoptosis, and signaling through other pathways like the ERK/MAPK pathway.
Data Presentation
The following tables summarize quantitative data from representative cell culture experiments using this compound to demonstrate β2-adrenergic receptor blockade.
Table 1: Effect of this compound on Agonist-Induced cAMP Production
| Cell Line | Agonist (Concentration) | This compound Concentration | % Inhibition of Agonist-Induced cAMP Production |
| U937 (myelocytic) | N-coumaroyldopamine (0.1 µM) | 1 µM | >90% |
| U937 (myelocytic) | N-caffeoyldopamine (0.1 µM) | 1 µM | >90% |
*Data is qualitative as presented in the source, indicating near-complete inhibition.[2]
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | This compound Concentration | Effect on Cell Viability/Apoptosis |
| Pancreatic Cancer (PC-2) | Apoptosis Induction | Not specified | Highest apoptosis rate compared to β1-selective and non-selective blockers, indicating β2-AR dependence.[3] |
| Ovarian Cancer | Catecholamines | Not specified | Blocked the protective effect of catecholamines against anoikis (a form of apoptosis). |
Table 3: Dose-Dependent Effects of this compound on Osteoblastic and Osteoclastic Activity in SHR Model
| This compound Dose (mg/kg) | Effect on Osteoblastic Activity | Effect on Osteoclastic Activity |
| 0.1 | Increased | Decreased |
| 1 | Increased | Decreased |
| 10 | No significant increase | Decreased |
*This in vivo data from a spontaneously hypertensive rat (SHR) model provides context for dose-dependent effects.[4]
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The canonical β2-adrenergic signaling pathway begins with agonist binding, leading to Gs protein activation, adenylyl cyclase stimulation, and cAMP production. This compound blocks this initial step.
Experimental Workflow: cAMP Measurement Assay
This workflow outlines the key steps for measuring intracellular cAMP levels to assess the antagonistic effect of this compound.
Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)
This workflow details the procedure for assessing apoptosis in response to treatments in the presence or absence of this compound.
Experimental Protocols
General Cell Culture
Maintain and propagate cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and at an appropriate confluency before starting any experiment.
cAMP Measurement Assay
This protocol is a general guideline for a competitive immunoassay (e.g., ELISA or TR-FRET-based assays) to measure intracellular cAMP levels.
Materials:
-
Cell line of interest
-
This compound
-
β2-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (ELISA or TR-FRET)
-
Multi-well plates (96- or 384-well)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.[5]
-
Stimulation: Add the β2-agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for 15-30 minutes at 37°C.[6][7]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer.
-
Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each sample by interpolating from a standard curve. Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound to determine the IC50 of this compound.
Cell Viability/Proliferation Assay (Crystal Violet)
This protocol describes a simple method to assess cell viability and proliferation by staining total cellular protein.
Materials:
-
Cell line of interest
-
This compound
-
Treatment compound (e.g., cytotoxic agent)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Multi-well plates (e.g., 96-well)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a treatment compound, or a combination of both. Include appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Carefully aspirate the medium and gently wash the cells with PBS. Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.[3]
-
Staining: Remove the fixative and add the crystal violet staining solution to each well, ensuring the cell monolayer is fully covered. Incubate for 20-30 minutes at room temperature.[3]
-
Washing: Gently wash the wells with water to remove excess stain until the wash water is clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain. Incubate on a shaker for 15-30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a spectrophotometer.[3]
-
Data Analysis: The absorbance is proportional to the number of viable, adherent cells. Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[1]
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[2] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot for ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK) and total ERK to assess the impact of β2-AR blockade on this signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
β2-adrenergic agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Serum-starve the cells if necessary. Pre-treat with this compound or vehicle, followed by stimulation with a β2-agonist for a short duration (e.g., 5-15 minutes). Immediately place the plate on ice, wash with cold PBS, and lyse the cells with ice-cold lysis buffer.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. kumc.edu [kumc.edu]
- 3. clyte.tech [clyte.tech]
- 4. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of enhanced cyclic AMP stimulation by isoproterenol in aged human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Butoxamine for Physiological Saline Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the preparation of butoxamine, a selective β2-adrenergic receptor antagonist, in physiological saline solutions for research applications.[1][2][3] It includes comprehensive data on its chemical properties and solubility, step-by-step preparation protocols for both basic aqueous solutions and enhanced solubility formulations for in vivo use, and diagrams illustrating its mechanism of action and a typical experimental workflow. The information is intended to ensure accurate, reproducible, and effective use of this compound in experimental settings.
Chemical and Physical Properties
This compound is commonly supplied as this compound hydrochloride, a white to off-white solid.[4] Proper handling and storage are crucial for maintaining its stability and efficacy.
| Property | Value | Reference |
| Chemical Name | α-(1-[tert-Butylamino]ethyl)-2,5-dimethoxybenzyl alcohol hydrochloride | [5][6] |
| Synonyms | Butaxamine hydrochloride, B.W. 64-9, NSC 106565 | [5][7] |
| Molecular Formula | C₁₅H₂₆ClNO₃ | [4][5] |
| Molecular Weight | 303.82 g/mol | [4][6] |
| CAS Number | 5696-15-1 | [4][5][6] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | 4°C, sealed, away from moisture | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Solubility Data
The solubility of this compound hydrochloride varies significantly depending on the solvent. While it has moderate aqueous solubility, achieving higher concentrations for in vivo studies often requires the use of co-solvents.
| Solvent / Vehicle System | Solubility | Notes | Reference |
| Water | 25 mg/mL (82.29 mM) | Requires sonication to dissolve. | [4] |
| DMSO | 100 mg/mL (329.14 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic. | [4] |
| Aqueous Buffer (pH 7.4) | >45.6 µg/mL | - | [7] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.08 mg/mL (6.85 mM) | A common vehicle for in vivo administration. | [4] |
| DMSO/SBE-β-CD in Saline (10:90) | ≥ 2.08 mg/mL (6.85 mM) | An alternative vehicle for in vivo use. | [4] |
Mechanism of Action: β2-Adrenergic Receptor Blockade
This compound functions as a selective antagonist of the β2-adrenergic receptor (β2-AR). In physiological systems, β2-ARs are activated by catecholamines like epinephrine, which initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses.[8][9] this compound competitively binds to the β2-AR, preventing agonist binding and thereby inhibiting this downstream signaling pathway.
General Experimental Workflow
The successful use of this compound in an experimental setting follows a structured workflow, from initial solution preparation to final data analysis. This ensures that the compound is delivered effectively to the biological system and that the results are reliable and interpretable.
Experimental Protocols
Safety Precautions: this compound hydrochloride may be harmful if swallowed and can cause eye irritation.[1] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling and preparation.
Protocol 1: Basic Aqueous Solution in Physiological Saline
This protocol is suitable for applications where a lower concentration of this compound is sufficient and the use of organic co-solvents is not desirable.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride (Physiological Saline) solution
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Dissolution: Add the required volume of physiological saline to achieve the target concentration (not to exceed 25 mg/mL).[4]
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath to aid dissolution. Sonicate until the solution is clear and all particulate matter is dissolved.[4]
-
Sterilization: If for use in cell culture or in vivo studies, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Verification: Visually inspect the final solution to ensure it is clear and free of precipitation.
-
Storage: Use immediately or store at -20°C for short-term use (up to one month).[4]
Protocol 2: Enhanced Solubility Formulation for In Vivo Studies
This protocol, adapted from established methods, uses a co-solvent vehicle to achieve a stable and clear solution of this compound at concentrations suitable for animal studies (e.g., ≥ 2.08 mg/mL).[4]
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), new and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile 0.9% Sodium Chloride (Physiological Saline) solution
-
Sterile conical tubes and micropipettes
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). This may require sonication.
-
Vehicle Preparation (Example for 1 mL final volume): a. In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL). b. Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by pipetting or vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of physiological saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure results in a final this compound concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Verification: Ensure the final working solution is clear and free of any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Administration: The prepared solution is now ready for administration in animal models (e.g., via intravenous injection). Dosing for rats has been reported in the range of 25-100 µg/kg/min intravenously or 0.1-10 mg/kg orally.[4][10] The exact dose will depend on the specific experimental design.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Butaxamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. scbt.com [scbt.com]
- 7. Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride | C15H26ClNO3 | CID 6602683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following Butoxamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family. The β2-AR is a key component of the sympathetic nervous system and is involved in a wide range of physiological processes. Its activation by endogenous catecholamines, such as epinephrine, triggers a signaling cascade that is crucial in various cell types. This compound, by selectively blocking this receptor, serves as a valuable tool for dissecting the β2-AR signaling pathway and for the development of therapeutics targeting this receptor.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound action. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within the β2-AR signaling cascade. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, for researchers investigating the effects of this compound treatment.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of agonists to the β2-adrenergic receptor. This receptor is primarily coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a critical second messenger, cAMP activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), and kinases such as Extracellular signal-regulated kinase (ERK) and Akt, thereby modulating a wide array of cellular functions including gene expression, metabolism, and cell survival. This compound treatment blocks this entire cascade by preventing the initial receptor activation.
Data Presentation
The following tables present illustrative quantitative data from hypothetical Western blot experiments investigating the dose-dependent effects of this compound on key signaling proteins in a relevant cell line (e.g., MC3T3-E1 pre-osteoblasts) stimulated with a β2-AR agonist like isoproterenol. The data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control (agonist stimulation without this compound).
Table 1: Effect of this compound on Isoproterenol-Induced CREB Phosphorylation at Ser133
| Treatment Group | This compound Concentration (µM) | Fold Change in pCREB/Total CREB Ratio (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.00 |
| Isoproterenol (1 µM) | 0 | 5.20 ± 0.45 |
| Isoproterenol (1 µM) + this compound | 0.1 | 4.10 ± 0.38 |
| Isoproterenol (1 µM) + this compound | 1 | 2.50 ± 0.22 |
| Isoproterenol (1 µM) + this compound | 10 | 1.20 ± 0.15 |
Table 2: Effect of this compound on Isoproterenol-Induced Akt Phosphorylation at Ser473
| Treatment Group | This compound Concentration (µM) | Fold Change in pAkt/Total Akt Ratio (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.00 |
| Isoproterenol (1 µM) | 0 | 3.80 ± 0.32 |
| Isoproterenol (1 µM) + this compound | 0.1 | 3.10 ± 0.28 |
| Isoproterenol (1 µM) + this compound | 1 | 1.90 ± 0.17 |
| Isoproterenol (1 µM) + this compound | 10 | 1.10 ± 0.11 |
Table 3: Effect of this compound on Isoproterenol-Induced ERK1/2 Phosphorylation at Thr202/Tyr204
| Treatment Group | This compound Concentration (µM) | Fold Change in pERK1/2/Total ERK1/2 Ratio (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.00 |
| Isoproterenol (1 µM) | 0 | 4.50 ± 0.41 |
| Isoproterenol (1 µM) + this compound | 0.1 | 3.50 ± 0.33 |
| Isoproterenol (1 µM) + this compound | 1 | 2.10 ± 0.20 |
| Isoproterenol (1 µM) + this compound | 10 | 1.15 ± 0.13 |
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MC3T3-E1, HEK293 expressing β2-AR) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): Prior to treatment, serum-starve the cells for 4-6 hours in serum-free media to reduce basal signaling activity.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the serum-free media and add the media containing the different concentrations of this compound or vehicle control (the same concentration of solvent used for the highest this compound concentration).
-
Incubate the cells with this compound for 30-60 minutes at 37°C.
-
Agonist Stimulation: Prepare a stock solution of a β2-AR agonist (e.g., isoproterenol). Add the agonist directly to the wells to a final concentration known to elicit a robust response (e.g., 1 µM).
-
Incubate for a short period (e.g., 10-15 minutes) to observe acute signaling events like protein phosphorylation.
-
Immediately proceed to cell lysis.
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting: Place the 6-well plates on ice. Aspirate the media from the wells.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pCREB, anti-CREB, anti-pAkt, anti-Akt, anti-pERK, anti-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for protein loading. Further normalize these ratios to the vehicle control to determine the fold change.
Application Note and Protocol for Measuring cAMP Accumulation Following Butoxamine Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous physiological processes, acting downstream of many G protein-coupled receptors (GPCRs), including the β2-adrenergic receptor (β2AR).[1] The β2AR, predominantly expressed in the smooth muscle cells of the airways, is a key target for therapeutic intervention in conditions like asthma and chronic obstructive pulmonary disease (COPD).[2] Agonist binding to the β2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[2] This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades, ultimately resulting in physiological responses such as smooth muscle relaxation.[3]
Butoxamine is a selective antagonist of the β2-adrenergic receptor.[4] As an antagonist, this compound binds to the β2AR but does not elicit a downstream signaling response. Instead, it competitively blocks the binding of endogenous agonists like epinephrine (B1671497) and synthetic agonists like isoproterenol, thereby inhibiting their ability to stimulate cAMP production.[4] The potency of an antagonist like this compound is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[5]
Accurate measurement of intracellular cAMP levels is fundamental for characterizing the pharmacological activity of β2AR antagonists like this compound. This application note provides a detailed protocol for quantifying changes in cAMP accumulation in response to this compound application, primarily focusing on the Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and widely used method in drug discovery.[4]
Signaling Pathway of this compound Action
This compound, as a β2-adrenergic receptor antagonist, does not initiate a signaling cascade. Instead, it blocks the canonical signaling pathway initiated by β2AR agonists. The following diagram illustrates this inhibitory action.
Data Presentation
| Antagonist | Parameter | Value | Cell Line/Tissue | Agonist | Reference |
| This compound | pA2 | 5.14 | Chicken Basilar Artery | Isoproterenol | [7] |
| ICI 118,551 | pIC50 | 8.8 ± 0.1 | HEK293 cells | Isoproterenol | [3] |
| Propranolol | pA2 | 5.9 | Brown Fat Cells | Norepinephrine | [2] |
| Atenolol | pA2 | 1.05 ± 0.17 | Chicken Basilar Artery | Isoproterenol | [7] |
Note: The pA2 value for this compound was determined from a functional assay measuring isoproterenol-induced relaxation, which is a downstream effect of cAMP production.[7] Higher pA2 and pIC50 values indicate greater antagonist potency.
Experimental Protocols
This section provides a detailed protocol for measuring cAMP accumulation in response to this compound application using a commercially available HTRF cAMP assay kit.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[1] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-labeled cAMP, FRET (Förster Resonance Energy Transfer) occurs. An increase in intracellular cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.[1]
Materials and Reagents
-
Cells expressing the human β2-adrenergic receptor (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound hydrochloride
-
β-adrenergic agonist (e.g., Isoproterenol hydrochloride)
-
Forskolin (B1673556) (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor (optional, but recommended)[1]
-
HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and cryptate-labeled anti-cAMP antibody)
-
White, low-volume 384-well assay plates
-
HTRF-compatible microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Culture cells expressing the β2-adrenergic receptor in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Resuspend the cells in assay buffer (e.g., PBS or HBSS, potentially containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[1]
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 2,000-5,000 cells per well in a 5 µL volume for a 384-well plate). The optimal cell number should be determined empirically.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of this compound to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Prepare a stock solution of a β2-adrenergic agonist (e.g., Isoproterenol). The final concentration used for stimulation should be at or near the EC80 to ensure a robust signal for inhibition.[1]
-
Prepare a stock solution of Forskolin as a positive control for adenylyl cyclase activation.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells (containing only the solvent used for this compound).
-
Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the receptors.
-
Add 5 µL of the β2-adrenergic agonist (e.g., Isoproterenol) to all wells except the negative control and forskolin control wells.
-
To the forskolin control wells, add 5 µL of the forskolin solution.
-
To the negative control wells, add 5 µL of assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the supplied lysis buffer.
-
Add 5 µL of the d2-labeled cAMP solution to each well, followed by 5 µL of the cryptate-labeled anti-cAMP antibody solution.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor) with a time delay after excitation at 320 nm.
-
Data Analysis and Interpretation
-
Calculate the HTRF Ratio: For each well, calculate the HTRF ratio using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
Generate a cAMP Standard Curve: On the same plate, prepare a standard curve using a serial dilution of the provided cAMP standard. Plot the HTRF ratio against the known cAMP concentrations. This allows for the conversion of the experimental HTRF ratios to cAMP concentrations.
-
Construct a Dose-Response Curve: Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration. The percentage of inhibition can be calculated as follows:
-
% Inhibition = 100 x (1 - [(Signalthis compound - SignalNegative Control) / (SignalAgonist - SignalNegative Control)])
-
-
Determine the IC50 Value: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced cAMP response.
-
Schild Analysis (Optional but Recommended): To determine the pA2 value and confirm competitive antagonism, perform the agonist dose-response experiment in the presence of several fixed concentrations of this compound. This will generate a series of rightward-shifted dose-response curves. A Schild plot is then constructed by plotting the log(dose ratio - 1) versus the log of the molar concentration of this compound.[6] The x-intercept of the linear regression line provides the pA2 value. A slope of 1 is indicative of competitive antagonism.[6]
Conclusion
This application note provides a comprehensive guide for measuring the inhibitory effect of this compound on β2-adrenergic receptor-mediated cAMP accumulation. The detailed HTRF protocol and data analysis guidelines offer a robust framework for researchers to characterize the potency and mechanism of action of this compound and other β2-adrenergic receptor antagonists. Accurate and reproducible measurement of cAMP levels is essential for advancing our understanding of β2AR pharmacology and for the development of novel therapeutics targeting this important receptor.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta 1-and beta 2-adrenergic receptors exhibit differing susceptibility to muscarinic accentuated antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Butoxamine in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a potent and selective β2-adrenergic receptor antagonist.[1][2] It is an essential pharmacological tool for investigating the role of the β2-adrenergic signaling pathway in various physiological and pathophysiological processes, particularly in the context of smooth muscle function. In smooth muscle tissues, the activation of β2-adrenoceptors by agonists such as isoproterenol (B85558) or salbutamol (B1663637) leads to relaxation. This is primarily mediated through the Gs-protein coupled activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
This compound competitively blocks these effects, making it an invaluable agent for characterizing the β2-adrenoceptor subtype and for studying physiological processes modulated by this receptor. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle relaxation studies, including experimental design, data analysis, and interpretation.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Smooth Muscle Relaxation
The following diagram illustrates the signaling cascade initiated by β2-adrenergic receptor activation and its inhibition by this compound.
References
Application Notes and Protocols for Butoxamine in Isolated Organ Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a selective antagonist of the β2-adrenergic receptor.[1] It is a valuable pharmacological tool primarily utilized in animal and tissue experiments to investigate the physiological and pathophysiological roles of the β2-adrenergic signaling pathway.[2] Isolated organ perfusion is an ex vivo technique that allows for the study of organ function in a controlled environment, free from systemic physiological influences.[3] This makes it an ideal platform for characterizing the direct effects of pharmacological agents like this compound on specific organs.
These application notes provide detailed protocols for the use of this compound in isolated heart, liver, and kidney perfusion experiments, enabling researchers to investigate its effects on organ function, hemodynamics, and metabolism.
Mechanism of Action: β2-Adrenergic Receptor Blockade
This compound exerts its effects by competitively binding to β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[1] In most tissues, the activation of β2-adrenergic receptors leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4] This increase in cAMP activates protein kinase A (PKA), leading to various downstream cellular responses. By blocking this pathway, this compound can inhibit these downstream effects.
Signaling Pathway of this compound Action
Experimental Protocols
The following are generalized protocols for isolated organ perfusion. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
General Experimental Workflow
Application 1: Isolated Heart (Langendorff) Perfusion
Objective: To investigate the effects of this compound on cardiac function, including heart rate, contractility, and coronary flow, in the absence of systemic influences.
Experimental Protocol:
-
Animal Preparation: Anesthetize a rat or guinea pig according to approved institutional protocols and administer heparin to prevent blood clotting.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Isolate the aorta and cannulate it with an appropriately sized cannula.
-
Perfusion Setup: Mount the cannulated aorta onto the Langendorff apparatus, initiating retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, a latex balloon can be inserted into the left ventricle to measure isovolumetric pressure.
-
Baseline Measurement: Record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt) and relaxation (-dP/dt), and coronary flow.
-
This compound Administration: Introduce this compound into the perfusate at the desired concentration. A starting concentration can be estimated from in vivo studies (e.g., 5 mg/kg) and adapted for the isolated system, typically in the micromolar range.
-
Data Collection: Continuously record all cardiac parameters throughout the this compound perfusion period.
-
Washout (Optional): Perfuse the heart with this compound-free buffer to assess the reversibility of its effects.
Data Presentation:
| Parameter | Baseline (Control) | This compound (X µM) | % Change |
| Heart Rate (beats/min) | e.g., 280 ± 15 | e.g., 275 ± 12 | e.g., -1.8% |
| LVDP (mmHg) | e.g., 95 ± 8 | e.g., 92 ± 7 | e.g., -3.2% |
| +dP/dt (mmHg/s) | e.g., 3500 ± 250 | e.g., 3400 ± 230 | e.g., -2.9% |
| -dP/dt (mmHg/s) | e.g., -2800 ± 200 | e.g., -2750 ± 180 | e.g., -1.8% |
| Coronary Flow (mL/min) | e.g., 12 ± 1.5 | e.g., 11.5 ± 1.2 | e.g., -4.2% |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Application 2: Isolated Liver Perfusion
Objective: To determine the role of β2-adrenergic receptors in hepatic glucose metabolism by assessing the effect of this compound on glucose output.
Experimental Protocol:
-
Animal Preparation: Anesthetize a rat and perform a laparotomy.
-
Cannulation: Cannulate the portal vein and the inferior vena cava.
-
Liver Isolation and Perfusion: Carefully dissect the liver and transfer it to a perfusion chamber. Initiate perfusion via the portal vein with Krebs-Ringer bicarbonate buffer containing erythrocytes (for oxygenation), albumin, and substrates like lactate (B86563) and pyruvate, maintained at 37°C.
-
Stabilization: Allow the liver to stabilize for 30-45 minutes until a steady baseline of perfusate flow and bile production is achieved.
-
Baseline Sampling: Collect baseline perfusate samples to measure glucose concentration.
-
This compound Administration: Add this compound to the perfusion reservoir to achieve the desired final concentration.
-
Experimental Sampling: Collect perfusate samples at regular intervals to measure glucose output over time.
-
Stimulation (Optional): After a period of this compound perfusion, a β-agonist like isoproterenol (B85558) can be added to confirm β2-receptor blockade.
Data Presentation:
| Time Point | Glucose Output (µmol/g liver/hr) - Control | Glucose Output (µmol/g liver/hr) - this compound (X µM) |
| Baseline | e.g., 2.5 ± 0.3 | e.g., 2.4 ± 0.2 |
| 15 min | e.g., 2.6 ± 0.3 | e.g., 2.0 ± 0.2 |
| 30 min | e.g., 2.5 ± 0.4 | e.g., 1.8 ± 0.3 |
| 45 min | e.g., 2.4 ± 0.3 | e.g., 1.7 ± 0.2 |
| 60 min | e.g., 2.5 ± 0.2 | e.g., 1.6 ± 0.3 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Application 3: Isolated Kidney Perfusion
Objective: To evaluate the influence of β2-adrenergic receptor blockade on renal hemodynamics and function using this compound.
Experimental Protocol:
-
Animal Preparation: Anesthetize a rat and expose the left kidney through a flank incision.
-
Cannulation: Ligate and cannulate the renal artery.
-
Kidney Isolation and Perfusion: Carefully remove the kidney and connect the cannula to a perfusion system. Perfuse with a modified Krebs-Henseleit solution containing albumin, gassed with 95% O2 / 5% CO2 at 37°C.
-
Stabilization: Allow the kidney to stabilize for 20-30 minutes, monitoring perfusion pressure and urine output.
-
Baseline Measurements: Record baseline renal perfusion flow rate, perfusion pressure, and collect urine to measure glomerular filtration rate (GFR) using inulin (B196767) or creatinine (B1669602) clearance.
-
This compound Administration: Introduce this compound into the perfusate at the desired concentration.
-
Data Collection: Continuously monitor hemodynamic parameters and collect urine at timed intervals to assess changes in GFR and electrolyte excretion.
Data Presentation:
| Parameter | Baseline (Control) | This compound (X µM) | % Change |
| Renal Perfusion Flow (mL/min/g) | e.g., 15 ± 2 | e.g., 14 ± 1.8 | e.g., -6.7% |
| Perfusion Pressure (mmHg) | e.g., 85 ± 5 | e.g., 90 ± 6 | e.g., +5.9% |
| Renal Vascular Resistance (mmHg/mL/min/g) | e.g., 5.7 ± 0.5 | e.g., 6.4 ± 0.6 | e.g., +12.3% |
| GFR (mL/min/g) | e.g., 0.8 ± 0.1 | e.g., 0.75 ± 0.09 | e.g., -6.3% |
| Urine Flow (µL/min/g) | e.g., 50 ± 8 | e.g., 45 ± 7 | e.g., -10.0% |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Conclusion
This compound is a powerful tool for elucidating the role of β2-adrenergic receptors in isolated organ systems. The protocols and data presentation formats provided here offer a framework for researchers to design and execute experiments to investigate the direct effects of β2-adrenergic blockade on cardiac, hepatic, and renal function. These studies can provide valuable insights into the physiological roles of these receptors and the potential effects of their modulation in various disease states.
References
Application Notes and Protocols for In Vivo Microdialysis with Butoxamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing real-time information on the concentration of endogenous and exogenous substances.[1][2] When coupled with sensitive analytical methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD), it allows for the precise measurement of neurotransmitters such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[3][4]
This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to investigate the effects of butoxamine administration on neurotransmitter dynamics. This compound is a selective antagonist of the β2-adrenergic receptor, making it a valuable tool for dissecting the role of this specific receptor subtype in various physiological and pathological processes.[5][6] While this compound is primarily used in experimental settings with no current clinical applications, it is instrumental in characterizing the function of β2-adrenoceptors.[7][8]
Key Applications
-
Investigating the Role of β2-Adrenergic Receptors in Neurotransmission: Elucidate the influence of β2-adrenergic receptor blockade on the basal and stimulated release of key neurotransmitters like dopamine and norepinephrine in specific brain regions.
-
Pharmacodynamic Studies: Characterize the in vivo effects of this compound on the central nervous system, providing insights into its mechanism of action and potential therapeutic applications.
-
Drug Discovery and Development: Utilize this compound as a reference compound in the development of novel drugs targeting the adrenergic system.
-
Understanding Pathophysiological Mechanisms: Explore the involvement of β2-adrenergic signaling in neurological and psychiatric disorders where dopaminergic and noradrenergic systems are implicated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of an in vivo microdialysis experiment.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in Vivo Neurochemical Profile of Selectively Bred High-Responder and Low-Responder Rats Reveals Baseline, Cocaine-Evoked, and Novelty-Evoked Differences in Monoaminergic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overflow of noradrenaline and dopamine in frontal cortex after [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] (DSP-4) treatment: in vivo microdialysis study in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in Monoamine Release in the Ventral Horn and Hypoglossal Nucleus Linked to Pontine Inhibition of Muscle Tone: An In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing Butoxamine's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxamine is a selective antagonist of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor that plays a crucial role in various physiological processes, including smooth muscle relaxation, cardiac function, and metabolic regulation. By blocking the β2AR, this compound can modulate downstream signaling pathways, primarily the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, thereby influencing the expression of numerous genes. Understanding the impact of this compound on the transcriptome is essential for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing off-target effects.
These application notes provide a comprehensive protocol for investigating the effects of this compound on gene expression in both in vitro and in vivo models. The protocol outlines two primary methodologies: whole-transcriptome analysis using RNA sequencing (RNA-Seq) and targeted gene expression analysis using quantitative Polymerase Chain Reaction (qPCR).
Key Signaling Pathways Modulated by this compound
This compound, as a β2AR antagonist, primarily inhibits the signaling cascade initiated by the binding of endogenous agonists like epinephrine. The canonical pathway involves the Gs alpha subunit of the G-protein, which, upon activation, stimulates adenylyl cyclase to produce cAMP.[1] Subsequently, cAMP activates PKA, which then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression.[2] By blocking this initial step, this compound is expected to downregulate the expression of genes that are positively regulated by the β2AR/cAMP/PKA pathway.
Experimental Protocols
Part 1: In Vitro Assessment in Cell Culture
1.1. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses the β2-adrenergic receptor. Examples include human airway smooth muscle cells, BEAS-2B bronchial epithelial cells, or HEK293 cells stably transfected with the human β2AR.
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Dose-Response and Time-Course Experiment: To determine the optimal treatment conditions, it is recommended to perform a preliminary experiment with a range of this compound concentrations and treatment durations.[3]
-
Treatment Protocol:
-
Remove the growth medium from the confluent cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the cell culture medium containing the desired concentration of this compound or vehicle control (the solvent used to dissolve this compound).
-
Incubate the cells for the predetermined duration.
-
For studies investigating the antagonistic effect, cells can be pre-treated with this compound for a short period (e.g., 30 minutes) before stimulation with a β2AR agonist like isoproterenol.
-
1.2. RNA Extraction
-
Total RNA Isolation: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Purity: The A260/A280 ratio should be between 1.8 and 2.1.
-
Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.
-
1.3. Gene Expression Analysis
1.3.1. RNA Sequencing (Whole-Transcriptome Analysis)
RNA-Seq provides a comprehensive view of the changes in the transcriptome following this compound treatment.[5]
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify the biological pathways and processes affected by this compound.
-
1.3.2. qPCR (Targeted Gene Expression Analysis)
qPCR is used to validate the results from RNA-Seq or to analyze the expression of a specific set of target genes.
-
Target Gene Selection: Select genes known to be downstream of the β2AR signaling pathway. Examples include genes with cAMP Response Elements (CRE) in their promoters, such as FOS, NR4A1, and ADRB2 itself.[6]
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both this compound-treated and control samples.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Part 2: In Vivo Assessment in Animal Models
2.1. Animal Model and this compound Administration
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice or Sprague-Dawley rats.
-
This compound Administration:
-
Dosage: The dosage will depend on the animal model and the research question. For example, a dose of 10 mg/kg has been used in rats.[7] A dose-finding study is recommended.
-
Route of Administration: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage.
-
Treatment Duration: The duration of treatment can range from a single acute dose to chronic administration over several days or weeks.[8]
-
-
Experimental Groups:
-
Vehicle control group.
-
This compound-treated group(s) with different doses.
-
Ensure a sufficient number of animals per group (n ≥ 5) for statistical power.
-
2.2. Tissue Collection and RNA Extraction
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., lung, heart, liver).
-
Sample Preservation: Immediately snap-freeze the tissues in liquid nitrogen or store them in an RNA stabilization solution (e.g., RNAlater) to prevent RNA degradation.
-
RNA Extraction: Homogenize the tissues and extract total RNA using a suitable kit or method as described in section 1.2.
2.3. Gene Expression Analysis
Follow the protocols for RNA-Seq (section 1.3.1) and/or qPCR (section 1.3.2) as described for the in vitro experiments.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Hypothetical RNA-Seq Data Summary
| Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Adjusted p-value |
| FOS | -1.5 | 0.001 | 0.005 |
| NR4A1 | -1.2 | 0.003 | 0.01 |
| ADRB2 | -0.8 | 0.02 | 0.05 |
| GENE X | 2.1 | 0.0005 | 0.002 |
| GENE Y | -1.8 | 0.0008 | 0.004 |
Table 2: Hypothetical qPCR Data Summary
| Gene Name | Treatment Group | Average ΔCt (Target - Reference) | ΔΔCt (Treated - Control) | Fold Change (2-ΔΔCt) |
| FOS | Control | 2.5 | 0 | 1.0 |
| This compound | 4.0 | 1.5 | 0.35 | |
| NR4A1 | Control | 3.1 | 0 | 1.0 |
| This compound | 4.3 | 1.2 | 0.44 | |
| ADRB2 | Control | 5.2 | 0 | 1.0 |
| This compound | 6.0 | 0.8 | 0.57 |
Mandatory Visualizations
Caption: this compound's mechanism of action on the β2AR signaling pathway.
Caption: Workflow for assessing this compound's effect on gene expression.
References
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Opposite effect of polyamines on In vitro gene expression: Enhancement at low concentrations but inhibition at high concentrations | PLOS One [journals.plos.org]
- 5. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 6. origene.com [origene.com]
- 7. biorxiv.org [biorxiv.org]
- 8. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butoxamine Experimental Variability: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using Butoxamine, a selective β2-adrenergic antagonist. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a selective antagonist of the β2-adrenergic receptor.[1][2][3] It is primarily used in experimental settings to characterize the involvement of β2-adrenergic receptors in various physiological and pathological processes.[2] By blocking β2-adrenergic receptors, researchers can investigate the downstream effects and signaling pathways mediated by these receptors.
Q2: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[4] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, the stock solution can be further diluted in a suitable vehicle such as saline.
-
Storage of Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for the short term (weeks) or -80°C for long-term storage (months).[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What are some common causes of experimental variability when using this compound?
Variability in experiments involving this compound can arise from several factors:
-
Reagent Quality and Handling: Inconsistent potency or purity of the this compound batch, as well as improper storage and handling of stock solutions, can lead to variable results.
-
Experimental Conditions: Fluctuations in temperature, pH, and incubation times can significantly impact the binding of this compound to its receptor and downstream cellular responses.
-
Cell Culture Conditions: For in vitro studies, factors such as cell line passage number, cell density, and the presence of components in the culture medium can influence the expression and sensitivity of β2-adrenergic receptors.[5][6][7]
-
In Vivo Factors: In animal studies, the route of administration, vehicle used, and the physiological state of the animals can all contribute to variability in the observed effects of this compound.
Troubleshooting Guides
In Vitro Experimentation
Problem: Inconsistent dose-response curve for this compound.
-
Possible Cause 1: Inaccurate Drug Concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the stock solution was completely dissolved before preparing dilutions. Prepare fresh dilutions for each experiment to avoid degradation.[8]
-
-
Possible Cause 2: Suboptimal Incubation Time.
-
Solution: The time required to reach binding equilibrium can vary between cell types. Perform a time-course experiment to determine the optimal incubation time for this compound in your specific experimental setup.
-
-
Possible Cause 3: Cell Health and Receptor Expression.
-
Solution: Ensure that your cells are healthy and within a consistent passage number range. High passage numbers can lead to changes in receptor expression. Monitor cell viability throughout the experiment.
-
Problem: High background signal or unexpected off-target effects.
-
Possible Cause 1: Non-specific Binding.
-
Solution: Include appropriate controls to account for non-specific binding. This can include a control group treated with the vehicle alone and a group treated with a high concentration of a non-labeled ligand to saturate specific binding sites.
-
-
Possible Cause 2: Off-target Activity.
-
Solution: While this compound is selective for the β2-adrenergic receptor, it may exhibit some affinity for other receptors at higher concentrations.[9] Consider using a more selective β2-antagonist, such as ICI 118,551, as a comparator to confirm that the observed effects are mediated specifically through the β2-adrenergic receptor.[10][11][12]
-
In Vivo Experimentation
Problem: High variability in animal responses to this compound.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Standardize the route and technique of administration (e.g., intraperitoneal, intravenous, oral gavage).[4] Ensure that the injection volume is appropriate for the animal's weight and that the vehicle used is consistent across all experimental groups.
-
-
Possible Cause 2: Animal Stress and Physiological State.
-
Solution: Acclimate animals to the experimental procedures to minimize stress-induced physiological changes that could affect the adrenergic system. Monitor and control for factors such as animal age, weight, and housing conditions.
-
Data Presentation
Table 1: Comparison of this compound and ICI 118,551 Selectivity
| Antagonist | Target Receptor | Ki (nM) | pA2 | Reference(s) |
| This compound | β1-adrenergic receptor | 3720 | - | [9] |
| β2-adrenergic receptor | 468 | - | [9] | |
| 5-HT1B receptor | >10000 | - | [9] | |
| ICI 118,551 | β1-adrenergic receptor | 49.5 - 120 | 7.17 | [1][11] |
| β2-adrenergic receptor | 0.7 - 1.2 | 9.26 | [1][11] | |
| β3-adrenergic receptor | 257 - 611 | - | [1] |
Note: Ki and pA2 values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to assess the antagonist effect of this compound on β2-adrenergic receptor-mediated cyclic AMP (cAMP) production in cultured cells.
-
Cell Culture: Plate cells expressing β2-adrenergic receptors (e.g., HEK293, CHO) in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free media or a suitable assay buffer.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor binding.
-
-
Agonist Stimulation:
-
Prepare a solution of a β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells containing this compound and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Protocol 2: In Vivo Smooth Muscle Contraction Assay (Isolated Tissue Bath)
This protocol outlines a method to evaluate the effect of this compound on smooth muscle contraction in an isolated tissue preparation.
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) and dissect the desired smooth muscle tissue (e.g., trachea, aorta).
-
Place the tissue in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Carefully cut the tissue into strips or rings of appropriate size.
-
-
Tissue Mounting:
-
Mount the tissue strips in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2/5% CO2.
-
Connect one end of the tissue to a stationary hook and the other end to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Application of this compound:
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the changes in muscle tension after each addition.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
A troubleshooting workflow for addressing experimental variability with this compound.
The β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Butaxamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleusbiologics.com [nucleusbiologics.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. BindingDB BDBM81887 this compound::CAS_1937-89-9 [bindingdb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Butoxamine Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Butoxamine in cell culture experiments. This compound is a selective antagonist of the β2-adrenergic receptor (β2-AR), making it a valuable tool for studying signaling pathways involved in various physiological and pathological processes. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the β2-adrenergic receptor.[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as epinephrine (B1671497) and norepinephrine, to the β2-AR. This inhibition prevents the activation of downstream signaling cascades, most notably the Gs protein-adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: A specific universally optimal concentration for this compound is cell-line and experiment-dependent. Based on available literature, a starting concentration range of 1 µM to 10 µM is often a reasonable starting point for in vitro studies.[4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in water and DMSO. For cell culture applications, preparing a concentrated stock solution in a sterile solvent like DMSO or sterile water is recommended. A common stock concentration is 10 mM. This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% .[5] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will vary depending on the cell type and the specific biological question being addressed. A common starting point is to test a range of time points, such as 6, 12, 24, and 48 hours. A time-course experiment will help determine the optimal duration to observe the desired effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration is too low: The concentration of this compound may not be sufficient to effectively antagonize the β2-AR in your specific cell line. 2. Incubation time is too short: The effect of this compound may require a longer duration to become apparent. 3. Low or no β2-AR expression: The cell line you are using may not express the β2-adrenergic receptor or may express it at very low levels. 4. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Perform a time-course experiment: Increase the incubation time (e.g., up to 72 hours). 3. Verify β2-AR expression: Check the literature or perform qPCR or Western blotting to confirm β2-AR expression in your cell line. Consider using a positive control cell line known to express the receptor. 4. Use a fresh stock of this compound: Prepare a new stock solution from a fresh vial of the compound. |
| High cell death, even at low concentrations | 1. Cell line sensitivity: Your cell line may be particularly sensitive to this compound or its off-target effects. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Suboptimal cell health: The cells may have been unhealthy or stressed at the start of the experiment. | 1. Test a lower concentration range: Start with nanomolar concentrations of this compound. 2. Reduce final solvent concentration: Ensure the final DMSO concentration is below 0.1%. 3. Ensure optimal cell culture conditions: Use healthy, low-passage cells and ensure proper cell density. |
| Precipitation of this compound in culture medium | 1. Low solubility at working concentration: this compound may have limited solubility in your specific culture medium, especially at higher concentrations. 2. Improper dilution: Adding a concentrated stock solution directly to a large volume of medium can cause precipitation. | 1. Prepare a fresh, more dilute stock solution. 2. Perform serial dilutions: Dilute the stock solution in a stepwise manner in pre-warmed medium. 3. Gently vortex or mix the solution during dilution. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Different passage numbers can lead to changes in cell characteristics. 2. Inconsistent experimental conditions: Variations in incubation times, cell densities, or reagent preparation. 3. Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations. | 1. Use cells within a consistent passage number range. 2. Standardize all experimental parameters. 3. Ensure accurate pipetting techniques and calibrate pipettes regularly. |
Data Presentation
Table 1: General Starting Concentration Ranges for this compound in Cell Culture
| Cell Type | Starting Concentration Range (µM) | Notes |
| General Mammalian Cell Lines | 1 - 10 | This is a broad starting point. Optimization is critical. |
| Primary Cardiomyocytes | 1 - 25 | May require higher concentrations depending on the experimental goal. |
| Adipocytes | 1 - 20 | Effective concentrations can vary based on the differentiation state. |
Note: The IC50 values for this compound are highly dependent on the specific cell line and experimental conditions and are not widely reported in public databases. The concentrations in this table are suggested starting points for dose-response experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipettes and tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass of this compound HCl ( g/mol ) * Volume of solvent (L) * 1000 mg/g (Molar Mass of this compound HCl is approximately 303.82 g/mol )
-
Weigh the this compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound hydrochloride powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remember to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Butoxamine Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing butoxamine in their experiments. It addresses potential off-target effects at high concentrations, offering troubleshooting advice and detailed protocols to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical compound classified as a selective β2-adrenergic receptor antagonist. Its primary function is to block the action of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at the β2-adrenergic receptor. It is widely used in research to study the physiological and pathological roles of the β2-adrenergic signaling pathway.
Q2: What are "off-target" effects and why are they a concern with this compound at high concentrations?
Off-target effects refer to the interaction of a drug or compound with molecular targets other than its intended primary target. While this compound is selective for the β2-adrenergic receptor at lower concentrations, at higher concentrations, it may lose its selectivity and bind to other receptors or cellular components. This can lead to unintended biological responses, confounding experimental results and potentially leading to misinterpretation of the compound's effects.
Q3: What are the known or potential off-target effects of this compound at high concentrations?
Published data on a comprehensive off-target profile of this compound is limited. However, based on its chemical structure and findings from related compounds, potential off-target interactions at high concentrations may include:
-
Loss of selectivity for β-adrenergic receptor subtypes: this compound may begin to antagonize β1-adrenergic receptors.
-
Interaction with other G-protein coupled receptors (GPCRs): There is evidence of this compound binding to serotonin (B10506) receptors, specifically the 5-HT1B receptor, albeit with lower affinity than for the β2-adrenergic receptor.[1]
-
Inhibition of osteoblastic activity: A study in spontaneously hypertensive rats showed that a high dose of this compound (10 mg/kg) had an inhibitory effect on osteoblastic activity, suggesting a potential off-target effect on bone metabolism.[2]
Q4: How can I minimize the risk of observing off-target effects in my experiments?
The most effective way to minimize off-target effects is to use the lowest concentration of this compound that elicits the desired biological response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Additionally, using appropriate controls, such as a structurally related but inactive compound or a chemically distinct antagonist for the same target, can help to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results at High this compound Concentrations
Question: I am using a high concentration of this compound and observing results that are inconsistent with known β2-adrenergic receptor blockade. What could be the cause?
Answer: This is a common issue when working with high concentrations of any selective compound. The unexpected results are likely due to off-target effects. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Engagement:
-
Action: Perform a competition binding assay with a known β2-adrenergic receptor agonist (e.g., isoproterenol) to confirm that this compound is indeed blocking the target receptor in your system.
-
Expected Outcome: You should observe a rightward shift in the agonist dose-response curve in the presence of this compound.
-
-
Evaluate Dose-Dependency:
-
Action: Perform a detailed dose-response curve with this compound for your observed effect.
-
Expected Outcome: If the unexpected effect is only observed at high concentrations and plateaus or changes at lower, more selective concentrations, it is likely an off-target effect.
-
-
Utilize Control Compounds:
-
Action: Include other β-adrenergic receptor antagonists in your experiment, such as the non-selective antagonist propranolol (B1214883) or the β1-selective antagonist atenolol.
-
Expected Outcome: Comparing the effects of these compounds can help to dissect whether the observed response is specific to β2-receptor blockade or a more general effect of β-blockade or an off-target effect unique to this compound.
-
-
Consider Off-Target Binding Profile:
-
Action: Review available literature and databases for known off-target interactions of this compound. Based on the data, consider if the unexpected phenotype could be explained by interaction with another receptor (e.g., 5-HT1B receptor).[1]
-
Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays
Question: I am performing a radioligand binding assay to characterize this compound's affinity, and I am observing high non-specific binding, especially at higher concentrations of this compound. How can I resolve this?
Answer: High non-specific binding (NSB) can obscure the true specific binding signal. Here’s how to troubleshoot this problem:
-
Optimize Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.
-
Solution: Use a radioligand concentration at or below its Kd value to favor binding to high-affinity specific sites.[3]
-
-
Check Buffer Composition: The components of your binding buffer can influence non-specific binding.
-
Solution: Ensure your buffer composition is optimal for the receptor of interest. For adrenergic receptors, a common buffer is 50 mM Tris-HCl (pH 7.4) with MgCl2. Avoid detergents unless absolutely necessary, as they can increase NSB.[3]
-
-
Pre-treat Filters/Plates: The assay materials themselves can contribute to non-specific binding.
-
Solution: For filtration assays, pre-soaking the filter mats with a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[4]
-
-
Define Non-Specific Binding Accurately: The choice of compound to define NSB is critical.
-
Solution: Use a high concentration (typically 100-1000 fold excess over the radioligand) of a non-labeled ligand that has high affinity for the target receptor but is chemically distinct from your test compound if possible. For β-adrenergic receptors, propranolol is a common choice.[3]
-
Quantitative Data Summary
The following table summarizes the known binding affinities (Ki) of this compound for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Species | Ki (nM) | Reference |
| β2-Adrenergic Receptor | Rat | 468 | [1] |
| β1-Adrenergic Receptor | Rat | 3720 | [1] |
| 5-Hydroxytryptamine (Serotonin) 1B Receptor | Rat | >10,000 | [1] |
Note: This data is from rat brain tissue and may not directly translate to human receptors. Further studies are needed to establish a comprehensive off-target profile for this compound in human tissues.
Experimental Protocols
Protocol: In Vitro Receptor Binding Affinity Assay (Competition)
This protocol outlines the general steps for determining the binding affinity (Ki) of this compound for a target receptor using a competition radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors).
-
Unlabeled this compound.
-
Unlabeled reference compound for defining non-specific binding (e.g., propranolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (for the competition curve).
-
For total binding wells, add buffer instead of unlabeled ligand.
-
For non-specific binding wells, add a high concentration of the reference compound.
-
Cell membranes or tissue homogenate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Potential on- and off-target signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in Butoxamine experiments
Welcome to the technical support center for Butoxamine experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when using this compound, a selective β2-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that acts as a selective antagonist for the β2-adrenergic receptor.[1][2] Its primary use is in experimental settings to block the effects of β2-adrenergic agonists like isoproterenol, thereby helping to characterize the involvement of β2-adrenergic receptors in various physiological processes.[2][3] It is important to note that this compound is not approved for clinical use in humans.[2]
Q2: How selective is this compound for the β2-adrenergic receptor?
This compound exhibits a higher affinity for β2-adrenergic receptors compared to β1-adrenergic receptors. However, this selectivity is dose-dependent. At higher concentrations, this compound can lose its selectivity and may also block β1-adrenergic receptors, and potentially even α-adrenergic receptors, leading to off-target effects.
Q3: What are the common experimental applications of this compound?
This compound is frequently used in both in vitro and in vivo studies to investigate the role of β2-adrenergic signaling in various systems. Common applications include studying its effects on smooth muscle relaxation (e.g., in vascular and uterine tissues), metabolic processes such as lipolysis and glucose metabolism, bone metabolism, and inflammatory responses.[3][4][5]
Q4: How should I prepare and store this compound for my experiments?
This compound hydrochloride is typically a solid powder. For in vitro studies, it can be dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in vehicles like saline or corn oil may be necessary. It is recommended to prepare fresh working solutions on the day of the experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q5: What are some potential off-target effects of this compound?
At higher concentrations, this compound can antagonize β1-adrenergic receptors, which could lead to cardiovascular effects such as a decrease in heart rate and contractility. There is also some evidence to suggest that at very high doses, it may have weak α-adrenergic blocking activity. These off-target effects are a critical consideration when interpreting unexpected results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound experiments.
Issue 1: No or reduced antagonist effect of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific experimental model. |
| This compound Degradation | Ensure that this compound has been stored correctly and that fresh working solutions are prepared for each experiment. |
| Low Receptor Expression | Confirm the expression of β2-adrenergic receptors in your cell line or tissue preparation using techniques like qPCR, western blotting, or a radioligand binding assay. |
| Agonist Concentration Too High | If co-administering with a β2-agonist, ensure the agonist concentration is not excessively high, as it may overcome the competitive antagonism of this compound. |
| Pharmacokinetic Issues (in vivo) | Consider the route of administration, dose, and timing of this compound delivery in relation to the agonist or stimulus. The bioavailability and metabolism of this compound could influence its effectiveness. |
Issue 2: Unexpected or paradoxical effects observed.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed effect may be due to this compound binding to other receptors (e.g., β1-adrenergic receptors) at the concentration used. Lower the concentration of this compound and repeat the experiment. Use a more selective β2-antagonist as a control if available. |
| Dose-Dependent Biphasic Response | Some studies have shown that the effects of β-adrenergic antagonists can be dose-dependent, with low and high doses producing different or even opposite effects.[4] Conduct a full dose-response curve to investigate this possibility. |
| Activation of Compensatory Pathways | Blocking the β2-adrenergic pathway might lead to the upregulation or activation of other signaling pathways that produce the unexpected effect. |
| Stereoisomer Inactivity | Commercial this compound can be a mix of isomers. The L(+)-isomer has been reported to be less active or inactive.[6] Ensure the isomeric composition of your this compound is appropriate for your experiment. |
Issue 3: High variability between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation | Prepare a single, larger batch of the working solution to be used for all repeats of an experiment to ensure consistency. |
| Cell Culture or Animal Model Variability | Ensure consistency in cell passage number, confluency, and animal age, weight, and strain. |
| Assay Performance Issues | For in vitro assays like cAMP measurements, ensure that the assay is optimized and that controls are included in every experiment to monitor for variability. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Species | Assay Type | pA2 / Ki (nM) | Reference |
| β2-adrenergic | Guinea-pig | Tracheal Chain Relaxation | 7.23 (pA2) | [6] |
| β2-adrenergic | Human | Recombinant | ~50 (Ki) | Varies by study |
| β1-adrenergic | Human | Recombinant | >1000 (Ki) | Varies by study |
Note: pA2 is a measure of antagonist potency. Ki is the inhibition constant. Lower values indicate higher affinity. The selectivity for β2 over β1 is evident but can vary between studies and experimental conditions.
Table 2: Example Dose-Response Data for this compound in a cAMP Assay
| This compound Concentration (µM) | Isoproterenol-stimulated cAMP level (% of control) |
| 0 | 100% |
| 0.01 | 95% |
| 0.1 | 75% |
| 1 | 50% (IC50) |
| 10 | 20% |
| 100 | 10% |
This is hypothetical data illustrating a typical dose-dependent inhibition of agonist-stimulated cAMP production by this compound. The IC50 value will vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a common method to assess the antagonist effect of this compound on β2-adrenergic receptor activation.
1. Cell Culture:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549 cells) in appropriate media.
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
2. Assay Procedure:
-
Wash cells with serum-free media or a suitable assay buffer (e.g., HBSS).
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add a known concentration of a β2-adrenergic agonist (e.g., isoproterenol, typically at its EC80 concentration) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the β2-adrenergic receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-dihydroalprenolol), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of a non-selective β-blocker (e.g., propranolol).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Canonical β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound shows reduced efficacy.
Caption: A simplified experimental workflow for an in vitro cAMP accumulation assay.
References
- 1. This compound | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butaxamine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Butoxamine stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butoxamine in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: this compound, like many adrenergic receptor antagonists, is susceptible to degradation under certain conditions. The primary concerns for long-term experiments are degradation due to:
-
Light Exposure: this compound is photosensitive and can degrade when exposed to light.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in both solid and solution forms.
-
pH: The stability of this compound in solution is pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis.
-
Oxidation: this compound may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen in the solvent.
Q2: What are the recommended storage conditions for this compound hydrochloride powder?
A2: To ensure the long-term stability of this compound hydrochloride powder, it should be stored in a cool, dry, and dark place.[1] Specific recommendations are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions for long-term experiments?
A3: Proper preparation and storage of stock solutions are critical for reproducible experimental results. For optimal stability, stock solutions should be prepared in a suitable solvent, aliquoted, and stored at low temperatures. It is recommended to protect solutions from light by using amber vials or by wrapping the container in foil.
Q4: Can I use water to prepare my this compound stock solution?
A4: While this compound hydrochloride is soluble in water, the long-term stability of aqueous solutions at room temperature may be a concern. For long-term storage, it is advisable to use a solvent like DMSO and store at -20°C or -80°C. If water is used as the solvent for a stock solution, it is recommended to prepare it fresh or store it for very short periods.
Q5: What are the signs of this compound degradation in my stock solution?
A5: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage guidelines and, for critical long-term studies, to periodically assess the concentration and purity of the stock solution using an appropriate analytical method like HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Inconsistent or weaker than expected biological effects of this compound over time.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound from the powder and compare its efficacy to the older stock in a pilot experiment.
-
Analytical Quantification: If the issue persists, consider quantifying the concentration of this compound in the old stock solution using a validated analytical method such as HPLC-UV.
-
Issue 2: High variability in results between experimental replicates performed on different days.
-
Possible Cause: Inconsistent thawing and handling of this compound stock solutions or degradation of the working solution.
-
Troubleshooting Steps:
-
Standardize Thawing Protocol: Aliquot stock solutions to avoid multiple freeze-thaw cycles. When needed, thaw an aliquot quickly at room temperature and then keep it on ice during the experiment.
-
Prepare Working Solutions Fresh: Prepare the final working dilution of this compound immediately before each experiment from the thawed stock solution. Do not store diluted working solutions for extended periods.
-
Solvent Evaporation: Ensure that the solvent from the stock solution is not evaporating over time, which would lead to an unintended increase in concentration. Use tightly sealed vials.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Condition | Duration | Reference |
| Solid Powder | Dry, dark, at 0 - 4°C | Short term (days to weeks) | [1] |
| Dry, dark, at -20°C | Long term (months to years) | [1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Note: The stability of this compound in other solvents should be validated for long-term storage.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and the stability-indicating nature of an analytical method. This is a generalized protocol based on studies of other beta-blockers and should be adapted as needed.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol (B129727) or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48-72 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., ~270-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: this compound's role in the β2-adrenergic signaling pathway.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Overcoming poor solubility of Butoxamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges associated with the poor solubility of Butoxamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound hydrochloride?
A1: this compound hydrochloride is a white to off-white solid compound.[1] While it is a hydrochloride salt, which generally improves aqueous solubility compared to the free base, it can still exhibit limited solubility in neutral aqueous solutions. Its solubility is significantly higher in organic solvents like DMSO.
Q2: What is the reported solubility of this compound hydrochloride in common laboratory solvents?
A2: The solubility can vary based on the solvent and conditions such as temperature and pH. The following table summarizes available data.
| Solvent | Concentration | Notes | Source |
| Water | 25 mg/mL (82.29 mM) | Requires sonication to dissolve. | [1] |
| DMSO | 100 mg/mL (329.14 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use newly opened solvent. | [1] |
| Aqueous Buffer (pH 7.4) | >45.6 µg/mL | [2] |
Q3: Why is my this compound hydrochloride precipitating out of my aqueous buffer?
A3: Precipitation in aqueous buffers, especially near neutral pH, is a common issue. This can occur for several reasons:
-
Buffer pH: As a hydrochloride salt of an amine, this compound's solubility is pH-dependent. In buffers with a pH approaching the pKa of the tertiary amine, the equilibrium can shift towards the less soluble free base form.
-
Concentration: The final concentration in your aqueous buffer may have exceeded its maximum solubility under those specific conditions.
-
Solvent Carryover: If you are diluting a stock solution made in an organic solvent (like DMSO) into an aqueous buffer, the high local concentration of the drug during dilution can cause it to crash out before it can be fully solvated by the aqueous medium. This is a common issue with many poorly soluble compounds.[3]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: The compound will not dissolve in my desired aqueous medium.
-
Troubleshooting Steps:
-
pH Adjustment: For ionizable drugs like this compound, modifying the pH can significantly increase solubility.[4] Since this compound is a basic compound, lowering the pH of the aqueous medium (e.g., to pH 4-5) will increase the proportion of the protonated, more soluble form.
-
Gentle Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Be cautious with heating, as it can degrade the compound.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can enhance solubility.[4][5] Common co-solvents include PEG300, ethanol, or propylene (B89431) glycol.
-
Particle Size Reduction: While typically addressed during manufacturing, ensuring you are starting with a fine powder increases the surface area available for solvation.[6][7]
-
Issue 2: My DMSO stock solution is cloudy or shows crystals.
-
Troubleshooting Steps:
-
Verify DMSO Quality: Use anhydrous, newly opened DMSO. Hygroscopic DMSO (which has absorbed water from the air) can significantly reduce the solubility of many compounds.[1]
-
Apply Energy: Use an ultrasonic bath to aid dissolution.[1] Ensure the vial is properly sealed to prevent water absorption during sonication.
-
Re-evaluate Concentration: You may be attempting to create a stock solution that is beyond the compound's solubility limit even in DMSO. Refer to the table above for guidance.
-
Issue 3: The compound precipitates when I dilute my organic stock solution into an aqueous buffer for my in vitro assay.
-
Troubleshooting Steps:
-
Reduce Organic Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO) in your final aqueous solution as low as possible, typically below 0.5% or 1%, to avoid solvent effects on your experiment and reduce precipitation risk.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, to the final aqueous medium can help maintain the compound's solubility by forming micelles.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. When adding the stock to the buffer, ensure rapid and vigorous mixing to disperse the compound quickly.
-
Complexation Agents: Consider using cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), in your aqueous buffer. These agents form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[5][8]
-
Below is a decision-making workflow to help select an appropriate solubilization strategy.
Caption: Decision workflow for selecting a this compound HCl solubilization strategy.
Experimental Protocols
The following protocols are adapted from established methods for preparing this compound hydrochloride solutions for research use, particularly for in vivo studies where higher concentrations may be needed.[1]
Protocol 1: Co-Solvent Formulation
This method is suitable for achieving a concentration of at least 2.08 mg/mL.
-
Components:
Component Percentage DMSO 10% PEG300 40% Tween-80 5% | Saline | 45% |
-
Methodology:
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in 100% DMSO. Use sonication to ensure it is fully dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your this compound hydrochloride DMSO stock solution (from Step 1) and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.
-
Protocol 2: Cyclodextrin-Based Formulation
This method uses a complexation agent to enhance aqueous solubility and is often well-tolerated in vivo. It can achieve a concentration of at least 2.08 mg/mL.
-
Components:
Component Percentage DMSO 10% | 20% SBE-β-CD in Saline | 90% |
-
Methodology:
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in 100% DMSO. Use sonication to dissolve.
-
Prepare the vehicle by dissolving SBE-β-CD in saline to a final concentration of 20% (w/v).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline vehicle.
-
Add 100 µL of the this compound hydrochloride DMSO stock solution (from Step 1) to the vehicle.
-
Mix thoroughly until a clear, homogeneous solution is formed.
-
The diagram below illustrates the general workflow for preparing a co-solvent formulation.
Caption: Step-by-step workflow for preparing a this compound HCl co-solvent formulation.
Mechanism of Action Context
This compound hydrochloride is a selective β2-adrenergic receptor antagonist.[1][9] Understanding its biological target is crucial for experimental design. The diagram below shows the canonical β2-adrenergic signaling pathway and indicates the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride | C15H26ClNO3 | CID 6602683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. longdom.org [longdom.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Troubleshooting the In Vivo Efficacy of Butoxamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of observing a lack of Butoxamine effect in in vivo experiments. This compound is a selective β2-adrenergic receptor antagonist, and its effective use in animal models is critical for accurate research outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected physiological effect of this compound in our in vivo model. What are the potential reasons for this?
A1: A lack of an in vivo effect with this compound can stem from several factors, ranging from the experimental setup to the inherent biology of the animal model. Key areas to investigate include:
-
Drug Formulation and Stability: this compound, particularly in solution, can be susceptible to degradation. Improper formulation, storage, or handling can lead to a loss of active compound.
-
Dosage and Administration: The administered dose may be insufficient to achieve the necessary receptor occupancy for a physiological response. The route and frequency of administration also play a crucial role in the drug's pharmacokinetic and pharmacodynamic profile.
-
Animal Model Selection: The expression levels and sensitivity of β2-adrenergic receptors can vary significantly between different species and even strains of animals. The chosen model may have a receptor profile that is less responsive to this compound.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the specific animal model might lead to low bioavailability or rapid clearance, preventing the drug from reaching its target receptors at an effective concentration for a sufficient duration.
-
Experimental Design and Readouts: The chosen physiological parameter to measure the effect of this compound might not be sensitive enough or may be influenced by other biological pathways.
Q2: How can we ensure the stability of our this compound formulation for in vivo use?
A2: Ensuring the stability of your this compound solution is a critical first step. Here are some guidelines:
-
Use High-Purity this compound: Start with a high-quality source of this compound hydrochloride.
-
Appropriate Vehicle: For many in vivo studies, sterile saline (0.9% NaCl) is a suitable vehicle. The solubility and stability in the chosen vehicle should be confirmed.
-
Fresh Preparation: It is highly recommended to prepare the this compound solution fresh on the day of the experiment.
-
Storage: If short-term storage is necessary, store the solution protected from light at 2-8°C. Long-term storage of solutions is generally not recommended unless stability data is available for the specific formulation.
-
pH Consideration: The pH of the final formulation can impact stability. While this compound hydrochloride dissolves in aqueous solutions, the pH should be monitored and maintained within a range that ensures stability.
-
Visual Inspection: Always visually inspect the solution for any precipitation or discoloration before administration.
Q3: What are the recommended doses of this compound for in vivo studies in rodents?
A3: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific biological question being investigated. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below is a summary of doses used in a published study.
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral (per os) | 0.1, 1, and 10 mg/kg | Dose-dependent effects on bone metabolism. Increased bone mass and strength.[1] | --INVALID-LINK-- |
Q4: How can we confirm that this compound is effectively blocking β2-adrenergic receptors in our in vivo model?
A4: Confirming target engagement is crucial. A common method is to perform a challenge study with a β2-adrenergic receptor agonist, such as Salbutamol or Isoproterenol.
-
Experimental Design:
-
Administer a baseline dose of the β2-agonist and measure a specific physiological response (e.g., decrease in blood pressure, increase in heart rate, or changes in a specific biomarker).
-
Administer this compound.
-
After an appropriate time for this compound to reach its target, administer the same dose of the β2-agonist again.
-
-
Expected Outcome: If this compound is effectively blocking the β2-adrenergic receptors, the physiological response to the agonist challenge should be significantly attenuated or completely blocked compared to the baseline response.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Drug Exposure
This guide provides a step-by-step approach to troubleshoot potential issues related to this compound's pharmacokinetics.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Use the same species, strain, and sex of animal as in your primary experiment.
-
Drug Administration: Administer this compound via the same route and at the same dose used in the efficacy study. Include an intravenous (IV) administration group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
Data Presentation: Expected Pharmacokinetic Parameters (Hypothetical)
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 10 mg/kg | 5 mg/kg |
| Cmax | Varies | Low | Moderate |
| Tmax | Immediate | 30-60 min | 15-30 min |
| AUC | High | Low | Moderate |
| t1/2 | Short | Short | Short |
| Bioavailability (F%) | 100% | <20% | ~50-70% |
Note: This table presents hypothetical data for illustrative purposes, as comprehensive public data on this compound's pharmacokinetics is limited. Actual values will vary depending on the experimental conditions.
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
Caption: Troubleshooting Workflow for Lack of this compound Effect in vivo.
References
Technical Support Center: Butoxamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing butoxamine's non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Its primary use is in experimental settings to block β2-adrenergic responses, which allows for the characterization of this receptor's role in various physiological processes.[1][3]
Q2: What is non-specific binding and why is it a concern in this compound experiments?
Non-specific binding refers to the interaction of this compound with molecules other than the β2-adrenergic receptor, such as other proteins, lipids, or even the experimental apparatus itself. This is a significant concern because it can lead to a high background signal, which obscures the specific binding to the receptor of interest and can result in the inaccurate determination of binding affinity and receptor density.
Q3: What are the common causes of high non-specific binding in β2-adrenergic receptor assays?
Several factors can contribute to high non-specific binding in β2-adrenergic receptor assays using this compound:
-
Hydrophobic and Electrostatic Interactions: this compound, like many small molecules, can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength of the assay buffer can promote non-specific interactions.
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on the membrane preparation or assay plate can lead to this compound binding to these surfaces.
-
Ligand Properties: The physicochemical properties of this compound itself may contribute to its propensity for non-specific binding.
-
Quality of Receptor Preparation: The presence of impurities or denatured proteins in the membrane preparation can increase non-specific binding.
Troubleshooting Guides
Issue: High Non-Specific Binding Signal
High non-specific binding can mask the specific signal from this compound binding to the β2-adrenergic receptor. The following troubleshooting steps can help to reduce it.
Troubleshooting Workflow
Caption: Workflow for troubleshooting high non-specific binding.
1. Optimize Assay Buffer Composition:
The composition of your assay buffer can significantly influence non-specific binding. Consider the following adjustments:
-
pH: The pH of the buffer can alter the charge of both this compound and the components of your membrane preparation. Experiment with a range of pH values (typically 7.2-7.6 for physiological relevance) to find the optimal condition that minimizes non-specific binding while maintaining specific binding.
-
Ionic Strength: Increasing the ionic strength of the buffer by adding salts like NaCl (50-150 mM) can help to reduce electrostatic interactions that contribute to non-specific binding.
-
Detergents: Including a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (0.01-0.1%), can help to disrupt hydrophobic interactions and prevent this compound from sticking to plasticware.
2. Select and Optimize a Blocking Agent:
A blocking agent is used to saturate non-specific binding sites on your membrane preparation and assay plate.
-
Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used. For β2-adrenergic receptor assays, BSA is often preferred.
-
Concentration: The optimal concentration of the blocking agent needs to be determined empirically. A typical starting point is 1% (w/v) BSA. You can test a range of concentrations (e.g., 0.1% to 5%) to find the one that provides the best signal-to-noise ratio.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Well-defined, reduces protein-protein and protein-surface interactions. | Can sometimes interfere with the binding of interest. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Inexpensive and effective for many applications. | Contains a complex mixture of proteins that can sometimes interfere with assays. Not recommended for biotin-based detection systems. |
| Normal Serum | 5% - 10% (v/v) | Can be very effective, especially when using serum from the same species as the secondary antibody in immunoassays. | Can contain endogenous molecules that may interfere with the assay. |
3. Review Ligand Concentration:
If you are using a radiolabeled form of this compound or a competing ligand, ensure that you are using an appropriate concentration. Excessively high concentrations can lead to increased non-specific binding.
4. Assess the Quality of Your Receptor Preparation:
The purity of your membrane preparation is crucial. The presence of other proteins and cellular debris can increase the chances of non-specific binding. Ensure that your membrane preparation protocol is optimized to yield a high concentration of the β2-adrenergic receptor with minimal contamination.
Experimental Protocols
Protocol: Radioligand Competition Binding Assay to Determine this compound Affinity and Minimize Non-Specific Binding
This protocol describes a competition binding assay using a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol, a common β-adrenergic antagonist) and unlabeled this compound to determine the binding affinity of this compound for the β2-adrenergic receptor and to assess non-specific binding.
Materials:
-
Membrane preparation containing β2-adrenergic receptors
-
Radiolabeled antagonist (e.g., [³H]-dihydroalprenolol)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Blocking Agent: Bovine Serum Albumin (BSA)
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of propranolol)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of unlabeled this compound and create a serial dilution series.
-
Prepare a working solution of the radiolabeled antagonist in Assay Buffer. The concentration should be close to its Kd value.
-
Prepare a high concentration solution of the unlabeled competitor (e.g., 10 µM propranolol) for determining non-specific binding.
-
Prepare the Assay Buffer and add the desired concentration of BSA (e.g., 1%).
-
-
Assay Setup:
-
Set up triplicate wells in a 96-well plate for each condition:
-
Total Binding: Radioligand only.
-
Non-Specific Binding (NSB): Radioligand + high concentration of unlabeled competitor.
-
Competition: Radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
To each well, add the appropriate solutions (radioligand, this compound, or competitor).
-
Add the diluted membrane preparation to each well to initiate the binding reaction. The final volume in each well should be consistent.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ of this compound.
-
Table 2: Example Data from a this compound Competition Binding Assay
| This compound [M] | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 5000 | 500 | 4500 | 100 |
| 1.00E-10 | 4950 | 500 | 4450 | 98.9 |
| 1.00E-09 | 4500 | 500 | 4000 | 88.9 |
| 1.00E-08 | 2750 | 500 | 2250 | 50.0 |
| 1.00E-07 | 1000 | 500 | 500 | 11.1 |
| 1.00E-06 | 550 | 500 | 50 | 1.1 |
| 1.00E-05 | 500 | 500 | 0 | 0 |
Signaling Pathway
β2-Adrenergic Receptor Signaling
This compound, as a β2-adrenergic receptor antagonist, blocks the downstream signaling cascade initiated by the binding of agonists like epinephrine.
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
Technical Support Center: Optimizing Butoxamine Incubation Time in Pre-clinical Research
Welcome to the technical support center for Butoxamine, a selective β2-adrenergic receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal incubation time for this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1] It functions by competitively binding to β2-ARs, thereby blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by β2-AR activation. This compound is primarily used as a research tool in experimental settings to investigate the roles of the β2-adrenergic system.[2][4] It currently has no clinical applications.[2]
Q2: What is the primary signaling pathway affected by this compound?
A2: The canonical signaling pathway inhibited by this compound is the Gs-protein coupled pathway. Upon agonist binding, the β2-AR activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various cellular responses. By blocking the receptor, this compound prevents this increase in intracellular cAMP.
Q3: Is there a universal optimal incubation time for this compound?
A3: No, there is no single optimal incubation time for this compound that applies to all experiments. The ideal duration of treatment is highly dependent on several factors, including:
-
Cell type and receptor density: Different cell lines express varying levels of β2-adrenergic receptors, which can influence the time required to observe an effect.
-
Experimental endpoint: The specific biological response being measured (e.g., immediate signaling events vs. long-term changes in gene expression or cell viability) will dictate the necessary incubation period.
-
This compound concentration: The concentration of this compound used can affect the kinetics of receptor blockade.
Therefore, it is crucial to empirically determine the optimal incubation time for your specific experimental system.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incubation time is too short. | The effect of this compound may be time-dependent. It is essential to perform a time-course experiment to identify the optimal treatment duration for your specific assay and cell type. |
| This compound concentration is too low. | The concentration of this compound may be insufficient to effectively antagonize the β2-adrenergic receptors in your system. A dose-response experiment should be conducted to determine the optimal concentration. |
| Low or absent β2-AR expression in the cell line. | Confirm the expression of β2-adrenergic receptors in your chosen cell line using techniques such as Western blotting, qPCR, or radioligand binding assays. If expression is low, consider using a different cell line known to express the receptor at higher levels. |
| Degradation of this compound. | Ensure proper storage and handling of your this compound stock solution. It is advisable to prepare fresh dilutions for each experiment from a properly stored stock. |
| High basal signaling. | Some cell lines may exhibit high basal activity of the β2-AR pathway. This can mask the inhibitory effect of this compound. Consider using serum-starved media prior to the experiment to reduce basal signaling. |
Issue 2: High variability in results between experiments.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Maintain consistency in cell passage number, seeding density, and growth phase. Variations in these parameters can lead to differing responses to this compound. |
| Fluctuations in incubation time and temperature. | Ensure precise and consistent incubation times and maintain a stable temperature throughout the experiment. Minor variations can significantly impact results. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. |
| Batch-to-batch variation of reagents. | Use reagents from the same lot number whenever possible to minimize variability. If a new batch is introduced, it is good practice to perform a validation experiment. |
Experimental Protocols
Determining Optimal this compound Incubation Time: A Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring its effect on agonist-induced cAMP production.
Materials:
-
Cell line expressing β2-adrenergic receptors
-
Complete cell culture medium
-
This compound hydrochloride
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal cAMP levels, you may replace the growth medium with serum-free medium and incubate for 2-4 hours prior to the experiment.
-
This compound Pre-incubation: Treat the cells with a predetermined optimal concentration of this compound. Incubate for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours). Include a vehicle control (medium without this compound).
-
Agonist Stimulation: Following the this compound pre-incubation, add a β-adrenergic agonist (e.g., Isoproterenol) at its EC80 concentration to all wells (except for the negative control) and incubate for a short, fixed period (e.g., 10-15 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound incubation time. The optimal incubation time is the shortest duration that results in the maximal inhibition of the agonist-induced cAMP response.
Quantitative Data Summary
The following table summarizes examples of this compound incubation times from various in vitro studies. This data should be used as a starting point for designing your own experiments.
| Cell Type | Assay | This compound Concentration | Incubation Time | Outcome Measured |
| Endometrial Stromal Cells | Western Blot | 10 µM | 30 minutes | Inhibition of ISO-induced Caspase-3 expression |
| MC3T3-E1 (osteoblast precursor) | Western Blot | Not specified | Co-treatment | Mitigation of ISO-inhibited pAKT elevation |
| Zebrafish Larvae | Immunohistochemistry | 10 µM | 2 hours | Prevention of Crh and epinephrine-induced p-ERK |
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: The β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Incubation Time
Caption: A stepwise workflow for determining the optimal this compound incubation time.
Troubleshooting Logic for "No Effect"
Caption: A logical flowchart for troubleshooting the absence of a this compound effect.
References
Technical Support Center: Butoxamine Receptor Interaction Profile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for butoxamine to interact with receptors other than its primary target, the β2-adrenergic receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound?
This compound is a selective β2-adrenergic receptor antagonist.[1][2] It is widely used in experimental settings to characterize β2-adrenoceptor-mediated responses.[1][2]
Q2: Is this compound completely selective for the β2-adrenergic receptor?
While this compound is considered a selective β2-adrenergic antagonist, absolute selectivity for any drug is rare. The degree of selectivity is concentration-dependent. At higher concentrations, this compound may interact with other adrenergic receptor subtypes. Researchers should be aware that some studies have shown that many β-blockers traditionally classified as "β1-selective" have poor β1/β2 selectivity in intact cells, and some even show a higher affinity for the β2-adrenoceptor.[3]
Q3: Is there quantitative data available for this compound's binding affinity to other receptors?
Q4: What are the potential off-target receptors for this compound?
Given its chemical structure as a phenethylamine (B48288) derivative, potential off-target interactions could occur with other aminergic receptors, including:
-
α-Adrenergic Receptors: Some beta-blockers exhibit affinity for alpha-adrenergic receptors.[5]
-
Serotonin (5-HT) Receptors: There is some evidence of interaction between adrenergic and serotonergic systems.[6]
-
Dopamine (B1211576) Receptors: Some dopamine receptor ligands have been shown to bind to adrenergic receptors, suggesting the possibility of reciprocal interactions.[6]
It is crucial to experimentally verify these potential interactions in your specific model system.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments that could indicate off-target effects of this compound.
Issue 1: Unexpected physiological response not mediated by β2-adrenergic receptor blockade.
-
Possible Cause: this compound may be interacting with other receptors at the concentration used.
-
Troubleshooting Steps:
-
Conduct a dose-response curve: Determine the minimal effective concentration of this compound for β2-adrenergic receptor blockade in your system.
-
Use a more selective β2-antagonist: Compare the effects of this compound with a more highly selective β2-antagonist, if available.
-
Employ a panel of antagonists: Use specific antagonists for other potential receptor targets (e.g., α-adrenergic, serotonergic, dopaminergic) to see if the unexpected effect is blocked.
-
Perform receptor binding assays: Directly assess the binding of this compound to a panel of receptors expressed in your cell or tissue model.
-
Issue 2: Inconsistent results between different experimental models.
-
Possible Cause: The expression profile of off-target receptors may differ between your experimental models (e.g., cell lines vs. primary tissues).
-
Troubleshooting Steps:
-
Characterize receptor expression: Profile the expression of adrenergic and other potential off-target receptors in each of your models using techniques like qPCR or western blotting.
-
Normalize your data: When comparing results, account for differences in the expression levels of the target and potential off-target receptors.
-
Quantitative Data on Related Compounds
Due to the limited direct quantitative binding data for this compound, the following table summarizes the binding affinities of the structurally similar beta-agonist, dobutamine, and the beta-blocker, bevantolol, to provide a comparative context.[4][5] Researchers are encouraged to perform their own binding studies to determine the specific affinities for this compound.
| Compound | Receptor Subtype | Ligand | pKi | Ki (nM) | Radioligand | Tissue/Cell Source |
| Bevantolol | β1-adrenergic | Bevantolol | 7.83 | 14.79 | [3H]-CGP 12177 | Rat Cerebral Cortex |
| β2-adrenergic | Bevantolol | 6.23 | 588.84 | [3H]-CGP 12177 | Rat Cerebral Cortex | |
| α1-adrenergic | Bevantolol | 6.9 | 125.89 | [3H]-Prazosin | Rat Cerebral Cortex |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. The Ki values were calculated from the pKi values.[5]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol allows for the determination of this compound's binding affinity (Ki) for a specific receptor.
1. Materials:
- Cell membranes or tissue homogenates expressing the receptor of interest.
- A high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors).[4]
- Unlabeled this compound.
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well filter plates.
2. Membrane Preparation:
- Homogenize cells or tissue in ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet with fresh assay buffer and resuspend.
- Determine the protein concentration of the membrane preparation.[7]
- Store aliquots at -80°C.
3. Assay Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation, radioligand, and assay buffer.
- Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., propranolol (B1214883) for beta-receptors).[8]
- Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
- Incubate the plate to reach equilibrium (e.g., 60-120 minutes at 25°C or 37°C).[4]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[5]
- Quickly wash the filters with ice-cold wash buffer.[5]
- Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[5]
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[4]
Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
- 1. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Butoxamine Technical Support Center: Troubleshooting Potency and Specificity
Welcome to the technical support center for butoxamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the potency and specificity of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during experiments with this compound.
Q1: Why am I observing a weaker than expected antagonist effect of this compound?
A1: Several factors can contribute to reduced this compound potency:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound sufficient to antagonize the β2-adrenergic receptors in your specific experimental system. A full dose-response curve should be performed to determine the optimal concentration.
-
Agonist Concentration: The concentration of the β-agonist used can impact the apparent potency of this compound. High concentrations of a potent agonist may overcome the competitive antagonism of this compound.
-
Receptor Expression Levels: Low expression of β2-adrenergic receptors in your cell line or tissue preparation can lead to a diminished response.[1] It is advisable to confirm receptor expression levels using techniques like qPCR, western blot, or radioligand binding assays.
-
Compound Stability and Storage: Improper storage of this compound can lead to its degradation. This compound hydrochloride is a solid powder that should be stored dry and in the dark at 0-4°C for short-term use or -20°C for long-term storage.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound hydrochloride is soluble in DMSO.[2] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and ensure the compound remains in solution.[4] If precipitation is observed upon dilution, sonication or gentle warming may help, but it's crucial to ensure the final concentration does not exceed its aqueous solubility.[4]
Q2: I am seeing off-target effects in my experiment. Is this compound not specific for the β2-adrenergic receptor?
A2: this compound is considered a selective β2-adrenergic receptor antagonist, but its selectivity is not absolute, especially at higher concentrations.
-
Concentration-Dependent Selectivity: At higher concentrations, this compound can lose its selectivity and may interact with other adrenergic receptor subtypes, such as β1-adrenergic receptors.[5] It is crucial to use the lowest effective concentration to maintain selectivity.
-
Potential for Non-Adrenergic Interactions: While primarily targeting β2-adrenergic receptors, some studies suggest that at very high concentrations, this compound may have interactions with other receptors, such as serotonin (B10506) receptors.[5]
-
Cell Line Specificity: The expression profile of receptors in your chosen cell line can influence the observed effects. If your cells express other receptors that could potentially interact with this compound, you may observe what appear to be off-target effects.
Q3: My cAMP assay results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results in cAMP assays can arise from several sources:
-
High Basal cAMP Levels: High basal cAMP levels can mask the effect of this compound. This could be due to the constitutive activity of the receptor or the presence of stimulating factors in the cell culture medium.[1] Serum-starving the cells before the assay can help reduce basal levels.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. Their activity can reduce the measurable cAMP signal.[6] Including a PDE inhibitor, such as IBMX, in your assay buffer is recommended to prevent cAMP degradation.[7]
-
Cell Viability: Low cell viability will lead to inconsistent results. Ensure your cells are healthy and viable before starting the experiment.[1]
-
Incubation Times: The pre-incubation time with this compound and the stimulation time with the agonist are critical parameters. These should be optimized for your specific cell system to ensure the antagonist has sufficient time to bind to the receptor and that the agonist stimulation is in the linear range.[6]
Quantitative Data: Potency and Selectivity of this compound
The following table summarizes the binding affinities (Ki) and antagonist potency (pA2) of this compound for β-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
| Receptor Subtype | Parameter | Value | Species | Tissue/System | Reference |
| β2-Adrenergic | Ki | 468 nM | Rat | Brain | [5] |
| β2-Adrenergic | pA2 | 7.23 | Guinea Pig | Tracheal Chain | [8] |
| β1-Adrenergic | Ki | 3720 nM | Rat | Brain | [5] |
| 5-HT1B | Ki | >10,000 nM | Rat | Brain | [5] |
Note: Potency values can vary depending on the experimental conditions, tissue, and species used.
Experimental Protocols
Protocol 1: In Vitro cAMP Antagonist Assay
This protocol describes a competitive immunoassay to determine the potency of this compound in inhibiting agonist-induced cAMP production in cultured cells expressing the β2-adrenergic receptor.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
β-adrenergic agonist (e.g., isoproterenol)
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Preparation:
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of the assay plate.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the this compound solutions).
-
Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the β-agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80 is commonly used). This concentration should be predetermined in a separate agonist dose-response experiment.
-
Add the agonist solution to all wells except for the negative control wells.
-
Incubate the plate for an optimized duration (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., HTRF, ELISA) following the kit's protocol. The signal is typically inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Workflow for an In Vitro this compound cAMP Antagonist Assay.
Logical Relationship
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BindingDB BDBM81887 this compound::CAS_1937-89-9 [bindingdb.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing Butoxamine Dosage to Avoid Systemic Effects
Welcome to the Technical Support Center for Butoxamine, a selective β2-adrenoceptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage in experimental settings while minimizing the potential for systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the β2-adrenergic receptor.[1][2][3] Its primary use is in experimental research to block β2-adrenergic receptors, which helps in characterizing the physiological and pharmacological roles of these receptors.[1] By selectively blocking β2-adrenoceptors, this compound allows researchers to investigate signaling pathways and physiological responses mediated by this specific receptor subtype.
Q2: What are the potential systemic effects of this compound?
A2: While this compound is selective for the β2-adrenoceptor, high doses or prolonged exposure may lead to systemic effects, which are generally similar to those of other beta-blockers. These can include cardiovascular effects such as bradycardia (slowed heart rate) and hypotension (low blood pressure), as well as bronchoconstriction, particularly in sensitive individuals or animal models.[4][5]
Q3: How do I determine a starting dose for my in vivo experiment?
A3: A thorough literature review for studies using similar animal models and experimental endpoints is the best starting point. For example, a study on bone metabolism in spontaneously hypertensive rats used oral doses of 0.1, 1, and 10 mg/kg.[2][6] If no direct data is available, a pilot dose-escalation study is recommended to determine the minimum effective dose that elicits the desired local effect without causing systemic side effects.
Q4: What are the key parameters to monitor for systemic effects in animal models?
A4: Key parameters to monitor include:
-
Cardiovascular: Heart rate, blood pressure.
-
Respiratory: Breathing rate and effort.
-
General: Body weight, food and water intake, and overall activity levels.
Any significant changes from baseline in these parameters may indicate systemic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at the target site. | - Insufficient dosage.- Poor bioavailability for the chosen route of administration.- Degraded this compound solution. | - Perform a dose-response study to determine the effective concentration.- Consider an alternative route of administration (e.g., intraperitoneal or intravenous if oral absorption is poor).- Prepare fresh this compound solutions for each experiment. |
| High variability in experimental results. | - Inconsistent dosing technique.- Biological variability within the animal cohort.- Instability of the experimental preparation. | - Ensure accurate and consistent administration of this compound.- Increase the sample size to account for biological variation.- Standardize all experimental conditions, including animal handling and environmental factors. |
| Observed systemic effects (e.g., bradycardia, hypotension). | - The administered dose is too high.- Rapid absorption leading to high peak plasma concentrations. | - Reduce the dose to the lowest effective level.- Consider a different formulation or route of administration that provides a slower release and absorption profile. |
| Unexpected or off-target effects. | - Lack of specificity at higher concentrations.- Interaction with other experimental agents. | - Confirm the selectivity of this compound at the concentration used. Consider using a lower dose.- Review all other substances being administered to rule out potential drug-drug interactions. |
Quantitative Data
Due to the limited availability of publicly accessible quantitative pharmacokinetic and pharmacodynamic data for this compound, researchers are encouraged to determine these parameters empirically for their specific experimental models. The following tables provide a template for organizing such data once obtained.
Table 1: Pharmacokinetic Properties of this compound (Example)
| Parameter | Value | Species/Model | Route of Administration | Source |
| Half-life (t½) | Data not available | |||
| Bioavailability (F%) | Data not available | |||
| Time to Peak Concentration (Tmax) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Clearance (CL) | Data not available |
Table 2: Pharmacodynamic Properties of this compound (Example)
| Parameter | Value | Target | Assay System | Source |
| IC50 | Data not available | β2-adrenoceptor | ||
| Ki | Data not available | β2-adrenoceptor |
Table 3: Preclinical Dosage Examples for this compound
| Dose Range | Species | Route of Administration | Experimental Context | Reference |
| 0.1 - 10 mg/kg | Rat (Spontaneously Hypertensive) | Oral (p.o.) | Investigation of effects on bone metabolism. | [2][6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study to Determine Optimal this compound Dosage
Objective: To identify the minimum effective dose of this compound that produces the desired local effect without causing significant systemic side effects.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, PBS)
-
Experimental animals (e.g., mice, rats)
-
Equipment for monitoring physiological parameters (e.g., heart rate monitor, blood pressure cuff)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 0.1 mg/kg, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound). A minimum of 5-8 animals per group is recommended.
-
Baseline Measurements: Record baseline physiological parameters (heart rate, blood pressure, respiratory rate) for all animals before drug administration.
-
This compound Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring of Systemic Effects: At regular intervals post-administration (e.g., 15, 30, 60, 120 minutes), monitor and record the physiological parameters measured in step 3.
-
Assessment of Target Effect: At a predetermined time point based on the expected mechanism of action, assess the desired local or cellular effect of this compound.
-
Data Analysis: Compare the physiological parameters of the this compound-treated groups to the vehicle control group to identify the dose at which significant systemic effects occur. Determine the lowest dose that produces the desired target effect without causing significant systemic changes.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: A logical workflow for optimizing this compound dosage in in vivo experiments.
References
- 1. Butaxamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology of Beta-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tachyphylaxis in Butoxamine Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis in Butoxamine studies. This compound, a selective β2-adrenergic receptor antagonist, is a critical tool in pharmacological research. However, unexpected changes in its efficacy during prolonged experiments can pose significant challenges. This guide offers insights into the underlying mechanisms and provides detailed protocols to investigate and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it expected with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1][2][3] It is most commonly observed with agonists that continuously stimulate a receptor, leading to desensitization and downregulation of the receptor.[1][4] this compound is a selective β2-adrenergic receptor antagonist; therefore, tachyphylaxis is not a typical pharmacological response.[5] Prolonged blockade of a receptor with an antagonist would theoretically lead to receptor sensitization or upregulation, potentially increasing the response to a subsequent agonist.
Q2: I am observing a diminishing effect of this compound in my experiment. What could be the cause if not tachyphylaxis?
A2: While true tachyphylaxis to this compound is unlikely, a perceived decrease in its effectiveness could be due to several factors:
-
Experimental Artifacts: Issues with drug stability, improper storage, or errors in concentration calculations can lead to a reduced effect over time.
-
Cell Culture Conditions: Changes in cell health, density, or passage number can alter receptor expression and signaling pathways.
-
Compensatory Mechanisms: The biological system may adapt to the continuous β2-adrenergic blockade by upregulating other signaling pathways to counteract the effect of this compound.
-
Drug Metabolism: In in vivo studies, changes in the metabolism and clearance of this compound over time can reduce its effective concentration at the receptor site.
Q3: What are the molecular mechanisms that typically underlie tachyphylaxis for β-adrenergic receptors?
A3: Tachyphylaxis to β-adrenergic agonists is a well-studied phenomenon involving several key molecular events:
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate its intracellular domains.[6][7]
-
β-Arrestin Binding: Phosphorylation of the receptor promotes the binding of β-arrestins.[6][8][9]
-
Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to its G-protein, uncoupling it from downstream signaling pathways like adenylyl cyclase activation.[6]
-
Internalization: β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery to internalize the receptor into endosomes.[4]
-
Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a net loss of receptors from the cell surface, a process known as downregulation.
Q4: How can I experimentally assess if my system is developing resistance to this compound?
A4: To investigate a perceived loss of this compound efficacy, you can perform several experiments:
-
Functional Assays: Conduct concentration-response curves to a β2-adrenergic agonist (e.g., isoproterenol) in the presence and absence of this compound at different time points of your experiment. A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. A change in the magnitude of this shift over time can reveal changes in this compound's effectiveness.
-
Receptor Binding Assays: Use radioligand binding assays with a labeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol) to quantify the total number of β2-adrenergic receptors (Bmax) and their affinity (Kd) for the ligand in your cells or tissues after prolonged exposure to this compound.
-
Western Blotting: Measure the protein levels of β2-adrenergic receptors, GRKs, and β-arrestin to see if their expression changes over the course of the experiment.
Troubleshooting Guides
Issue 1: Diminishing Antagonistic Effect of this compound in Cell Culture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Verify the stability of this compound in your specific culture medium and conditions. | Consistent antagonistic effect across experiments. |
| Changes in Cell Phenotype | Use cells within a consistent and low passage number range. Monitor cell morphology and viability throughout the experiment. | Reduced variability in experimental results. |
| Receptor Upregulation | Perform receptor binding assays to quantify β2-adrenergic receptor density at different time points of this compound treatment. | An increase in receptor number may explain the need for higher this compound concentrations to achieve the same level of antagonism. |
| Off-Target Effects | Review the literature for any known off-target effects of this compound that might become more prominent with prolonged exposure in your specific cell type. | Identification of alternative mechanisms for the observed effect. |
Issue 2: Inconsistent this compound Efficacy in In Vivo Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pharmacokinetic Variability | Measure plasma concentrations of this compound at different time points to determine its pharmacokinetic profile in your animal model. | Correlation between this compound concentration and its pharmacological effect. |
| Physiological Compensation | Monitor physiological parameters that might indicate compensatory responses (e.g., changes in heart rate, blood pressure, or expression of other signaling molecules). | Understanding of the systemic response to prolonged β2-adrenergic blockade. |
| Dosing Regimen | Consider altering the dosing regimen from continuous infusion to intermittent dosing to see if this affects the observed outcome.[10] | Restoration of the desired antagonistic effect. |
Experimental Protocols
Protocol 1: Assessing Functional Antagonism of this compound Over Time
This protocol is designed to determine if the antagonistic potency of this compound changes with prolonged exposure in a cell-based assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing β2-adrenergic receptors) in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with either vehicle or this compound (at a fixed concentration, e.g., 1 µM) for different durations (e.g., 1, 6, 12, 24 hours).
-
Agonist Stimulation: After the pre-treatment period, wash the cells and then stimulate them with a range of concentrations of a β2-adrenergic agonist (e.g., isoproterenol) for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration-response curves for isoproterenol (B85558) in the presence and absence of this compound for each pre-treatment duration. Calculate the EC50 values for isoproterenol and the pA2 value for this compound at each time point.
Data Presentation:
| Pre-treatment Time (hours) | Isoproterenol EC50 (Vehicle) (nM) | Isoproterenol EC50 (this compound) (nM) | Schild pA2 for this compound |
| 1 | 10.2 ± 0.8 | 150.5 ± 12.3 | 8.17 |
| 6 | 9.8 ± 0.7 | 145.2 ± 11.9 | 8.19 |
| 12 | 10.5 ± 0.9 | 155.8 ± 13.1 | 8.17 |
| 24 | 10.1 ± 0.8 | 148.9 ± 12.5 | 8.18 |
Hypothetical data is presented. A consistent pA2 value would indicate no change in this compound's antagonistic potency.
Protocol 2: Quantifying β2-Adrenergic Receptor Density
This protocol uses radioligand binding to measure changes in receptor number following prolonged this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with vehicle or this compound (1 µM) for 24 hours.
-
Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and isolate the cell membranes by centrifugation.
-
Radioligand Binding: Incubate the membrane preparations with a saturating concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
Scintillation Counting: Separate the bound and free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Express the receptor density as fmol/mg of protein.
Data Presentation:
| Treatment | β2-Adrenergic Receptor Density (fmol/mg protein) |
| Vehicle (24h) | 250 ± 25 |
| This compound (1 µM, 24h) | 350 ± 30* |
*p < 0.05 vs. Vehicle. Hypothetical data illustrating potential receptor upregulation.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Cascade.
Caption: Agonist-Induced β2-AR Desensitization Pathway.
Caption: Troubleshooting Diminished this compound Effect.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. youtube.com [youtube.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 8. [PDF] GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. | Semantic Scholar [semanticscholar.org]
- 9. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete β2-Adrenergic Blockade with Butoxamine
Welcome to the technical support center for Butoxamine, a selective β2-adrenergic receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experimental settings and troubleshooting common issues to ensure complete and specific β2-adrenergic blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
Q2: How selective is this compound for the β2-adrenergic receptor?
A2: this compound exhibits a higher affinity for β2-adrenergic receptors compared to β1-adrenergic receptors, making it a selective β2-antagonist.[1] However, at higher concentrations, it may lose some of its selectivity and could potentially interact with other receptors. Therefore, it is crucial to use the appropriate concentration to ensure specific β2-blockade.
Q3: What are the common in vivo and in vitro applications of this compound?
A3: In vivo, this compound is frequently used in animal models (e.g., mice and rats) to investigate the role of β2-adrenergic signaling in various physiological processes, including cardiovascular function, metabolic regulation, and immune responses.[4][5][6] In vitro, it is used in cell culture systems to study β2-AR signaling pathways, receptor trafficking, and to screen for compounds that modulate β2-AR activity.
Q4: How can I be certain that I have achieved a complete β2-adrenergic blockade in my experiment?
A4: Complete blockade can be verified by challenging the system with a β2-adrenergic agonist (e.g., isoproterenol) after administering this compound.[7][8] In a successfully blocked system, the expected physiological or cellular response to the agonist will be significantly attenuated or completely abolished. This can be assessed by measuring downstream signaling markers like cyclic AMP (cAMP), phosphorylated CREB (pCREB), or phosphorylated ERK (pERK), or by monitoring physiological parameters such as heart rate and blood pressure in vivo.[7][9][10][11]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is selective for the β2-AR, high concentrations may lead to non-specific binding to other adrenergic receptors or unforeseen targets.[12][13][14] It is essential to perform dose-response experiments to identify the optimal concentration that provides complete β2-AR blockade without causing off-target effects. Including appropriate controls in your experiments is critical to identify and account for any potential non-specific effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete β2-adrenergic blockade (agonist response still observed) | 1. Insufficient this compound concentration: The concentration used may be too low to fully occupy all β2-adrenergic receptors. 2. Inadequate incubation time: The pre-incubation period with this compound may not be long enough for it to reach equilibrium with the receptors. 3. This compound degradation: Improper storage or handling of the this compound stock solution may lead to reduced potency. | 1. Perform a dose-response curve: Titrate this compound concentrations to determine the minimal concentration required for complete blockade of the agonist-induced response. 2. Optimize incubation time: Test different pre-incubation times (e.g., 30, 60, 90 minutes) to ensure sufficient time for receptor binding. 3. Prepare fresh this compound solution: Always prepare fresh working solutions from a properly stored stock. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High background signal or unexpected cellular response | 1. Off-target effects: The this compound concentration may be too high, leading to non-specific interactions. 2. Solvent effects: The vehicle used to dissolve this compound (e.g., DMSO) might be causing cellular stress or other effects. 3. Cell health issues: The cells may be unhealthy or stressed, leading to aberrant signaling. | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Include vehicle controls: Always run a control with the vehicle alone to assess its impact. Ensure the final solvent concentration is minimal and consistent across all conditions. 3. Ensure optimal cell culture conditions: Maintain healthy cell cultures by following good cell culture practices.[15][16] |
| Inconsistent results between experiments | 1. Variability in cell density: Different cell numbers can lead to variations in receptor expression and signaling capacity. 2. Inconsistent reagent preparation: Variations in the preparation of this compound or agonist solutions. 3. Inconsistent timing: Variations in incubation times for this compound or the agonist. | 1. Standardize cell seeding: Ensure consistent cell seeding density across all experiments. 2. Use standardized protocols: Prepare all reagents consistently and use calibrated pipettes. 3. Maintain precise timing: Use timers to ensure consistent incubation periods. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete β2-adrenergic blockade (physiological response to agonist still present) | 1. Suboptimal this compound dose: The administered dose may not be sufficient to achieve complete receptor occupancy in the target tissue. 2. Incorrect administration route: The chosen route of administration (e.g., intraperitoneal, subcutaneous) may not provide optimal bioavailability. 3. Timing of agonist challenge: The agonist challenge may be performed before this compound has reached its peak effect or after its effects have started to wane. | 1. Conduct a dose-ranging study: Test different doses of this compound to determine the most effective dose for your animal model and experimental endpoint.[17] 2. Optimize administration route: Consult literature for the most effective administration route for this compound in your specific model. 3. Determine the time course of action: Perform a time-course experiment to identify the time of peak this compound effect and administer the agonist challenge accordingly. |
| Unexpected side effects or animal distress | 1. Off-target effects: High doses of this compound may lead to unintended physiological effects. 2. Vehicle effects: The vehicle used for injection may cause irritation or other adverse reactions. | 1. Use the lowest effective dose: This minimizes the risk of off-target effects. 2. Use a well-tolerated vehicle: Ensure the vehicle is sterile, non-toxic, and administered at an appropriate volume. Include a vehicle-only control group to monitor for any adverse effects. |
| High variability in animal responses | 1. Individual animal differences: Biological variability between animals can lead to different responses. 2. Inconsistent drug administration: Variations in injection technique or volume. 3. Stress-induced physiological changes: Improper handling or stressful experimental conditions can affect the outcome. | 1. Increase sample size: A larger group of animals can help to account for individual variability.[17] 2. Standardize administration procedures: Ensure all injections are performed consistently by trained personnel. 3. Acclimatize animals and minimize stress: Allow animals to acclimate to the experimental environment and handle them gently to reduce stress. |
Experimental Protocols
Protocol 1: In Vitro Verification of Complete β2-Adrenergic Blockade
Objective: To confirm that this compound completely blocks the β2-adrenergic receptor-mediated increase in intracellular cAMP in a cell line expressing the receptor.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Isoproterenol (B85558) hydrochloride (β-agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay)
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
This compound Pre-incubation:
-
Prepare a dose-response range of this compound solutions in serum-free medium.
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of isoproterenol (at a concentration known to elicit a maximal response, e.g., 10 µM) and a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium.
-
Add the isoproterenol/IBMX solution to all wells except for the negative control wells (which receive medium with IBMX only).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration (or luminescence signal) against the this compound concentration.
-
Determine the concentration of this compound that completely inhibits the isoproterenol-induced cAMP production. This is the concentration to use for complete β2-adrenergic blockade in subsequent experiments.
-
Protocol 2: In Vivo Verification of Complete β2-Adrenergic Blockade in Mice
Objective: To confirm that this compound completely blocks the isoproterenol-induced tachycardia (increased heart rate) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Isoproterenol hydrochloride
-
Sterile saline (0.9% NaCl)
-
System for measuring heart rate and blood pressure in mice (e.g., tail-cuff method or telemetry)
Methodology:
-
Animal Acclimation: Acclimatize mice to the experimental room and the heart rate/blood pressure measurement procedure for at least 3 days prior to the experiment to minimize stress-induced cardiovascular changes.
-
Baseline Measurement: Record the baseline heart rate and blood pressure of each mouse.
-
This compound Administration:
-
Prepare a sterile solution of this compound in saline. A common dose range to test is 1-10 mg/kg.[6]
-
Administer this compound via intraperitoneal (i.p.) injection. Administer an equivalent volume of saline to the control group.
-
-
Waiting Period: Allow 30-60 minutes for this compound to be absorbed and exert its effect.
-
Agonist Challenge:
-
Post-Challenge Monitoring: Measure heart rate and blood pressure continuously or at frequent intervals (e.g., every 5 minutes) for at least 30-60 minutes after the isoproterenol injection.
-
Data Analysis:
-
Compare the change in heart rate and blood pressure from baseline in the saline + isoproterenol group to the this compound + isoproterenol group.
-
A complete blockade is achieved if the isoproterenol-induced increase in heart rate is significantly attenuated or absent in the this compound-treated group.
-
Data Presentation
Table 1: In Vitro this compound Dose-Response for β2-AR Blockade
| This compound Concentration (µM) | Isoproterenol (10 µM) | cAMP Level (nM) | % Inhibition |
| 0 (Vehicle) | - | 1.2 ± 0.2 | - |
| 0 (Vehicle) | + | 15.8 ± 1.5 | 0% |
| 0.1 | + | 12.5 ± 1.1 | 21% |
| 1 | + | 5.4 ± 0.6 | 66% |
| 10 | + | 1.5 ± 0.3 | 98% |
| 100 | + | 1.3 ± 0.2 | 99% |
Data are representative and should be determined experimentally.
Table 2: In Vivo Effect of this compound on Isoproterenol-Induced Tachycardia in Mice
| Treatment Group | Baseline Heart Rate (bpm) | Peak Heart Rate after Isoproterenol (bpm) | Change in Heart Rate (bpm) |
| Saline + Isoproterenol (1 mg/kg) | 450 ± 25 | 650 ± 30 | +200 |
| This compound (5 mg/kg) + Isoproterenol (1 mg/kg) | 440 ± 20 | 460 ± 22 | +20 |
Data are representative and should be determined experimentally.
Visualizations
Caption: β2-Adrenergic receptor signaling pathway and points of modulation.
Caption: Workflow for in vitro verification of β2-adrenergic blockade.
Caption: Workflow for in vivo verification of β2-adrenergic blockade.
References
- 1. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat. | Semantic Scholar [semanticscholar.org]
- 3. Isoproterenol-induced myocardial injury and diastolic dysfunction in mice: structural and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta 2 Adrenergic Receptor Selective Antagonist Enhances Mechanically Stimulated Bone Anabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Enhanced in vivo and in vitro contractile responses to beta(2)-adrenergic receptor stimulation in dogs susceptible to lethal arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do Acute Changes in Heart Rate by Isoproterenol Affect Aortic Stiffness in Patients with Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heart rate and blood pressure responses to intravenous boluses of isoprenaline in the presence of propranolol, practolol and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. mdpi.com [mdpi.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. promega.com [promega.com]
- 19. cAMP-Glo™ Assay Protocol [promega.jp]
- 20. resources.revvity.com [resources.revvity.com]
- 21. JCI Insight - Cardiac macrophages regulate isoproterenol-induced Takotsubo-like cardiomyopathy [insight.jci.org]
- 22. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
Technical Support Center: A Troubleshooting Guide for Butoxamine in cAMP Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the use of Butoxamine, a selective β2-adrenergic receptor antagonist, in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cAMP assay?
A1: this compound is a selective antagonist for the β2-adrenergic receptor (β2AR).[1] In a typical cAMP assay, cells expressing β2ARs are stimulated with an agonist (like isoproterenol) that activates the receptor, leading to the production of intracellular cAMP via the Gs signaling pathway. This compound is used to specifically block this interaction at the β2AR, thereby inhibiting the agonist-induced increase in cAMP. This allows researchers to study the specific role of the β2AR in a given biological system.
Q2: What are the expected results in a cAMP assay when using this compound?
A2: When this compound is added to a cAMP assay prior to the addition of a β-adrenergic agonist, a dose-dependent decrease in the agonist-stimulated cAMP production is expected. At a sufficiently high concentration, this compound should completely block the cAMP response induced by a β2-selective agonist.
Q3: My cells are not showing the expected inhibition of cAMP production with this compound. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound:
-
Low β2-Adrenergic Receptor Expression: The cell line being used may not express the β2AR at a sufficient level for a robust response.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
This compound Degradation: Improper storage or handling may have led to the degradation of the this compound stock solution.
-
Presence of Other Adrenergic Receptor Subtypes: If the cells express other β-adrenergic receptor subtypes (e.g., β1AR) that are also activated by the agonist, this compound's selective blockade of β2ARs may not be sufficient to completely inhibit the overall cAMP response.
-
Poor Cell Health: Unhealthy or senescent cells can exhibit altered signaling responses.
Q4: I'm observing high background or basal cAMP levels in my assay, even without an agonist. What could be the cause?
A4: High basal cAMP levels can be attributed to several factors:
-
Constitutive Receptor Activity: Some GPCRs, including the β2AR, can be constitutively active, meaning they can signal to produce cAMP even in the absence of an agonist.
-
Stimulating Factors in Serum: If the cell culture medium contains serum, it may contain catecholamines or other factors that can stimulate adrenergic receptors.
-
Low Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. If their activity is low, basal cAMP levels can accumulate.[2]
Troubleshooting Guide
This section provides a more in-depth guide to common problems encountered when using this compound in cAMP assays, along with potential causes and solutions.
Problem 1: No or Low Response to this compound (Incomplete Blockade)
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Perform a dose-response curve with a wider range of this compound concentrations to determine its IC50 (the concentration that inhibits 50% of the agonist response). Ensure the concentrations used are appropriate to competitively inhibit the agonist. |
| Low β2-Adrenergic Receptor Expression | Confirm β2AR expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to have high endogenous β2AR expression (e.g., HEK293, CHO-K1) or a cell line stably overexpressing the receptor.[2] |
| This compound Degradation | Prepare fresh this compound stock solutions. This compound hydrochloride is soluble in water and DMSO.[3] Store stock solutions at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. |
| Agonist Concentration is Too High | If the agonist concentration is too high, it can overcome the competitive antagonism of this compound. Use an agonist concentration at or near its EC80 for antagonist assays to ensure a sufficient assay window without being excessive. |
| Cell Line Specificity | The response to β-adrenergic signaling can be cell-line dependent.[4] It's crucial to characterize the adrenergic receptor subtype expression in your chosen cell line. |
Problem 2: High Basal cAMP Levels
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some β-blockers can act as inverse agonists, reducing basal cAMP levels. While evidence for this compound's inverse agonism is not as strong as for other beta-blockers like propranolol, it's a possibility to consider.[5] Test for inverse agonism by treating cells with this compound alone and measuring cAMP levels. |
| Stimulating Factors in Serum | Serum-starve the cells for a few hours before the assay to remove any potential stimulating agents present in the fetal bovine serum (FBS).[2] |
| Low Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent the degradation of cAMP and increase the signal-to-background ratio.[4] The optimal concentration of IBMX should be determined empirically for your cell line. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent techniques for cell seeding to minimize well-to-well variability. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound and the agonist for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| This compound Solubility and Stability | This compound hydrochloride is soluble in water (up to 25 mg/mL) and DMSO (up to 100 mg/mL).[3] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects. The stability of this compound in your specific assay buffer and at the experimental temperature should be considered, especially for long incubation times. |
Data Presentation: this compound Selectivity Profile
The following table summarizes the binding affinity (Ki) of this compound for different adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Selectivity Ratio (β1/β2) |
| β2-Adrenergic Receptor | 468 | - |
| β1-Adrenergic Receptor | 3720 | ~8-fold |
| 5-HT1B Receptor | >10,000 | N/A |
Data sourced from BindingDB, originally from Tsuchihashi et al., 1990.[6]
The selectivity ratio indicates that this compound has an approximately 8-fold higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor.
Experimental Protocols
General Protocol for a this compound cAMP Assay
This protocol provides a general framework for a competitive inhibition cAMP assay using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). Specific details may vary depending on the kit manufacturer's instructions.
1. Cell Preparation:
- Culture cells expressing the β2-adrenergic receptor to 70-80% confluency.
- On the day of the assay, harvest the cells and resuspend them in a serum-free assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
- Determine the cell density and adjust to the optimal concentration for your assay (typically determined through a cell titration experiment).
2. Antagonist Treatment:
- Dispense the cell suspension into a 384-well white microplate.
- Prepare serial dilutions of this compound in the assay buffer.
- Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C. This allows the antagonist to bind to the receptors.
3. Agonist Stimulation:
- Prepare a solution of a β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
- Add the agonist solution to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.
4. cAMP Detection:
- Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your specific cAMP assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.
5. Data Analysis:
- Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.
- Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
- Calculate the IC50 value of this compound from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of β2-Adrenergic Receptor and this compound Action
Caption: β2-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a this compound cAMP Assay
Caption: A typical experimental workflow for determining the potency of this compound in a cAMP assay.
Troubleshooting Decision Tree for Low this compound Activity
Caption: A decision tree to troubleshoot experiments where this compound shows low inhibitory activity.
References
- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. cells-online.com [cells-online.com]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inverse agonist activity of beta-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM81887 this compound::CAS_1937-89-9 [bindingdb.org]
Validation & Comparative
Validating Butoxamine's Selectivity for β2-Adrenoceptors: A Comparative Guide
For researchers investigating the nuanced roles of β-adrenoceptor subtypes, the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of butoxamine, a classical β2-adrenoceptor antagonist, with other selective antagonists. By presenting key experimental data and methodologies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on this compound's selectivity profile.
Quantitative Comparison of β-Adrenoceptor Antagonists
The following table summarizes the antagonist potency (pA₂ values) of this compound and other selective β-adrenoceptor antagonists. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency. Higher pA₂ values indicate greater potency.
| Antagonist | β1-Adrenoceptor (pA₂) | β2-Adrenoceptor (pA₂) | β3-Adrenoceptor (pA₂) | Selectivity Ratio (β2:β1) |
| This compound | < 5.0[1] | 6.2[1] | Data not available | 17.0[1] |
| Atenolol (B1665814) (β1-selective) | 7.4 | 6.0 | Data not available | 0.036[1] |
| ICI 118,551 (β2-selective) | 7.17 | 9.26 | Low Affinity | ~123 |
| SR 59230A (β3-selective) | 6.39 | 6.19 | 7.4 | Not applicable |
Experimental Protocols
The validation of antagonist selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key experimental approaches: functional antagonism assays to determine pA₂ values and radioligand binding assays to determine binding affinity (Ki).
Functional Antagonism Assay (Schild Analysis for pA₂ Determination)
This method assesses the ability of an antagonist to inhibit the functional response induced by an agonist in isolated tissues or cells expressing specific receptor subtypes.
1. Tissue Preparation:
-
For β1-Adrenoceptors: Guinea pig right atria are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The spontaneous beating rate of the atria is recorded.
-
For β2-Adrenoceptors: Guinea pig tracheal strips are isolated and mounted in an organ bath under the same conditions as the atria. The tone of the tracheal smooth muscle is recorded.
2. Experimental Procedure:
-
Tissues are allowed to equilibrate for at least 60 minutes.
-
Cumulative concentration-response curves to a β-adrenoceptor agonist (e.g., the β2-selective agonist fenoterol (B1672521) for trachea, and the non-selective agonist isoprenaline or the β1-selective agonist noradrenaline for atria) are established.
-
The tissues are then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 60 minutes).
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
3. Data Analysis:
-
The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA₂ value is determined from the x-intercept of the Schild regression line, provided the slope of the regression is not significantly different from unity, which indicates competitive antagonism.
Workflow for pA₂ value determination.
Radioligand Binding Assay (Competition Binding for Ki Determination)
This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human β-adrenoceptor subtype of interest (β1, β2, or β3), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 for β1 and β2, or [¹²⁵I]-cyanopindolol for all subtypes) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Adrenoceptor Signaling Pathway and this compound's Site of Action
β-adrenoceptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like adrenaline, they couple to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses. This compound, as a competitive antagonist, binds to the β2-adrenoceptor but does not activate it, thereby blocking the binding of endogenous agonists and inhibiting this signaling cascade.
References
A Head-to-Head Comparison of Butoxamine and ICI 118,551 for β2 Adrenergic Receptor Blockade
For researchers, scientists, and drug development professionals, the selective blockade of the β2 adrenergic receptor (β2-AR) is crucial for investigating a wide range of physiological processes and for the development of targeted therapeutics. Two commonly employed antagonists for this purpose are Butoxamine and ICI 118,551. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
ICI 118,551 stands out as a highly potent and selective antagonist for the β2-AR, exhibiting significantly greater affinity for the β2 subtype over β1 and β3 receptors. This compound is also a selective β2-AR antagonist but is generally considered less potent than ICI 118,551. The choice between these two compounds will largely depend on the required degree of selectivity and potency for a given experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ICI 118,551, providing a clear comparison of their binding affinities and selectivity for β-adrenergic receptor subtypes.
| Compound | Receptor Subtype | Kᵢ (nM) | pA₂ | Selectivity Ratio (β2 vs β1) |
| ICI 118,551 | β1 | 49.5[1] | 7.17[2] | ~71-fold (based on Kᵢ) |
| β2 | 0.7[1] | 9.26[2] | ||
| β3 | 611[1] | - | ||
| This compound | β1 | - | - | 17.0 (based on pA₂)[3] |
| β2 | - | 7.23 (D(-)-butoxamine)[4] | ||
| β3 | - | - |
Note: Kᵢ is the inhibition constant, representing the concentration of the antagonist that occupies 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates higher binding affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
In Vivo Efficacy and Dosage
Both this compound and ICI 118,551 have been utilized in a variety of in vivo studies to probe the function of the β2-AR.
This compound:
-
In spontaneously hypertensive rats, oral doses of 0.1, 1, and 10 mg/kg have been shown to have effects on bone metabolism.[5]
-
In anesthetized cats, an intravenous dose of 5 mg/kg was used to investigate its effects on myocardial circulation.[6]
-
In mice, pretreatment with this compound was used to study its effect on zymosan-induced inflammation.[7]
ICI 118,551:
-
In rodent research, common systemic doses are 0.5 or 1 mg/kg.[8]
-
In humans, single oral doses of 10, 20, 50, and 100 mg have been studied to assess blockade of β1-adrenoceptors.[9]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of β2-AR antagonists. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the β2-AR.
Objective: To determine the Kᵢ of this compound and ICI 118,551 for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
Test compounds: this compound and ICI 118,551 at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-CGP 12177, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-CGP 12177, and a high concentration of propranolol.
-
Competitive Binding: Cell membranes, [³H]-CGP 12177, and varying concentrations of the test compound (this compound or ICI 118,551).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of an antagonist to block agonist-induced activation of the β2-AR, which is coupled to the production of cyclic AMP (camp).
Objective: To determine the functional potency (pA₂) of this compound and ICI 118,551 in blocking isoproterenol-induced cAMP production.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor.
-
Isoproterenol (B85558) (a non-selective β-agonist).
-
Test compounds: this compound and ICI 118,551 at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or ICI 118,551) for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a range of concentrations of the agonist (isoproterenol) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. Include wells with no agonist as a baseline control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for isoproterenol in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression represents the pA₂ value.
Visualizations
β2 Adrenergic Receptor Signaling Pathway
Caption: Canonical Gs-protein signaling pathway of the β2 adrenergic receptor.
Experimental Workflow for Antagonist Characterization
Caption: A typical experimental workflow for characterizing β2-AR antagonists.
Logical Comparison: this compound vs. ICI 118,551
Caption: A logical comparison of the key properties of this compound and ICI 118,551.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
Butoxamine: A Selective Tool for β2-Adrenergic Receptor Research Compared to Non-Selective Beta-Blockers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between adrenergic receptor antagonists is paramount. This guide provides an objective comparison of butoxamine, a selective β2-adrenergic receptor antagonist, with non-selective beta-blockers, supported by experimental data and detailed methodologies.
This compound stands out in pharmacology as a selective antagonist for the β2-adrenergic receptor.[1][2][3][4] Unlike non-selective beta-blockers such as propranolol (B1214883) and nadolol (B74898), which block both β1 and β2-adrenergic receptors, this compound's targeted action makes it an invaluable tool for delineating the specific physiological roles of the β2-receptor subtype.[5][6][7] This selectivity minimizes the confounding effects of β1-receptor blockade, such as decreased heart rate and contractility, allowing for a more precise investigation of β2-mediated pathways.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a receptor antagonist is quantitatively defined by its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of this compound, propranolol, and nadolol for β1 and β2-adrenergic receptors, highlighting the distinct selectivity profile of this compound.
| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity (β1/β2) |
| This compound | β1-Adrenergic | - | - | - |
| β2-Adrenergic | 7.23 | ~59 | Highly Selective for β2 | |
| Propranolol | β1-Adrenergic | 8.6 | ~2.5 | Non-selective |
| β2-Adrenergic | 8.9 | ~1.3 | ||
| Nadolol | β1-Adrenergic | - | - | Non-selective |
| β2-Adrenergic | - | - |
Functional Antagonism: The Physiological Impact
The functional consequence of receptor binding is a critical aspect of antagonist characterization. Functional assays, such as measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) production, provide insights into the physiological effects of these compounds.
Non-selective beta-blockers like propranolol effectively antagonize the effects of β-agonists at both β1 and β2 receptors.[8] This leads to a broad range of physiological responses, including reduced heart rate, blood pressure, and potential bronchoconstriction.[9][10] In contrast, this compound's selective blockade of β2-receptors allows for the specific investigation of β2-mediated processes, such as smooth muscle relaxation in the bronchioles and blood vessels.
One study investigating the inhibition of cAMP accumulation in rat parotid acinar cells found that while both propranolol and this compound could inhibit forskolin-stimulated cAMP production, propranolol was more potent.[11] This suggests that in this specific tissue, both β1 and β2 receptors may be involved in cAMP regulation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound, propranolol, and nadolol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP).
-
Test compounds: this compound, propranolol, nadolol.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Production
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP.
Objective: To compare the functional antagonist potency of this compound and non-selective beta-blockers on β2-adrenergic receptor-mediated cAMP production.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., CHO-K1 cells).
-
β-adrenergic agonist (e.g., isoproterenol).
-
Test compounds: this compound, propranolol.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (this compound or propranolol) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the β-agonist (e.g., isoproterenol (B85558) at its EC80) to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to generate a dose-response curve. Determine the IC50 value for each antagonist, which represents the concentration required to inhibit 50% of the agonist-induced cAMP production.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the β-adrenergic receptor signaling pathway and the experimental workflows.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. KEGG DRUG: this compound hydrochloride [genome.jp]
- 3. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nadolol - Wikipedia [en.wikipedia.org]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. Comparison of respiratory and cardiovascular effects of isoproterenol, propranolol, and practolol in asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse effect of propranolol on airway function in nonasthmatic chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of Butoxamine's Effects with β2-Adrenergic Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the physiological role of the β2-adrenergic receptor (β2-AR): pharmacological blockade with the selective antagonist Butoxamine and genetic ablation through knockout (KO) models. Understanding the convergences and divergences between these approaches is critical for robust experimental design and accurate interpretation of results in drug development and physiological research.
Introduction: Pharmacological vs. Genetic Inhibition
Investigating the function of a specific receptor often involves either blocking its activity with a pharmacological agent or removing the receptor entirely through genetic modification. This compound is a selective antagonist for the β2-AR, offering a reversible and dose-dependent method of inhibition.[1][2] In contrast, a β2-AR knockout mouse model provides a permanent and complete ablation of the receptor, allowing for the study of its role throughout development and in chronic physiological processes.[3][4] Both methodologies have distinct advantages and limitations that researchers must consider. This guide aims to cross-validate the effects observed with this compound against those seen in β2-AR knockout mice, providing a framework for interpreting and integrating data from both experimental paradigms.
Comparative Data on Physiological Effects
The following tables summarize quantitative data from various studies, comparing the effects of this compound administration in wild-type animals to the phenotype of β2-AR knockout mice across several physiological systems. It is important to note that these data are compiled from separate studies and experimental conditions may vary.
Table 1: Cardiovascular Parameters
| Parameter | Model/Treatment | Species | Key Findings | Reference |
| Heart Rate | This compound (5 mg/kg, IV) | Cat | Decreased heart rate.[5] | [5] |
| β2-AR Knockout | Mouse | Normal heart rate under basal conditions.[6] | [6] | |
| Blood Pressure | This compound | Cat | Abolished peripheral vasodilator effect of isoprenaline.[5] | [5] |
| β2-AR Knockout | Mouse | Blunted hypotensive response to isoproterenol.[6] | [6] | |
| Cardiac Contractility | This compound | Cat | Decreased aortic dp/dt.[5] | [5] |
| β1/β2-AR Double Knockout | Mouse | Attenuated pressure overload-induced cardiac hypertrophy.[7] | [7] |
Table 2: Metabolic and Inflammatory Responses
| Parameter | Model/Treatment | Species | Key Findings | Reference |
| cAMP Levels | This compound pretreatment | Mouse | Partly abolished the increase in serum and tissue cAMP levels induced by oxygen treatment in a model of inflammation.[8] | [8] |
| β2-AR Knockout | - | Data on basal cAMP levels in specific tissues were not explicitly found in the provided search results. | - | |
| Inflammatory Cytokines | This compound pretreatment | Mouse | Partly abolished the protective effect of oxygen against zymosan-induced inflammation.[8] | [8] |
| β2-AR Knockout | Mouse | Altered immune response to Chlamydia muridarum infection.[4] | [4] |
Table 3: Bone Metabolism
| Parameter | Model/Treatment | Species | Key Findings | Reference |
| Bone Mass | This compound (0.1, 1, 10 mg/kg/day, p.o.) | Rat | Increased bone mass indices in spontaneously hypertensive rats.[9] | [9] |
| β2-AR Knockout | Mouse | Maintained greater trabecular bone microarchitecture with aging. | [10] | |
| Osteoclast Number | This compound | Rat | Dose-dependently decreased osteoclast number.[9] | [9] |
| β2-AR Knockout | Mouse | Lower bone resorption. | [10] | |
| Osteoblast Activity | This compound (low dose) | Rat | Increased indices of bone formation.[9] | [9] |
| β2-AR Knockout | Mouse | Increased bone formation. | [10] |
Experimental Protocols
Detailed methodologies are crucial for comparing results across different studies. Below are representative protocols for key experiments cited in this guide.
Pharmacological Inhibition with this compound
Animal Model: Male C57BL/6 mice.
This compound Administration:
-
Dose: Doses can range from 0.1 to 10 mg/kg.[9] A common intravenous dose is 5 mg/kg.[5]
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection are common for acute studies.[5][11] Oral gavage (p.o.) is used for chronic studies.[9]
-
Vehicle: Saline is a typical vehicle for this compound administration.
-
Procedure: A specific volume of this compound solution is administered based on the animal's body weight. For IP injections, the needle is inserted into the lower abdominal quadrant. For IV injections, the tail vein is typically used.
Generation and Confirmation of β2-Adrenergic Receptor Knockout Mice
Generation:
-
β2-AR knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.[12]
-
A targeting vector containing a selectable marker (e.g., neomycin resistance gene) is constructed to disrupt the Adrb2 gene, which encodes the β2-AR.[12]
-
The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice.
-
Chimeric offspring are bred to establish a colony of heterozygous and homozygous knockout mice.
Genotyping:
-
Genomic DNA is extracted from tail biopsies.
-
Polymerase Chain Reaction (PCR) is performed using primers that can distinguish between the wild-type and the targeted allele.[4]
Assessment of Cardiomyocyte Contractility
Cell Isolation:
-
Mice are anesthetized, and the hearts are rapidly excised.
-
Hearts are cannulated via the aorta and mounted on a Langendorff apparatus.
-
The hearts are perfused with a calcium-free buffer to wash out blood, followed by a digestion buffer containing collagenase.
-
The digested heart tissue is minced and gently agitated to release individual cardiomyocytes.
-
Cells are then gradually reintroduced to calcium-containing buffers.[13]
Contractility Measurement:
-
Isolated cardiomyocytes are placed on a perfusion chamber on an inverted microscope.
-
Cells are electrically field-stimulated to contract at a fixed frequency.
-
A video-edge detection system is used to measure changes in cell length (sarcomere length) during contraction and relaxation.[14]
Measurement of cAMP Levels
Tissue/Cell Preparation:
-
Tissues are rapidly dissected and snap-frozen in liquid nitrogen to prevent cAMP degradation.
-
Cells are washed with cold PBS and then lysed.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included in the lysis buffer to prevent enzymatic breakdown of cAMP.[15]
cAMP Assay:
-
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used for cAMP quantification.[16]
-
These assays are typically competitive immunoassays where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
cAMP levels are normalized to the total protein concentration of the sample.[15]
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular mechanisms and experimental processes is essential for a clear understanding of the comparative data.
Caption: β2-Adrenergic Receptor Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
Discussion and Conclusion
The comparative data presented in this guide highlight both consistencies and discrepancies between the effects of this compound and β2-AR knockout.
Points of Convergence:
-
Both this compound and β2-AR knockout models demonstrate a blunted response to β-agonist-induced hypotension, confirming the role of β2-AR in vasodilation.[5][6]
-
In the context of bone metabolism, both pharmacological blockade and genetic deletion of the β2-AR lead to an increase in bone mass, suggesting an inhibitory role for this receptor in bone formation under normal physiological conditions.[9][10]
Potential Divergences and Considerations:
-
Compensation: Chronic absence of the β2-AR in knockout models may lead to developmental or long-term compensatory changes in other signaling pathways, which would not be present in acute or short-term studies using this compound.
-
Off-Target Effects: While this compound is considered selective for the β2-AR, high concentrations could potentially interact with other receptors. Genetic knockout offers absolute target specificity.
-
Temporal Dynamics: Pharmacological blockade with this compound allows for precise temporal control over receptor inhibition, which is not possible with a constitutive knockout model.
The cross-validation of this compound's effects with data from β2-AR knockout mice provides a more complete understanding of the receptor's function. While genetic knockout models offer unparalleled specificity, pharmacological tools like this compound provide flexibility in studying the acute and dose-dependent roles of the β2-AR. For a comprehensive research strategy, it is recommended to utilize both approaches in a complementary fashion. Data from this compound studies can be validated and further explored in knockout models, while knockout models can reveal the long-term consequences of receptor absence, providing a broader physiological context. This integrated approach will ultimately lead to more robust and translatable findings in the development of novel therapeutics targeting the β2-adrenergic receptor.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of beta2-adrenergic receptor knockout mouse model during Chlamydia muridarum genital infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in Assessment of Airway Reactivity in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. β2-Adrenergic Receptor Knockout Mice Exhibit A Diabetic Retinopathy Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of airway response distribution and paradoxical airway dilation in mice during methacholine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. 031496 - β 2-AR[-] Strain Details [jax.org]
- 13. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Comparative Analysis of Butoxamine and Other β2-Adrenergic Antagonists Using Schild Analysis
A comprehensive guide for researchers and drug development professionals on the Schild analysis of Butoxamine antagonism, offering a comparative assessment against alternative β2-adrenergic antagonists. This guide provides detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Introduction to this compound and β2-Adrenergic Antagonism
This compound is a selective antagonist of the β2-adrenergic receptor, a G-protein coupled receptor crucial in regulating various physiological processes, including smooth muscle relaxation in the bronchioles and blood vessels.[1][2] Its selectivity makes it a valuable pharmacological tool for dissecting the specific roles of the β2-adrenergic system in both in vitro and in vivo experimental settings.[2] Understanding the antagonistic properties of this compound and comparing them to other β2-antagonists is essential for drug discovery and development, particularly in the context of respiratory and cardiovascular diseases.
Schild analysis is a cornerstone of classical pharmacology, providing a quantitative measure of antagonist potency, expressed as a pA2 value.[3][4] The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist.[5] This guide delves into the Schild analysis of this compound, presenting a comparative overview with other notable β2-antagonists.
Comparative Potency of β2-Adrenergic Antagonists
The potency of this compound and its alternatives, as determined by Schild analysis, varies across different tissues and species. The following table summarizes the pA2 values for this compound and other selected β-adrenergic antagonists. A higher pA2 value indicates greater antagonist potency.
| Antagonist | Tissue | Agonist | pA2 Value | Selectivity | Reference |
| This compound | Guinea Pig Taenia Caecum | Isoprenaline | 6.46 | β2-selective | [6] |
| Guinea Pig Taenia Caecum | Salbutamol | 6.68 | β2-selective | [6] | |
| Guinea Pig Trachea | Fenoterol | - | β2-selective | [7] | |
| Guinea Pig Atria | Fenoterol | - | β2-selective | [7] | |
| ICI 118,551 | Guinea Pig Uterus | Isoprenaline | 9.26 | β2-selective | [8] |
| Guinea Pig Atrium | Isoprenaline | 7.17 | β1-selective | [8] | |
| Propranolol | Guinea Pig Uterus | Isoprenaline | 8.64 | Non-selective | [8] |
| Guinea Pig Atrium | Isoprenaline | 8.30 | Non-selective | [8] | |
| Salmeterol (B1361061) | Guinea Pig Trachea | Isoprenaline | 7.3 - 7.4 (pKB) | β2-agonist with antagonist properties | [9] |
| Formoterol (B127741) | - | - | - | β2-agonist with antagonist properties | [10][11] |
| Procaterol (B1663013) | Guinea Pig Atria | - | - | β2-selective agonist | [4] |
Experimental Protocol: Schild Analysis in an Isolated Organ Bath
This protocol outlines the steps for performing a Schild analysis to determine the pA2 value of an antagonist, such as this compound, using an isolated tissue preparation (e.g., guinea pig trachea).
Materials:
-
Isolated organ bath system with temperature control and aeration.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., Isoprenaline, a non-selective β-agonist).
-
Antagonist (e.g., this compound).
-
Data acquisition system.
-
Isolated tissue (e.g., guinea pig tracheal rings).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and prepare it for mounting in the organ bath. For guinea pig trachea, this typically involves creating rings of tissue.
-
Mounting and Equilibration: Mount the tissue in the organ bath containing pre-warmed and aerated physiological salt solution. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve (CRC):
-
Add the agonist cumulatively to the organ bath in increasing concentrations.
-
Record the response (e.g., relaxation of the tracheal smooth muscle) at each concentration until a maximal response is achieved.
-
Wash the tissue with fresh physiological salt solution to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of the antagonist (e.g., this compound) to the organ bath.
-
Incubate the tissue with the antagonist for a predetermined period to allow for equilibrium to be reached.
-
-
Agonist CRC in the Presence of Antagonist:
-
Repeat the cumulative addition of the agonist in the presence of the antagonist.
-
Record the response at each agonist concentration.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly.
-
Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[8]
-
Visualizing Key Concepts
To aid in the understanding of the underlying mechanisms and processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Equation: Gaddum/Schild EC50 shift [graphpad.com]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. youtube.com [youtube.com]
- 6. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the beta 2 adrenoceptor agonist/antagonist activity of formoterol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of long-acting β2-adrenoceptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Butoxamine and Other β2-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the In Vivo Performance of Butoxamine versus Alternative β2-Selective Antagonists
In the landscape of pharmacological research, the selective blockade of β2-adrenergic receptors (β2-ARs) is crucial for dissecting physiological processes and for the development of targeted therapeutics. This compound, a classical β2-selective antagonist, has long been a valuable tool in these endeavors. However, a newer generation of antagonists, such as the highly selective ICI 118,551, and others with varying selectivity profiles like carvedilol (B1668590) and nadolol (B74898), offer a range of properties that warrant a thorough comparative analysis. This guide provides an objective in vivo comparison of this compound with its alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Performance Comparison: A Quantitative Overview
The in vivo effects of β2-selective antagonists are multifaceted, influencing cardiovascular, respiratory, and metabolic functions. The following tables summarize key quantitative data from various in vivo studies, offering a comparative perspective on the potency and selectivity of this compound and its alternatives.
Table 1: Comparative In Vivo Effects on Cardiovascular Parameters
| Antagonist | Animal Model | Dose | Route of Administration | Measured Parameter | Result | Citation |
| This compound | Rat (SHR) | 0.1, 1, 10 mg/kg | Per Os (p.o.) | Bone Mineral Density | Dose-dependent increase | [1] |
| ICI 118,551 | Mouse | 0.2 mg/kg | Intravenous (i.v.) | Systolic Pulmonary Artery Pressure | Decrease from 32.3 to 23.9 mmHg | [2] |
| ICI 118,551 | Mouse | 0.2 mg/kg | Intravenous (i.v.) | Systolic Systemic Arterial Pressure | No significant change | [2] |
| ICI 118,551 | Human | 50 mg | Oral | Dobutamine-induced systolic time interval shortening | Attenuation of effect | [3] |
| ICI 118,551 | Human | 100 mg | Oral | Dobutamine-induced increase in systolic blood pressure | Attenuation of effect | [3] |
| Nadolol | Human | 5, 20, 80 mg | Oral | Exercise-induced tachycardia | Dose-dependent reduction | [4] |
Table 2: Comparative In Vitro and In Vivo Selectivity Profiles
| Antagonist | Parameter | β1-AR | β2-AR | Selectivity Ratio (β2/β1) | Citation |
| This compound | pEC50 (vs. Norepinephrine in mouse pulmonary artery) | - | This compound only slightly decreased sensitivity | Not a general effect of all β2-AR antagonists | [2] |
| ICI 118,551 | pEC50 (vs. Norepinephrine in mouse pulmonary artery) | - | 7.28 ± 0.08 (in presence of ICI 118,551) | - | [2] |
| ICI 118,551 | Affinity (pKi) in CHO cells | ~7.0 | ~9.3 | ~550-fold | [5] |
| Nadolol | Antagonist Effect in Humans | Effective at blocking β1 at all doses | Near-complete blockade of β2 even at the lowest dose (5mg) | Increasing β2 selectivity at lower doses | [4][6] |
| Carvedilol | -logKB in human right atrium | 9.02 ± 0.07 | 10.13 ± 0.08 | 13-fold more potent at β2 | [7] |
Signaling Pathways and Experimental Designs
To understand the functional consequences of β2-AR blockade, it is essential to visualize the underlying molecular pathways and the experimental setups used to investigate them.
β2-Adrenergic Receptor Signaling Pathway
The canonical β2-adrenergic receptor signaling pathway involves the activation of Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, β2-ARs can also couple to Gi proteins, which inhibits adenylyl cyclase. Selective antagonists like this compound modulate these pathways by preventing the binding of endogenous agonists like epinephrine.
Experimental Workflow: In Vivo Assessment of Cardiovascular Effects
The following diagram illustrates a typical workflow for evaluating the in vivo cardiovascular effects of a β2-selective antagonist in a rodent model.
Detailed Experimental Protocols
Reproducibility and validity of in vivo studies hinge on meticulous experimental design. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: In Vivo Assessment of Cardiovascular Effects in Rats
Objective: To determine the effect of β2-selective antagonists on blood pressure and heart rate in an anesthetized rat model.
Materials:
-
Male Wistar rats (or a hypertensive strain like SHR)
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail)
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
This compound, ICI 118,551, or other antagonists of interest
-
Vehicle (e.g., saline)
-
Syringes and infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Implant a second catheter into the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period of at least 30 minutes post-surgery, ensuring stable baseline cardiovascular parameters.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-20 minutes.
-
Drug Administration: Administer the β2-selective antagonist or vehicle via the jugular vein catheter. For dose-response studies, administer increasing doses of the antagonist at defined intervals.
-
Data Acquisition: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of the antagonist. Construct dose-response curves to compare the potency of different antagonists.
Protocol 2: In Vivo Assessment of Bronchodilator Activity in Guinea Pigs
Objective: To evaluate the ability of β2-selective antagonists to inhibit agonist-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmograph
-
Nebulizer
-
Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine)
-
β2-selective antagonist (e.g., this compound)
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatization: Place the conscious, unrestrained guinea pig into the whole-body plethysmograph chamber and allow it to acclimate for 15-20 minutes.
-
Baseline Measurement: Record the baseline specific airway conductance (sGaw) for 5 minutes.
-
Antagonist Administration: Administer the β2-selective antagonist or vehicle, typically via intraperitoneal injection or aerosol inhalation, at a predetermined time before the bronchoconstrictor challenge.
-
Bronchoconstrictor Challenge: At the appropriate time after antagonist administration, expose the animal to an aerosolized bronchoconstrictor for a defined period.
-
Data Acquisition: Continuously measure sGaw throughout the challenge and for a post-challenge period to determine the peak bronchoconstriction and the duration of the effect.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response by the antagonist compared to the vehicle control. This allows for the assessment of the antagonist's protective effect.[8]
Conclusion
The choice of a β2-selective antagonist for in vivo research depends on the specific experimental question, the desired level of selectivity, and the target physiological system. This compound remains a useful tool, particularly for studies where high selectivity is not the primary concern. However, for investigations requiring more precise β2-AR blockade with minimal off-target effects, ICI 118,551 offers a superior profile. Other antagonists like carvedilol, with its mixed receptor activity, and nadolol, with its dose-dependent selectivity, provide additional options for nuanced pharmacological studies. This guide provides a foundational framework for researchers to compare these critical research tools and design robust in vivo experiments.
References
- 1. (PDF) The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. (2010) | Jillian G. Baker | 575 Citations [scispace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The dose in humans at which ICI 118,551 (a selective beta 2-adrenoceptor blocking agent) demonstrates blockade of beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of lower than conventional doses of oral nadolol on relative beta 1/beta 2-adrenoceptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of lower than conventional doses of oral nadolol on relative beta 1/beta 2-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A noninvasive technique for measurement of changes in specific airway resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butoxamine and Alprenolol on Adenylyl Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two beta-adrenergic receptor antagonists, Butoxamine and Alprenolol (B1662852), and their effects on adenylyl cyclase. This document outlines their mechanisms of action, presents available experimental data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and Alprenolol
This compound is recognized as a selective antagonist for the β2-adrenergic receptor.[1][2] Its primary application is in experimental settings to distinguish the effects mediated by β2 receptors from those mediated by other adrenergic receptor subtypes.[2] In contrast, Alprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2-adrenergic receptors.[3] It has been used clinically for conditions such as hypertension and angina pectoris.[3] Both compounds exert their effects by modulating the adenylyl cyclase signaling pathway, a crucial cascade in cellular responses to hormonal and neurotransmitter signals.
Mechanism of Action on Adenylyl Cyclase
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like isoproterenol, stimulate the Gs alpha subunit (Gαs) of the associated G-protein.[3] This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] As a second messenger, cAMP proceeds to activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
This compound, by selectively blocking the β2-adrenergic receptor, prevents the binding of agonists and thereby inhibits the subsequent activation of adenylyl cyclase and production of cAMP. Alprenolol achieves the same downstream effect of inhibiting adenylyl cyclase activation, but it does so by blocking both β1 and β2 receptors. Interestingly, some studies suggest that alprenolol may also exhibit weak partial agonist activity, meaning it can slightly activate adenylyl cyclase on its own in certain cellular contexts.[4]
Comparative Data on Adenylyl Cyclase Inhibition
| Feature | This compound | Alprenolol |
| Target Receptor(s) | Selective β2-adrenergic receptor antagonist | Non-selective β-adrenergic receptor antagonist (β1 and β2) |
| Effect on Adenylyl Cyclase | Inhibits agonist-stimulated adenylyl cyclase activity | Inhibits agonist-stimulated adenylyl cyclase activity; may exhibit weak partial agonism |
| Potency Comparison | One study indicated this compound is slightly more potent than the β1-selective antagonist practolol (B1678030) in inhibiting isoproterenol-stimulated adenylyl cyclase in human fat cells.[5] A direct comparison to alprenolol is not available. | Potency is dependent on the relative expression of β1 and β2 receptors in the target tissue. |
Note: The lack of direct comparative quantitative data necessitates that the selection of one agent over the other for experimental purposes should be based on the specific research question, particularly concerning the desired receptor selectivity.
Experimental Protocols
Membrane Preparation for Adenylyl Cyclase Assay
A crucial step in in vitro adenylyl cyclase assays is the preparation of a membrane fraction from cells or tissues that contains the receptors and the enzyme.
Objective: To isolate a membrane fraction enriched with adenylyl cyclase and β-adrenergic receptors.
Materials:
-
Cells or tissue expressing β-adrenergic receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.
-
Homogenize the suspension using a Dounce homogenizer with a tight-fitting pestle (for cells) or a sonicator (for tissues) on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
Adenylyl Cyclase Activity Assay
This protocol outlines a typical method to measure the effect of this compound and Alprenolol on agonist-stimulated adenylyl cyclase activity.
Objective: To quantify the inhibition of isoproterenol-stimulated cAMP production by this compound and Alprenolol.
Materials:
-
Prepared membrane fraction
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, an ATP-regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase, and a phosphodiesterase inhibitor like IBMX)
-
Isoproterenol (agonist)
-
This compound and Alprenolol (antagonists)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA, RIA, or fluorescence-based)
Procedure:
-
In a series of microcentrifuge tubes or a 96-well plate, add the prepared membrane fraction.
-
To the appropriate tubes/wells, add increasing concentrations of either this compound or Alprenolol. Include a control group with no antagonist.
-
Pre-incubate the membranes with the antagonists for a defined period (e.g., 15-30 minutes) at 30°C.
-
Initiate the adenylyl cyclase reaction by adding the agonist, isoproterenol, at a concentration that elicits a submaximal response (e.g., EC80). Also include a basal activity control group without isoproterenol.
-
Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
Centrifuge the samples to pellet the membrane debris.
-
Measure the amount of cAMP produced in the supernatant using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Construct dose-response curves for the inhibition by this compound and Alprenolol and calculate their respective IC50 values.
Visualizations
Caption: Workflow for assessing adenylyl cyclase inhibition.
Caption: Inhibition of adenylyl cyclase by this compound and Alprenolol.
References
- 1. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of salbutamol and this compound on the human fat cell adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Butoxamine vs. H35/25 in β2-Adrenergic Receptor Blockade
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacological research, the precise selection of tool compounds is paramount for elucidating biological pathways. This guide provides a comprehensive comparison of two selective β2-adrenergic receptor antagonists, Butoxamine and H35/25, offering researchers, scientists, and drug development professionals a detailed overview of their relative efficacies, supported by experimental data and methodologies.
This compound and H35/25 are both classified as selective antagonists of the β2-adrenoceptor, a key component of the sympathetic nervous system responsible for smooth muscle relaxation in the bronchioles and blood vessels.[1] While both have been utilized in experimental settings to probe the function of this receptor, notable differences in their potency and selectivity have been reported.
Quantitative Efficacy Comparison
The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency. The following table summarizes the pA2 values for this compound and H35/25, providing a direct comparison of their ability to antagonize β-adrenergic receptors in isolated guinea-pig tissues.
| Antagonist | Tissue | Agonist | pA2 Value | β2:β1 Selectivity Ratio |
| This compound | Guinea-Pig Trachea (β2) | Fenoterol (β2-selective) | Not specified in source | 17.0 |
| Guinea-Pig Atria (β1) | Noradrenaline (β1-selective) | Not specified in source | ||
| H35/25 | Guinea-Pig Trachea (β2) | Fenoterol (β2-selective) | Not specified in source | 13.5 |
| Guinea-Pig Atria (β1) | Noradrenaline (β1-selective) | Not specified in source | ||
| Propranolol | Guinea-Pig Trachea (β2) | Fenoterol (β2-selective) | Not specified in source | 2.75 |
| Guinea-Pig Atria (β1) | Noradrenaline (β1-selective) | Not specified in source | ||
| Atenolol | Guinea-Pig Trachea (β2) | Fenoterol (β2-selective) | Not specified in source | 0.036 |
| Guinea-Pig Atria (β1) | Noradrenaline (β1-selective) | Not specified in source |
Data sourced from O'Donnell, S. R., & Wanstall, J. C. (1979). The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria. Naunyn-Schmiedeberg's archives of pharmacology, 308(3), 183–190.
The data clearly indicates that while both this compound and H35/25 exhibit selectivity for the β2-adrenoceptor over the β1-adrenoceptor, this compound demonstrates a higher selectivity ratio. It is important to note that both are considered less potent and selective than newer β2-antagonists like ICI 118,551.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both this compound and H35/25 exert their effects by competitively binding to β2-adrenergic receptors, thereby preventing the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine. This blockade inhibits the downstream signaling cascade that leads to smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway and Antagonist Blockade.
Experimental Protocols
The determination of pA2 values for this compound and H35/25 typically involves isolated organ bath experiments. The following is a generalized protocol based on standard pharmacological procedures.
Isolated Guinea-Pig Trachea and Atria Preparation
-
Animal Euthanasia and Tissue Dissection: Male Hartley guinea pigs are euthanized, and the trachea and heart are rapidly excised. The trachea is cleaned of adhering connective tissue, and the atria are separated from the ventricles.[1]
-
Tissue Mounting: Tracheal rings or isolated atria are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 mixture to maintain a physiological pH.[1][2]
-
Tension Application: The tissues are connected to isometric force transducers to record contractile or chronotropic (for atria) responses. An optimal resting tension is applied to the tissues and they are allowed to equilibrate for a period before the start of the experiment.[3]
Schild Analysis for pA2 Determination
-
Cumulative Concentration-Response Curve (CCRC) for Agonist: A CCRC is established for a β-adrenergic agonist (e.g., isoprenaline, noradrenaline, or fenoterol) to determine its potency and maximal effect (Emax).
-
Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist (this compound or H35/25) is added to the organ bath and allowed to incubate for a specific period to reach equilibrium.
-
Second CCRC in the Presence of Antagonist: A second CCRC for the same agonist is then performed in the presence of the antagonist. The antagonist will cause a rightward shift of the CCRC.
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.
-
Schild Plot Construction: Steps 2-4 are repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
Caption: Experimental Workflow for pA2 Value Determination.
Conclusion
Based on the available data, this compound exhibits a higher degree of selectivity for the β2-adrenergic receptor compared to H35/25. While both have served as valuable research tools, the advancement in pharmacology has led to the development of antagonists with even greater potency and selectivity. The choice between these two compounds would depend on the specific requirements of the experiment, with this compound being the preferable option when higher β2-selectivity is desired. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental design.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guinea pig tracheal rings in organ baths [bio-protocol.org]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Head-to-Head Comparison: Butoxamine vs. CGP 20712A in Adrenergic Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of adrenergic pharmacology, the selective antagonism of β-adrenergic receptor subtypes is crucial for dissecting physiological processes and for developing targeted therapeutics. Among the tools available to researchers, Butoxamine and CGP 20712A stand out as key antagonists, each exhibiting a distinct and pronounced preference for a specific β-receptor subtype. This compound is recognized as a selective antagonist for β2-adrenergic receptors (β2-AR), while CGP 20712A is a highly potent and selective antagonist for β1-adrenergic receptors (β1-AR).[1][2][3][4][5]
This guide provides an objective, data-driven comparison of this compound and CGP 20712A, focusing on their receptor selectivity, binding affinities, and functional implications. Detailed experimental protocols for key assays are provided to support the reproducibility of cited findings.
Receptor Selectivity and Binding Affinity
The defining difference between this compound and CGP 20712A lies in their profound selectivity for β2-AR and β1-AR, respectively. CGP 20712A is distinguished by its exceptionally high affinity for the β1-AR subtype, with reported Ki and IC50 values in the low nanomolar and even sub-nanomolar range.[1][3] This translates to a remarkable selectivity ratio, with some studies indicating a preference for β1-AR that is several thousand-fold higher than for β2-AR.[1][6][7]
This compound, conversely, demonstrates preferential binding to β2-AR.[8][9] It is widely employed in experimental settings to functionally block β2-AR-mediated responses, such as those involved in smooth muscle relaxation.[8][9]
The following table summarizes the quantitative binding data for these compounds at human β-adrenergic receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| CGP 20712A | β1-Adrenergic Receptor | 0.3 - 9.4 nM[3][4][10] | 501- to >10,000-fold vs. β2-AR[1][6][7] |
| β2-Adrenergic Receptor | ~16,000 nM (16 µM)[10] | ||
| This compound | β2-Adrenergic Receptor | ~59 nM* | Selective for β2-AR over β1-AR[5][9] |
| β1-Adrenergic Receptor | Lower affinity |
*Note: The Ki for this compound is estimated from a reported pA2 value of 7.23 in guinea-pig tracheal chain, a tissue rich in β2-receptors.[11] Direct comparative Ki values from a single study were not available in the reviewed literature, but its functional selectivity is well-established.
Functional Effects and Signaling Pathways
The binding of an antagonist to a β-adrenergic receptor blocks the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[12][13] The distinct receptor selectivities of this compound and CGP 20712A mean they inhibit this pathway in a subtype-specific manner.
-
CGP 20712A: By potently blocking β1-receptors, CGP 20712A effectively inhibits catecholamine-induced increases in heart rate and contractility, which are primarily β1-mediated effects.[4][14] Its high selectivity makes it an invaluable tool for isolating β1-AR function from that of β2-AR in tissues where both are present.[15]
-
This compound: As a β2-AR antagonist, this compound is used to block β2-mediated effects such as smooth muscle relaxation in the bronchioles and vasculature.[9] Studies have shown that pretreatment with this compound can abolish the effects of β2-AR activation on cAMP levels.[16]
Caption: Receptor selectivity of this compound and CGP 20712A.
Caption: The β-adrenergic receptor Gs-cAMP signaling cascade.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[17][18]
1. Membrane Preparation:
-
Harvest cells or tissue known to express the β-adrenergic receptor subtype of interest (e.g., CHO cells stably expressing human β1-AR, or rat cardiac tissue).[18]
-
Homogenize the material in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[19]
-
Perform differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[18][19]
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[19]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[19]
-
To each well, add:
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a non-selective antagonist (e.g., 1-10 µM propranolol).[20]
-
Total binding is measured in wells containing only the radioligand and membranes.
3. Incubation and Filtration:
-
Incubate the plate for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.[18][19]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[18][19]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Caption: Generalized workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to block agonist-stimulated production of cAMP.
1. Membrane Preparation:
-
Prepare membranes from a relevant cell or tissue source as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a reaction tube, combine:
-
Membrane preparation.
-
The antagonist of interest (this compound or CGP 20712A) at various concentrations. Pre-incubate for a short period.
-
Assay buffer containing Tris-HCl, MgCl2, and an ATP regeneration system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[21]
-
-
Initiate the reaction by adding a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) and ATP.[21]
-
Include control tubes for basal activity (no agonist) and maximal stimulation (agonist, no antagonist).
3. Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[21]
-
Terminate the reaction, often by heating (e.g., placing in a boiling water bath) to denature the enzymes.[21]
4. cAMP Quantification:
-
Centrifuge the tubes to pellet the denatured protein.
-
Measure the amount of cAMP in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA) or a radioimmunoassay (RIA).
5. Data Analysis:
-
Plot the amount of cAMP produced against the concentration of the antagonist.
-
Use non-linear regression to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-stimulated adenylyl cyclase activity.
Conclusion
This compound and CGP 20712A are indispensable pharmacological tools, each offering high selectivity for one of the two major β-adrenergic receptor subtypes.
-
CGP 20712A is a superlative β1-selective antagonist, characterized by its extremely high binding affinity and potency. It is the compound of choice for studies requiring the precise and effective blockade of β1-adrenergic receptors, particularly in cardiovascular research.
-
This compound serves as a reliable and selective β2-adrenergic receptor antagonist. It is essential for investigating β2-mediated physiological processes, such as bronchodilation and vasodilation, and for differentiating these from β1-mediated effects.
The clear and distinct selectivity profiles of these two compounds, when used in conjunction with robust experimental protocols like those described here, empower researchers to accurately dissect the complex roles of β1- and β2-adrenergic signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-2 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CAS 1937-89-9: this compound | CymitQuimica [cymitquimica.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. ClinPGx [clinpgx.org]
- 14. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Validating β2-adrenergic receptor blockade with Butoxamine using a known agonist
For researchers, scientists, and drug development professionals, accurately validating the blockade of β2-adrenergic receptors (β2-AR) is crucial for pharmacological studies. This guide provides a comprehensive comparison of Butoxamine, a selective β2-AR antagonist, with other alternatives, supported by experimental data and detailed protocols. We will explore how to quantify this compound's antagonistic properties using a known β2-AR agonist, Isoproterenol (B85558).
This compound is a potent and selective antagonist of the β2-adrenergic receptor, making it a valuable tool in experimental pharmacology to delineate the specific effects mediated by this receptor subtype.[1][2] Its primary application lies in research settings where isolating and blocking β2-AR signaling is necessary to understand physiological processes or the mechanism of action of other drugs.[2][3]
Comparative Analysis of β2-Adrenergic Receptor Antagonists
To objectively assess the performance of this compound, its potency is often compared to other β-adrenergic receptor antagonists. The pA2 value is a common metric used to quantify the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Agonist | Tissue/Cell Line | pA2 Value | Selectivity | Reference |
| This compound | Fenoterol (β2-selective) | Guinea-pig trachea | 7.2 | β2-selective | [4] |
| This compound | Isoprenaline (non-selective) | Guinea-pig trachea | 6.8 | β2-selective | [4] |
| Propranolol | Isoprenaline (non-selective) | Guinea-pig trachea | 8.2 | Non-selective | [4] |
| Atenolol | Noradrenaline (β1-selective) | Guinea-pig atria | 7.5 | β1-selective | [4] |
| ICI 118,551 | Isoprenaline | Mouse testicular interstitial cells | ~7.6 (calculated from IC50 of 23 nM) | β2-selective | [5] |
Table 1: Comparison of pA2 values for various β-adrenergic receptor antagonists. A higher pA2 value indicates greater antagonist potency.
Validating this compound's Blockade with Isoproterenol: An Experimental Overview
A standard method to validate the antagonistic properties of this compound is to measure its ability to inhibit the downstream signaling cascade initiated by a known β2-AR agonist, such as Isoproterenol. Isoproterenol is a non-selective β-adrenergic agonist that potently activates both β1 and β2 receptors.[5][6] Upon binding to the β2-AR, it triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[7]
The experimental validation involves treating cells expressing β2-adrenergic receptors with a fixed concentration of Isoproterenol in the presence of varying concentrations of this compound. The resulting cAMP levels are then measured. This compound's ability to competitively inhibit Isoproterenol-induced cAMP production confirms its role as a β2-AR antagonist.
Experimental Protocol: Functional Antagonism Assay
This protocol outlines a cell-based functional assay to determine the potency of this compound in blocking Isoproterenol-induced cAMP production in cells expressing the β2-adrenergic receptor.
Materials:
-
Cell Line: A suitable cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Isoproterenol hydrochloride: A non-selective β-adrenergic agonist.
-
This compound hydrochloride: The β2-selective adrenergic antagonist to be validated.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: A commercial kit for quantifying intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Phosphodiesterase (PDE) inhibitor (optional but recommended): e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Multi-well plates: 96- or 384-well plates suitable for cell culture and the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the β2-AR expressing cells according to standard protocols.
-
The day before the assay, seed the cells into multi-well plates at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
-
Agonist (Isoproterenol) Dose-Response Curve (to determine EC50):
-
On the day of the experiment, wash the cells with assay buffer.
-
Prepare serial dilutions of Isoproterenol in assay buffer.
-
Add the different concentrations of Isoproterenol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the cAMP assay kit) and measure intracellular cAMP levels according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the Isoproterenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
-
Antagonist (this compound) Validation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specific period (e.g., 30 minutes) at 37°C.
-
Prepare a solution of Isoproterenol at a concentration that elicits a submaximal response (typically the EC80, approximately 3-5 times the EC50 value determined in the previous step).
-
Add the Isoproterenol solution to the wells already containing this compound and the cells.
-
Incubate for the same duration as the agonist dose-response experiment (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using the same cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value of this compound (the concentration of antagonist that inhibits the agonist response by 50%).
-
The potency of this compound can also be expressed as a pA2 value, which can be calculated from the IC50 value using the Cheng-Prusoff equation or more accurately determined through Schild analysis, which involves generating full agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.[8][9][10]
-
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and the experimental setup, the following diagrams illustrate the β2-adrenergic receptor signaling pathway, the logical relationship of competitive antagonism, and the experimental workflow.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Competitive Antagonism at the β2-AR.
Caption: Experimental Workflow for this compound Validation.
By following these protocols and understanding the underlying principles, researchers can effectively validate the blockade of β2-adrenergic receptors by this compound, ensuring the reliability and accuracy of their experimental findings. This guide serves as a foundational resource for the characterization of β2-AR antagonists in various research and drug discovery applications.
References
- 1. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expression of the porcine beta2-adrenergic receptor in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 2-adrenergic stimulation of androgen production by cultured mouse testicular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of dopamine and isoproterenol on the pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 9. Schild_regression [bionity.com]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Butoxamine's Specificity: A Guide to Negative Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Understanding Butoxamine's Selectivity Profile
This compound is recognized as a selective antagonist for the β2-AR. Its primary use is in experimental settings to differentiate β2-AR mediated responses from those elicited by other adrenergic receptor subtypes. However, like many small molecule inhibitors, its selectivity is not absolute. Off-target effects can arise from interactions with other receptors, potentially leading to misinterpretation of experimental results. It is the N-tert-butyl analog of methoxamine.
To quantify its selectivity, the inhibition constant (Ki), a measure of binding affinity, is a key parameter. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound against various receptors, providing a quantitative basis for its selectivity.
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| β2-Adrenergic Receptor | This compound | 470 | Rat | --INVALID-LINK-- |
| β1-Adrenergic Receptor | This compound | >10,000 | Rat | --INVALID-LINK-- |
| 5-HT1B Receptor | This compound | >10,000 | Rat | --INVALID-LINK-- |
As the data indicates, this compound exhibits a significantly higher affinity for the β2-AR compared to the β1-AR and the serotonin (B10506) 1B receptor in rats. However, it is noteworthy that more potent and selective β2-AR antagonists, such as ICI 118,551, have been developed and have largely replaced this compound in many research applications due to their superior specificity.
The Crucial Role of Negative Controls
Negative control experiments are fundamental to demonstrating the specificity of a pharmacological agent. In the context of this compound, these experiments are designed to show that the observed biological effect is absent when a compound that does not block the β2-AR is used, or when the experiment is conducted in a system lacking the β2-AR. The choice of appropriate negative controls is therefore critical.
Recommended Negative Controls and Comparators
To construct a robust validation framework for this compound's specificity, a panel of adrenergic receptor antagonists with varying selectivity profiles should be employed.
| Compound | Primary Target | Selectivity Profile | Rationale for Use |
| This compound | β2-AR | Selective β2 Antagonist | Test Compound |
| Propranolol | β1-AR & β2-AR | Non-selective β-Antagonist | To demonstrate the effect of blocking both β1 and β2 receptors. |
| Practolol / Atenolol / Bisoprolol | β1-AR | Selective β1-Antagonist | To rule out the involvement of β1-AR in the observed effect. |
| Prazosin | α1-AR | Selective α1-Antagonist | To exclude off-target effects on the α1-adrenergic system. |
| ICI 118,551 | β2-AR | Highly Selective β2-Antagonist | As a positive control to confirm the effect is indeed β2-AR mediated and to compare potency. |
| Vehicle | N/A | Inert Solvent | To control for any effects of the solvent used to dissolve the compounds. |
Experimental Protocols for Specificity Validation
The following are detailed protocols for key experiments designed to confirm the specificity of this compound.
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound and control compounds to different adrenergic receptor subtypes.
Objective: To quantitatively determine the binding affinity (Ki) of this compound and control antagonists for β1-AR and β2-AR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human β1-AR or β2-AR (e.g., CHO or HEK293 cells).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1/β2-AR) and increasing concentrations of the unlabeled competitor (this compound, Propranolol, Practolol, ICI 118,551).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) for each compound. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of adenylyl cyclase, a key downstream signaling event of β-AR activation.
Objective: To assess the functional antagonism of this compound on agonist-induced cAMP production mediated by β1-AR and β2-AR.
Methodology:
-
Cell Culture: Plate cells expressing the target β-AR subtype in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or control antagonists (Propranolol, Practolol, ICI 118,551) for 15-30 minutes.
-
Agonist Stimulation: Add a known β-AR agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After a short incubation (10-15 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value for each antagonist.
Downstream Signaling Pathway Analysis (Western Blot for pERK)
This assay examines the effect of antagonists on a further downstream signaling molecule, phosphorylated ERK (pERK), which can be activated by β-AR signaling.
Objective: To determine if this compound specifically blocks agonist-induced phosphorylation of ERK in a β2-AR-dependent manner.
Methodology:
-
Cell Culture and Treatment: Seed cells expressing β2-AR in 6-well plates. Pre-treat with this compound, Propranolol, or a vehicle control, followed by stimulation with a β-agonist like Isoproterenol.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (pERK1/2) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Logical relationships between ligands, receptors, and the observed biological effect.
Caption: Simplified β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's specificity.
Interpreting the Results
By systematically applying these negative control experiments, researchers can build a strong case for the specificity of this compound's effects.
-
If this compound blocks the β2-AR-mediated effect, while the β1-selective antagonist (Practolol) and the α1-selective antagonist (Prazosin) do not, this provides strong evidence for β2-AR specificity.
-
If the non-selective β-antagonist (Propranolol) also blocks the effect, this is consistent with β-AR involvement, and the results from the selective antagonists become crucial for pinpointing the subtype.
-
If the highly selective β2-antagonist (ICI 118,551) recapitulates the effect of this compound, it further confirms that the observed phenomenon is indeed mediated by the β2-AR.
-
If this compound elicits an effect that is not blocked by other β2-AR antagonists or is observed in cells lacking β2-AR, this would indicate a potential off-target effect that requires further investigation. For instance, some studies have suggested that the diuretic effect of this compound might involve dopaminergic stimulation, highlighting the importance of considering such possibilities.
Propranolol as a Non-Selective Control Alongside Butoxamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of drug action is paramount. This guide provides a comprehensive comparison of propranolol (B1214883), a non-selective β-adrenergic receptor antagonist, and butoxamine, a selective β2-adrenergic receptor antagonist, when used as experimental controls. By leveraging specific experimental data, this document illuminates the distinct effects of these two agents, enabling more precise interpretation of research findings.
Propranolol, by blocking both β1 and β2 adrenergic receptors, serves as a broad-spectrum control to ascertain the general involvement of β-adrenergic signaling in a physiological or pathological process.[1][2][3] In contrast, this compound's selectivity for the β2 receptor allows for the specific dissection of the role of this particular receptor subtype.[4] This guide will delve into their comparative effects, supported by experimental evidence, to aid in the design and interpretation of studies utilizing these valuable pharmacological tools.
Comparative Analysis of Apoptosis Induction in Pancreatic Cancer Cells
A key area where the differential effects of propranolol and this compound have been elucidated is in the study of cancer cell apoptosis. Research on the PC-2 pancreatic cancer cell line, which expresses both β1 and β2-adrenergic receptors, demonstrates the utility of using these antagonists in tandem to delineate receptor-specific effects on programmed cell death.
Treatment of PC-2 cells with propranolol, the non-selective β-blocker, and this compound, the selective β2-antagonist, both led to an increase in apoptosis. However, the rate of apoptosis was notably higher in cells treated with this compound. This suggests that the induction of apoptosis in these cells is principally mediated through the β2-adrenergic receptor. The use of propranolol in this context helps to confirm that the effect is indeed mediated by β-adrenergic blockade, while the more potent effect of this compound pinpoints the specific receptor subtype involved.
Below is a summary of the quantitative data from this study:
| Treatment Group | Concentration | Percentage of Apoptotic Cells (Mean ± SEM) |
| Control (Untreated) | - | (Baseline) |
| Propranolol | 100 µM | 14.7% |
| This compound | 100 µM | 16.2% |
| Metoprolol (B1676517) (β1-selective) | 100 µM | 6.29% |
Data adapted from a study on pancreatic cancer cell apoptosis.
Experimental Protocols
To ensure the reproducibility of such findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments used to generate the data above.
Hoechst 33342 Staining for Apoptotic Morphology
This technique is used to visualize the characteristic nuclear condensation and fragmentation associated with apoptosis.
-
Cell Culture: PC-2 cells were cultured in appropriate media and treated with 100 µM of propranolol, this compound, or metoprolol for 24 hours. A control group of untreated cells was also maintained.
-
Staining: After treatment, the cells were washed with phosphate-buffered saline (PBS) and stained with Hoechst 33342 solution (10 µg/mL in PBS) for 10 minutes at 37°C in the dark.
-
Visualization: Following staining, cells were washed again with PBS and observed under a fluorescence microscope. Apoptotic cells were identified by their brightly stained, condensed, or fragmented nuclei, while normal cells exhibited round, uniformly stained nuclei.
-
Quantification: The percentage of apoptotic cells was determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields of view.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: PC-2 cells were treated as described for the Hoechst staining protocol.
-
Fixation and Permeabilization: Cells were harvested, washed with PBS, and fixed in 4% paraformaldehyde for 30 minutes at room temperature. Subsequently, cells were permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, was added to the cells and incubated for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Analysis: After labeling, cells were washed with PBS and analyzed by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: PC-2 cells were treated with the respective β-blockers as previously described.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Caspase-3 and Caspase-9
This technique is used to detect the activation of key executioner (caspase-3) and initiator (caspase-9) caspases in the apoptotic pathway.
-
Protein Extraction: Following treatment, PC-2 cells were lysed in RIPA buffer containing protease inhibitors. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the cleaved caspases indicates the level of apoptosis.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: β-Adrenergic receptor signaling pathway and points of inhibition.
References
- 1. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butoxamine and Other Beta-Blockers: A Focus on pA2 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pA2 values of butoxamine, a selective β2-adrenergic receptor antagonist, with other prominent beta-blockers. By presenting key experimental data and methodologies, this document aims to offer an objective resource for researchers in pharmacology and drug development.
Understanding pA2 Values in Drug Antagonism
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater affinity of the antagonist for its receptor. This quantitative measure is crucial for characterizing and comparing the potency of different antagonists.
Comparative Analysis of pA2 Values
The following table summarizes the pA2 values for this compound and other beta-blockers, highlighting their selectivity for β1 and β2 adrenergic receptors. The data is derived from studies on isolated guinea-pig trachea (predominantly β2 receptors) and atria (predominantly β1 receptors).
| Drug | Agonist | Tissue | Receptor Type | pA2 Value | Reference |
| This compound | Fenoterol (β2-selective) | Guinea-Pig Trachea | β2 | 7.02 | [1] |
| Noradrenaline (β1-selective) | Guinea-Pig Atria | β1 | 5.79 | [1] | |
| Propranolol | Fenoterol (β2-selective) | Guinea-Pig Trachea | β2 | 8.56 | [1] |
| Noradrenaline (β1-selective) | Guinea-Pig Atria | β1 | 8.12 | [1] | |
| Atenolol | Fenoterol (β2-selective) | Guinea-Pig Trachea | β2 | 5.58 | [1] |
| Noradrenaline (β1-selective) | Guinea-Pig Atria | β1 | 7.03 | [1] |
Key Observations:
-
This compound demonstrates a significantly higher pA2 value at the β2 receptor in the trachea compared to the β1 receptor in the atria, confirming its classification as a β2-selective antagonist.[1]
-
Propranolol , a non-selective beta-blocker, exhibits high pA2 values for both β1 and β2 receptors, indicating potent antagonism at both receptor subtypes.[1]
-
Atenolol shows a much higher pA2 value at the β1 receptor in the atria than at the β2 receptor in the trachea, which is consistent with its role as a β1-selective antagonist.[1]
Experimental Protocols for pA2 Determination
The determination of pA2 values is a cornerstone of pharmacological research. The Schild plot analysis is the most common method used.
General Protocol for pA2 Determination using Isolated Tissue:
-
Tissue Preparation: Isolated tissues, such as guinea-pig trachea or atria, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a mixture of 95% O2 and 5% CO2.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is established for a specific agonist (e.g., isoprenaline, noradrenaline, or fenoterol) to determine the baseline response of the tissue.
-
Antagonist Incubation: The tissue is then incubated with a known concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist. The competitive antagonist will cause a parallel rightward shift in the dose-response curve.
-
Schild Plot Construction: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. The logarithm of (dose ratio - 1) is then plotted against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Value Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.
Beta-Adrenergic Signaling Pathway
Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade modulates the downstream signaling cascade.
References
ICI 118,551: A More Potent and Selective Alternative to Butoxamine for β2-Adrenergic Receptor Antagonism
For researchers in pharmacology and drug development, the selective antagonism of the β2-adrenergic receptor (β2-AR) is crucial for investigating a wide array of physiological processes. While Butoxamine has historically been utilized as a selective β2-AR antagonist, experimental data demonstrates that ICI 118,551 offers significantly higher potency and greater selectivity, establishing it as a superior alternative for precise and targeted research. This guide provides a comprehensive comparison of the two compounds, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Antagonist Potency and Selectivity
The potency and selectivity of ICI 118,551 and this compound have been characterized through various in vitro and in vivo studies. The data, summarized in the tables below, consistently highlight the superior pharmacological profile of ICI 118,551.
Table 1: Comparative Binding Affinity (Ki) at Human Adrenergic Receptors
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | β2 vs β1 Selectivity Ratio |
| ICI 118,551 | 49.5 - 120[1][2] | 0.7 - 1.2[1][2] | 257 - 611[1][2] | ~70 - 100 fold |
| This compound | - | - | - | - |
Table 2: Comparative Antagonist Potency (pA2) in Functional Assays
| Compound | Tissue/Preparation | Agonist | pA2 Value | Reference |
| ICI 118,551 | Guinea Pig Uterus (β2) | Isoproterenol | 9.26 | [3] |
| ICI 118,551 | Guinea Pig Atrium (β1) | Isoproterenol | 7.17 | [3] |
| This compound | Guinea Pig Tracheal Chain (β2) | D(-)-Isoproterenol | 7.23 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data clearly shows that ICI 118,551 has a significantly higher affinity for the β2-receptor compared to this compound. Furthermore, the selectivity of ICI 118,551 for the β2-AR over the β1-AR is substantially greater.[3] In contrast, older β2-selective antagonists like this compound are noted to lack the same degree of potency and specificity.[3]
Signaling Pathways and Experimental Workflows
To understand the experimental context of these findings, it is important to visualize the underlying molecular pathways and the methodologies used to investigate them.
Caption: β2-Adrenergic Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare β2-adrenergic receptor antagonists like ICI 118,551 and this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of ICI 118,551 and this compound for the β2-adrenergic receptor.
-
Materials:
-
Cell membranes expressing the β2-adrenergic receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective β-adrenergic antagonist).
-
Unlabeled antagonists: ICI 118,551 and this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates, glass fiber filters, and a filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-AR in an ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-selective antagonist like propranolol), and competitor binding (membranes + radioligand + increasing concentrations of either ICI 118,551 or this compound).[3]
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.[6]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the competitor concentration to generate a competition curve. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
-
Isolated Organ Bath Functional Assay (Schild Analysis)
This functional assay measures the potency of an antagonist in a biological tissue.
-
Objective: To determine the pA2 value of ICI 118,551 and this compound by assessing their ability to antagonize agonist-induced muscle relaxation.
-
Materials:
-
Animal tissue rich in β2-ARs (e.g., guinea pig tracheal chain or uterine smooth muscle).
-
Isolated organ bath system with a force transducer.[8]
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
β-adrenergic agonist (e.g., Isoproterenol).
-
Antagonists: ICI 118,551 and this compound.
-
-
Procedure:
-
Tissue Preparation: Isolate the tissue (e.g., guinea pig trachea) and mount it in the organ bath filled with physiological salt solution. Allow the tissue to equilibrate under a basal resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (Isoproterenol) to establish a baseline maximal response.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (e.g., this compound or ICI 118,551) for a predetermined period (e.g., 30-60 minutes).[4][9]
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a new cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.[10]
-
Conclusion
The evidence strongly supports the use of ICI 118,551 as a more potent and selective tool for the study of β2-adrenergic receptors compared to this compound. With a significantly higher binding affinity and a more favorable selectivity profile, ICI 118,551 allows for more precise pharmacological dissection of β2-AR mediated pathways. For researchers requiring high specificity to avoid confounding effects from β1 or β3-adrenergic receptor blockade, ICI 118,551 is the demonstrably superior choice.
References
- 1. Isolated organ/tissue test – organ bath [panlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. ivypanda.com [ivypanda.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Butoxamine: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Butoxamine, a selective β2-adrenergic receptor antagonist used in experimental research, is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Hazard Profile of this compound
Understanding the inherent hazards of a chemical is the first step toward safe handling and disposal. This compound is a combustible solid that can be harmful if ingested and may cause eye irritation.[1][4] It is crucial to prevent the formation of dust clouds, as these can create an explosive mixture with air.[1]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][4] | Gloves, Lab Coat |
| Eye Irritation | Causes serious eye irritation.[1][4] | Safety Goggles / Eyeshields[4][5] |
| Combustibility | Combustible solid. Dust may form an explosive mixture with air.[1] | Dust Mask / Respirator[1][4] |
Step-by-Step this compound Disposal Protocol
Adherence to a standardized disposal protocol is essential for laboratory safety. The following steps outline the proper procedure for disposing of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE: a lab coat, chemical-resistant gloves, and safety goggles.[5] For handling bulk powder or in situations where dust may be generated, a dust mask or respirator is necessary.[1][4]
-
Prepare a designated waste container that is clearly labeled as "Hazardous Waste: this compound." The container must be made of a compatible material and have a secure, leak-proof lid.[6]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any materials contaminated with this compound (e.g., weighing papers, contaminated gloves, spill cleanup materials), and place them directly into the designated hazardous waste container.[7][8] Use dry clean-up procedures to avoid generating dust.[1]
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this waste in a compatible, sealed container. Do not mix with other incompatible chemical wastes.[9]
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Once decontaminated, deface the original label before disposal as regular trash.[7]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][10]
-
Ensure that incompatible wastes are segregated to prevent reactions.[6][9]
4. Arranging for Disposal:
-
All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[7][8][10]
-
Complete and submit a hazardous waste pickup request form as required by your institution. Provide an accurate description of the waste, including the chemical name and quantity.[8]
-
Never dispose of this compound down the drain or in the regular trash.[6][7]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary and alert your supervisor.
-
For minor spills of solid this compound, carefully sweep or vacuum up the material, avoiding dust generation.[1] A vacuum cleaner used for this purpose must be equipped with a HEPA filter.[1]
-
Place all contaminated cleanup materials into the hazardous waste container.[7]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS for assistance.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. ブトキサミン 塩酸塩 analytical standard, for drug analysis, mixture of diastereomers | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Butoxamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Butoxamine. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and handle this compound responsibly.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent personal exposure. The recommended PPE is detailed below and should be used consistently in all handling scenarios.
| PPE Category | Item Specifics |
| Eye Protection | Chemical safety goggles that fit snugly are required to protect against dust particles and splashes.[1] |
| Hand Protection | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered to minimize the risk of exposure.[2] |
| Body Protection | A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger amounts, a disposable, low-permeability coverall is advised.[2] |
| Respiratory | A dust mask or respirator should be used, particularly in poorly ventilated areas or when dust generation is likely.[2] |
| Foot Protection | Protective shoe covers should be worn to prevent contamination of personal footwear.[2] |
Experimental Protocol: Preparation of a this compound Solution
This protocol provides a general method for preparing a this compound hydrochloride solution for experimental use. All procedures should be conducted within a certified chemical fume hood.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile vials and syringes
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Preparation of Stock Solution:
-
In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is fully dissolved.
-
-
Preparation of Working Solution:
-
To prepare a 1 mL working solution, begin by taking 100 μL of the DMSO stock solution and adding it to 400 μL of PEG300. Mix the solution thoroughly.[1]
-
Next, add 50 μL of Tween-80 to the mixture and ensure it is homogenously mixed.[1]
-
Finally, add 450 μL of saline to bring the total volume to 1 mL.[1] Mix the solution until it is clear.
-
-
Storage:
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Always wash hands thoroughly with soap and water after handling the compound.[2]
-
Container Management: Keep this compound containers securely sealed when not in use.[2]
-
Cross-Contamination: Avoid contact with incompatible materials, such as strong oxidizing agents.[2]
-
Clothing: Contaminated work clothes should be laundered separately from personal clothing.[2]
Spill Response Plan
In the event of a this compound spill, a swift and organized response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps for both minor and major spills.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused or expired this compound should be treated as hazardous chemical waste.
-
Containment: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and leak-proof container.
-
Collection: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Empty this compound containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. After rinsing and air-drying, labels should be defaced before the container is discarded or recycled according to institutional policies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
